Product packaging for OGT 2115(Cat. No.:)

OGT 2115

Cat. No.: B609723
M. Wt: 495.3 g/mol
InChI Key: LKBXWNYXDMSFQU-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

OGT 2115 is an inhibitor of heparanase (IC50 = 0.4 µM), an enzyme that cleaves heparan sulfate into glucuronic acid (GlcUA) and N-acetylglucosamine (GlcNAc). It inhibits tunicamycin- or adriamycin-induced invasion and migration of MDA-MB-231 and MDA-MB-435 breast cancer cells when used at a concentration of 0.8 µM. This compound (10 µM) inhibits herpes simplex virus 2 (HSV-2) infection of VK2/E6E7 vaginal epithelial cells.>OGT-2115 is a heparanase inhibitor (IC50 = 0.4 μM). Heparanase inhibitors suppress breast cancer cell invasion and migration induced by ER stress, and provide a strong rationale for the development of heparanase-based therapeutics for the prevention of metastasis induced by chemotherapeutic reagents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16BrFN2O4 B609723 OGT 2115

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBXWNYXDMSFQU-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: OGT-2115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "OGT-2115" appears to be a specific research or proprietary designation. Publicly available information specifically detailing "OGT-2115" as an O-GlcNAc Transferase (OGT) inhibitor is limited. However, searches identify OGT-2115 as a potent, cell-permeable, and orally active inhibitor of heparanase [1][2]. This guide will focus on the well-documented mechanism of action of OGT-2115 as a heparanase inhibitor.

Executive Summary

OGT-2115 is an investigational small molecule inhibitor targeting heparanase, the sole mammalian endo-β-D-glucuronidase. Heparanase plays a critical role in extracellular matrix (ECM) remodeling by cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs)[3][4]. This activity is implicated in tumor progression, metastasis, and angiogenesis, making heparanase a compelling target for oncology therapeutics[4]. OGT-2115 demonstrates potent inhibition of heparanase activity, leading to anti-angiogenic effects and induction of apoptosis in cancer cells[2]. This document provides a detailed overview of its mechanism of action, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Heparanase Inhibition

The primary mechanism of action of OGT-2115 is the direct inhibition of heparanase enzymatic activity[2]. Heparanase cleaves heparan sulfate (HS) chains at specific sites, releasing HS fragments and modifying the structure of HSPGs[4]. This degradation of the ECM and basement membrane is a crucial step for tumor cell invasion and metastasis[3].

By inhibiting heparanase, OGT-2115 exerts several downstream anti-cancer effects:

  • Inhibition of ECM Degradation: Prevents the breakdown of the ECM, thereby restricting tumor cell invasion and migration[2].

  • Anti-Angiogenesis: Heparanase releases HS-bound pro-angiogenic growth factors (e.g., FGF-2, VEGF) stored in the ECM. OGT-2115's inhibition of this process leads to potent anti-angiogenic properties[1][2].

  • Induction of Apoptosis: In prostate cancer cells, OGT-2115 has been shown to induce apoptosis by downregulating the anti-apoptotic protein Mcl-1[3][5].

Signaling Pathway

The signaling pathway affected by OGT-2115 centers on the disruption of heparanase-mediated cellular processes. The following diagram illustrates the core mechanism.

OGT2115_Mechanism cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell HSPG HSPG with Heparan Sulfate Chains GrowthFactors Pro-angiogenic Growth Factors (VEGF, FGF) HSPG->GrowthFactors sequesters Cleavage HS Chain Cleavage HSPG->Cleavage Heparanase Heparanase (HPSE) Heparanase->Cleavage catalyzes OGT2115 OGT-2115 OGT2115->Heparanase inhibits ReleasedGF Released Growth Factors Cleavage->ReleasedGF releases Metastasis Invasion & Metastasis Cleavage->Metastasis enables Angiogenesis Angiogenesis ReleasedGF->Angiogenesis promotes Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis start Compound Synthesis (OGT-2115) assay_prep Prepare Serial Dilutions start->assay_prep enzyme_assay Heparanase Enzymatic Assay assay_prep->enzyme_assay ic50_calc Calculate IC50 Value enzyme_assay->ic50_calc treatment Treat Cells with OGT-2115 ic50_calc->treatment Inform Dosing cell_culture Seed Cancer Cells (e.g., PC-3) cell_culture->treatment viability_assay MTT / Cell Viability Assay treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Western Blot for Mcl-1) treatment->apoptosis_assay data_analysis Analyze Cellular Effects viability_assay->data_analysis apoptosis_assay->data_analysis

References

OGT 2115 as a Heparanase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: OGT 2115 is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase, the sole endo-β-D-glucuronidase in mammals responsible for cleaving heparan sulfate chains.[1][2] By targeting heparanase, this compound disrupts key pathological processes, including tumor growth, metastasis, and angiogenesis.[1][3] Preclinical studies have demonstrated its efficacy in downregulating anti-apoptotic proteins, inhibiting cancer cell viability, and suppressing tumor growth in vivo.[1][4] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its evaluation, intended for researchers and professionals in drug development.

Introduction to Heparanase

Heparanase (HPSE) is an endoglycosidase that specifically cleaves heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[5] HSPGs are integral components of the extracellular matrix (ECM) and cell surfaces, where they sequester a variety of bioactive molecules, including growth factors (e.g., VEGF, bFGF), cytokines, and enzymes.[6][7] By degrading HS, heparanase releases these factors, promoting signaling cascades that drive cell proliferation, migration, and angiogenesis.[8] Elevated heparanase expression is strongly correlated with increased tumor size, metastasis, and poor prognosis in numerous cancers, making it a prime therapeutic target.[1][4]

This compound: A Potent Heparanase Inhibitor

This compound is a benzoxazole acetic acid derivative that demonstrates high potency and specificity for heparanase.[9][10]

Chemical and Physical Properties
PropertyValueReference(s)
Chemical Name 2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid[10]
Molecular Formula C₂₄H₁₆BrFN₂O₄[9]
Molecular Weight 495.3 g/mol [9]
CAS Number 853929-59-6[9]
Appearance Solid PowderN/A
Purity ≥97%[9]
Solubility Soluble to 10 mM in fresh DMSO[9]
Storage Store solid powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3]
Pharmacological Profile

This compound exhibits potent inhibition of heparanase activity and demonstrates significant anti-cancer effects across various preclinical models.

ParameterTarget / Cell LineValue (IC₅₀)Reference(s)
Enzyme Inhibition Human Heparanase0.4 µM[2][3][9]
Anti-Angiogenic Activity In Vitro Angiogenesis Assay1.0 - 7.5 µM[3]
Cell Viability PC-3 (Prostate Cancer)20.2 µM[4][11]
DU-145 (Prostate Cancer)97.2 µM[4][11]
Off-Target Activity Human Cytochrome P450 Isoenzymes> 30 µM[9]

Mechanism of Action

The anti-neoplastic effects of this compound are multifactorial, stemming from its primary role as a heparanase inhibitor.

Induction of Apoptosis via MCL-1 Downregulation

A key mechanism of this compound is the induction of apoptosis in cancer cells through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the BCL-2 family.[1][4] Studies in prostate cancer cells show that this compound reduces MCL-1 expression at both the transcriptional and post-transcriptional levels.[1] The post-transcriptional degradation of MCL-1 is mediated via the proteasome pathway, as the effect is reversed by the proteasome inhibitor MG-132.[1][4] This reduction in MCL-1 unleashes pro-apoptotic proteins like BAK and BAX, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[12]

OGT2115 This compound HPSE Heparanase (HPSE) OGT2115->HPSE MCL1_mRNA MCL-1 mRNA OGT2115->MCL1_mRNA Inhibits Transcription MCL1_Protein MCL-1 Protein OGT2115->MCL1_Protein Promotes Degradation HPSE->MCL1_mRNA Promotes Transcription (Mechanism unclear) MCL1_mRNA->MCL1_Protein Translation Proteasome Proteasome Degradation MCL1_Protein->Proteasome BAK_BAX BAK / BAX MCL1_Protein->BAK_BAX Sequesters Apoptosis Apoptosis BAK_BAX->Apoptosis Induces

This compound induces apoptosis by downregulating MCL-1.
Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is heavily reliant on growth factors like VEGF.[7][13] Heparanase activity in the tumor microenvironment cleaves HSPGs, releasing stores of VEGF and other pro-angiogenic factors, thereby promoting vessel formation.[6] this compound, by inhibiting heparanase, prevents the release of these growth factors, leading to a reduction in angiogenesis. This is supported by in vivo data showing that this compound treatment can modestly reduce serum VEGF levels in tumor-bearing mice.

OGT2115 This compound HPSE Heparanase OGT2115->HPSE Inhibits ECM Extracellular Matrix (ECM) with HSPG-VEGF Complex HPSE->ECM Cleaves HSPG VEGF Free VEGF ECM->VEGF Releases VEGFR VEGF Receptor (on Endothelial Cells) VEGF->VEGFR Binds & Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes

This compound inhibits angiogenesis by blocking VEGF release.
Effects on Mitochondrial Function

Recent studies have revealed that some anti-angiogenic agents can directly impact mitochondrial function. This compound has been shown to inhibit the mitochondrial electron transport chain, specifically targeting complex I and complex II-III.[14][15] This inhibition leads to decreased mitochondrial oxygen consumption and a reduction in mitochondrial membrane potential, contributing to energy stress and apoptosis in cancer cells.[14][16]

Preclinical Efficacy

In Vitro Studies
  • Cell Viability: this compound reduces the viability of human prostate cancer cell lines PC-3 and DU-145 in a dose-dependent manner.[4][11]

  • Apoptosis: Treatment with this compound significantly increases the rate of apoptosis in prostate cancer cells, as measured by Annexin V/PI double-staining assays.[4]

  • Metastasis: this compound can suppress invasion and migration induced by chemotherapeutic agents like Adriamycin in breast cancer cells.[2]

In Vivo Studies

In a xenograft model using PC-3 prostate cancer cells, oral administration of this compound demonstrated significant anti-tumor activity.[1][4] Mice treated with this compound exhibited markedly reduced tumor growth compared to the control group.[1] Immunohistochemical analysis of the resected tumors revealed a decrease in the proliferation marker Ki67 and an increase in apoptosis as measured by TUNEL staining.[1]

cluster_setup Model Setup cluster_treatment Treatment Phase (35 Days) cluster_analysis Endpoint Analysis CancerCells Inject PC-3 Prostate Cancer Cells (Subcutaneously) Mice Immunodeficient Nude Mice CancerCells->Mice TumorGrowth Allow Tumors to Reach 30-40 mm³ Mice->TumorGrowth Randomize Randomize into Two Groups TumorGrowth->Randomize Control Control Group: Administer Saline (Oral Gavage, Daily) Randomize->Control Treatment This compound Group: Administer 40 mg/kg (Oral Gavage, Daily) Randomize->Treatment Measure Measure Tumor Volume Control->Measure Treatment->Measure Harvest Harvest Tumors Measure->Harvest Analysis Analyze Tumors: - TUNEL (Apoptosis) - Ki67 (Proliferation) - Western Blot (MCL-1) Harvest->Analysis

Workflow for an in vivo prostate cancer xenograft study.

Key Experimental Methodologies

In Vitro Heparanase Activity Assay (ELISA-based)

This assay quantifies heparanase activity by measuring its ability to degrade an HS substrate, which reduces the binding of an HS-binding protein like bFGF.[17]

  • Plate Coating: Coat 96-well plates with a heparan sulfate-BSA conjugate.

  • Enzyme Reaction: Add recombinant heparanase or samples containing heparanase (e.g., cell lysates) to the wells in the presence or absence of this compound. Incubate to allow for HS cleavage.

  • Washing: Wash plates to remove cleaved HS fragments.

  • bFGF Binding: Add biotinylated basic fibroblast growth factor (bFGF), which binds to the remaining intact HS on the plate.

  • Detection: Add streptavidin-HRP conjugate, followed by a chromogenic substrate (e.g., TMB).

  • Quantification: Measure absorbance at the appropriate wavelength. A decrease in signal corresponds to an increase in heparanase activity.[8][17]

Apoptosis Determination by Flow Cytometry
  • Cell Treatment: Seed prostate cancer cells (e.g., PC-3, DU-145) and treat with varying concentrations of this compound (e.g., 0-100 µM) for 24 hours.[1]

  • Cell Harvesting: Harvest cells using trypsin, wash with PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC (stains apoptotic cells) and Propidium Iodide (PI, stains necrotic/late apoptotic cells).[1]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model Protocol
  • Animal Model: Use male immunodeficient mice (e.g., nude, NSG) aged 6-8 weeks.[18][19][20]

  • Cell Preparation: Prepare a suspension of cancer cells (e.g., 2-5 x 10⁶ PC-3 cells) in a solution of PBS, optionally mixed 1:1 with Matrigel to improve tumor formation.[21]

  • Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.[20]

  • Tumor Monitoring: Monitor mice regularly and measure tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 30-100 mm³), randomize mice into treatment and control groups.[1][19]

  • Drug Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control daily via the desired route (e.g., oral gavage).[1]

  • Endpoint: Continue treatment for a defined period (e.g., 35 days) or until tumors in the control group reach a maximum size limit.[1] At the endpoint, harvest tumors for further analysis (e.g., IHC, Western blot).

References

OGT 2115: A Technical Guide to its Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OGT 2115 is a potent, cell-permeable, and orally active small molecule inhibitor of heparanase, an endo-β-D-glucuronidase that plays a critical role in extracellular matrix remodeling. By targeting heparanase, this compound exhibits significant anti-angiogenic properties, making it a compound of interest in the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the anti-angiogenic effects of this compound, including available quantitative data, detailed experimental methodologies for key assays, and an exploration of the underlying signaling pathways.

Quantitative Data on the Bioactivity of this compound

The inhibitory effects of this compound on heparanase activity and its subsequent impact on angiogenesis have been quantified in several studies. The available data are summarized below for clear comparison.

ParameterIC50 ValueAssay TypeReference
Heparanase Inhibition0.4 µMEnzyme Activity Assay[1][2][3][4]
In Vitro Anti-Angiogenesis1 µMIn Vitro Angiogenesis Assay[1][2][3][4]
In Vivo EfficacyResultAnimal ModelReference
Serum VEGF Reduction~20% decreaseMDA-MB-231 Xenograft[5]

Mechanism of Anti-Angiogenic Action

The primary mechanism by which this compound exerts its anti-angiogenic effects is through the inhibition of heparanase. Heparanase activity is crucial for the release of various pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are sequestered within the extracellular matrix by heparan sulfate proteoglycans (HSPGs).

By inhibiting heparanase, this compound prevents the degradation of heparan sulfate chains, thereby limiting the bioavailability of these essential growth factors for endothelial cells. This disruption of growth factor signaling, particularly the VEGF pathway, is a key component of the anti-angiogenic activity of heparanase inhibitors.[5]

Signaling Pathway

The proposed signaling pathway for the anti-angiogenic action of this compound is illustrated below.

OGT2115_Anti_Angiogenesis_Pathway cluster_endothelial_cell OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase Inhibits HSPGs Heparan Sulfate Proteoglycans (HSPGs) in ECM Heparanase->HSPGs Degrades VEGF_FGF VEGF, FGF (sequestered) Free_VEGF_FGF Free VEGF, FGF HSPGs->Free_VEGF_FGF Releases VEGFR_FGFR VEGF/FGF Receptors Free_VEGF_FGF->VEGFR_FGFR Binds & Activates EndothelialCell Endothelial Cell Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGFR_FGFR->Angiogenesis Promotes Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Add_Cells_Treatment Add cells and this compound to coated plate Coat_Plate->Add_Cells_Treatment Prepare_Cells Prepare HUVEC suspension Prepare_Cells->Add_Cells_Treatment Prepare_OGT2115 Prepare this compound dilutions Prepare_OGT2115->Add_Cells_Treatment Incubate Incubate at 37°C (4-18 hours) Add_Cells_Treatment->Incubate Image Image tube formation Incubate->Image Quantify Quantify tube length, junctions, and loops Image->Quantify End End Quantify->End Migration_Assay_Workflow Start Start Prepare_Chamber Prepare Boyden chamber (coat inserts, add chemoattractant) Start->Prepare_Chamber Seed_Cells Seed treated cells into upper chamber Prepare_Chamber->Seed_Cells Prepare_Cells Prepare HUVEC suspension and treat with this compound Prepare_Cells->Seed_Cells Incubate Incubate at 37°C (4-6 hours) Seed_Cells->Incubate Fix_Stain Fix and stain migrated cells Incubate->Fix_Stain Quantify Count migrated cells Fix_Stain->Quantify End End Quantify->End

References

OGT 2115 and the Induction of Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OGT 2115, a potent and orally active heparanase inhibitor, has emerged as a promising agent in oncology research. This technical guide provides an in-depth overview of the core mechanisms by which this compound induces apoptosis in cancer cells, with a particular focus on its effects on prostate cancer. This document details the signaling pathways involved, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these findings. The information is intended to support further research and drug development efforts centered on heparanase inhibition as a therapeutic strategy.

Introduction

Heparanase (HPSE) is an endo-β-D-glucuronidase that plays a critical role in the tumor microenvironment by cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1] The degradation of HSPGs remodels the extracellular matrix, releasing various growth factors and cytokines that promote tumor growth, angiogenesis, and metastasis.[1] Furthermore, elevated HPSE expression is associated with resistance to apoptosis in cancer cells.[2] this compound is a small molecule inhibitor of heparanase, and its anti-cancer properties are a subject of ongoing investigation.[1] This guide focuses on the pro-apoptotic effects of this compound.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound induces apoptosis is through the downregulation of the anti-apoptotic protein, Myeloid Cell Leukemia-1 (MCL-1), a member of the Bcl-2 family.[1][2] The reduction of MCL-1 levels disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

Signaling Pathway

Treatment of cancer cells with this compound initiates a signaling cascade that results in the transcriptional and post-transcriptional downregulation of MCL-1.[1] While the precise upstream events linking heparanase inhibition to MCL-1 suppression are still under investigation, it is established that the process involves the proteasome.[2][3] The decrease in MCL-1 protein levels leads to the activation of pro-apoptotic proteins Bax and Bak.[1][4] This results in the subsequent cleavage and activation of caspase-3, a key executioner caspase, which then orchestrates the dismantling of the cell, leading to apoptosis.[1]

OGT2115_Apoptosis_Pathway OGT2115 This compound HPSE Heparanase OGT2115->HPSE Inhibits MCL1_mRNA MCL-1 mRNA OGT2115->MCL1_mRNA Downregulates (Transcriptional) Proteasome Proteasomal Degradation OGT2115->Proteasome Promotes (Post-transcriptional) HPSE->MCL1_mRNA [Upstream Regulation (Mechanism under investigation)] MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Translation MCL1_Protein->Proteasome Targeted for Bax Bax MCL1_Protein->Bax Inhibits Cleaved_Caspase3 Cleaved Caspase-3 Bax->Cleaved_Caspase3 Activates Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Executes

Figure 1. Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from published studies.

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) values demonstrate the dose-dependent effect of this compound on cancer cell viability.

Cell LineCancer TypeIC50 (µM)Citation
PC-3Prostate Cancer18.4 - 20.2[1][2]
DU-145Prostate Cancer90.6 - 97.2[1][2]
Induction of Apoptosis

Apoptosis rates were determined by Annexin V/PI double-staining assays followed by flow cytometry.

Cell LineThis compound Concentration (µM)Apoptosis Rate (%)Citation
PC-304.21[1]
105.51[1]
208.12[1]
409.50[1]
DU-14503.15[1]
2511.02[1]
5022.94[1]
10034.24[1]
Effect on Apoptotic Protein Expression

Western blot analysis has shown that this compound treatment leads to a decrease in the anti-apoptotic protein MCL-1 and an increase in the pro-apoptotic proteins Bax and cleaved caspase-3 in prostate cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plates cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence add_ogt2115 Add varying concentrations of this compound cell_adherence->add_ogt2115 incubate_treatment Incubate for 24-48 hours add_ogt2115->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Figure 2. Workflow for the MTT cell viability assay.
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

AnnexinV_PI_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed cells and treat with this compound harvest_cells Harvest both adherent and floating cells seed_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in Annexin V binding buffer wash_cells->resuspend add_stains Add FITC-Annexin V and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark at room temperature add_stains->incubate acquire_data Acquire data on a flow cytometer incubate->acquire_data analyze_data Analyze dot plots to quantify cell populations acquire_data->analyze_data

Figure 3. Workflow for Annexin V/PI apoptosis assay.
  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis

This protocol is for detecting the expression levels of apoptosis-related proteins.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Tumor Model

This protocol is for evaluating the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., PC-3) into the flanks of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Treatment: Randomly assign the mice to treatment groups (vehicle control and this compound). Administer this compound orally at a specified dose and schedule (e.g., 40 mg/kg daily).[2]

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like TUNEL).

Conclusion and Future Directions

This compound demonstrates significant pro-apoptotic activity in cancer cells, primarily through the downregulation of MCL-1. This leads to the activation of the intrinsic apoptotic pathway, characterized by the involvement of Bax and the executioner caspase-3. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers in the field of oncology and drug development.

Future research should focus on elucidating the precise upstream signaling events that connect heparanase inhibition by this compound to the transcriptional and post-transcriptional regulation of MCL-1. Further investigation into the efficacy of this compound in a broader range of cancer types and in combination with other anti-cancer therapies is also warranted. As of now, there is no publicly available information on clinical trials specifically for this compound. Continued preclinical research is essential to pave the way for potential clinical evaluation of this compound as a novel cancer therapeutic.

References

OGT 2115: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OGT 2115 is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase.[1][2] This enzyme plays a critical role in extracellular matrix remodeling, a process integral to cancer progression, angiogenesis, and inflammation. By inhibiting heparanase, this compound demonstrates significant anti-angiogenic and pro-apoptotic properties, making it a compound of interest in oncological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, supported by detailed experimental protocols and signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₄H₁₆BrFN₂O₄, is a complex organic molecule with a molecular weight of approximately 495.30 g/mol .[1][3] Its systematic IUPAC name is 2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₁₆BrFN₂O₄[1][3]
Molecular Weight 495.30 g/mol [1][3]
CAS Number 853929-59-6[1][3]
Appearance Solid[1]
Purity ≥97%[4]
Solubility Soluble in DMSO (to 10 mM)[4]
Storage Store at room temperature[4]

Biological Activity and Quantitative Data

This compound is a highly effective inhibitor of heparanase, with a half-maximal inhibitory concentration (IC₅₀) in the sub-micromolar range. Its inhibitory action on heparanase underpins its anti-angiogenic and anti-cancer effects.

Table 2: Summary of Quantitative Biological Data for this compound

ParameterValueCell Line/AssayReference
Heparanase Inhibition (IC₅₀) 0.4 µMEnzymatic Assay[1][2]
Anti-angiogenic Properties (IC₅₀) 1 µMin vitro assay[1][2]
Inhibition of Cell Viability (IC₅₀) 18.4 µMPC-3 (Prostate Cancer)[5]
Inhibition of Cell Viability (IC₅₀) 90.6 µMDU-145 (Prostate Cancer)[5]
Inhibition of Cytochrome P450 Isoenzymes (IC₅₀) > 30 µM-[2][4]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM). This activity has significant downstream effects on tumor progression and angiogenesis.

Inhibition of Angiogenesis

Heparanase activity is crucial for the release of pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), which are sequestered by HSPGs in the ECM. By inhibiting heparanase, this compound prevents the release of these factors, thereby suppressing the formation of new blood vessels that are essential for tumor growth and metastasis.

Angiogenesis_Inhibition OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase Inhibits HSPGs Heparan Sulfate Proteoglycans (HSPGs) in ECM Heparanase->HSPGs Cleaves VEGF VEGF (sequestered) HSPGs->VEGF Sequesters Released_VEGF Released VEGF HSPGs->Released_VEGF Releases VEGFR VEGF Receptor (on endothelial cells) Released_VEGF->VEGFR Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes

Mechanism of this compound-mediated angiogenesis inhibition.
Induction of Apoptosis in Prostate Cancer Cells

Recent studies have elucidated a specific mechanism by which this compound induces apoptosis in prostate cancer cells. This involves the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family.[5] this compound has been shown to decrease both the mRNA and protein levels of MCL-1, leading to an increase in pro-apoptotic proteins like Bax and cleaved caspase-3, ultimately triggering programmed cell death.[1]

Apoptosis_Induction OGT2115 This compound Heparanase_node Heparanase OGT2115->Heparanase_node Inhibits MCL1_mRNA MCL-1 mRNA OGT2115->MCL1_mRNA Downregulates Heparanase_node->MCL1_mRNA Upregulates (mechanism under investigation) MCL1_protein MCL-1 Protein (Anti-apoptotic) MCL1_mRNA->MCL1_protein Translates to Pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Cleaved Caspase-3) MCL1_protein->Pro_apoptotic Inhibits Apoptosis Apoptosis Pro_apoptotic->Apoptosis Induces

This compound pro-apoptotic signaling pathway in prostate cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on prostate cancer cell lines.[1]

  • Cell Seeding: Seed PC-3 or DU-145 cells in 96-well plates at a density of 3 x 10³ cells per well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 1.22 to 300 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis by flow cytometry.[1]

  • Cell Treatment: Treat PC-3 cells with this compound at concentrations of 0, 10, 20, and 40 µM, and DU-145 cells at 0, 25, 50, and 100 µM for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

In Vivo Xenograft Model

This protocol describes an in vivo study to assess the anti-tumor efficacy of this compound.[1]

  • Cell Implantation: Subcutaneously inject PC-3 cells into the flank of nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 30-40 mm³).

  • Treatment Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control daily via oral gavage.[1]

  • Tumor Measurement: Measure tumor volume at regular intervals for a specified period (e.g., 35 days).

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for apoptosis markers (e.g., TUNEL staining).

Xenograft_Workflow cluster_0 In Vitro Preparation cluster_1 In Vivo Model cluster_2 Endpoint Analysis PC3_Culture Culture PC-3 Prostate Cancer Cells Injection Subcutaneous Injection into Nude Mice PC3_Culture->Injection Tumor_Growth Tumor Growth (to 30-40 mm³) Injection->Tumor_Growth Treatment Daily Oral Gavage: - this compound (40 mg/kg) - Vehicle Control Tumor_Growth->Treatment Measurement Tumor Volume Measurement (35 days) Treatment->Measurement Excision Tumor Excision Measurement->Excision IHC Immunohistochemistry (e.g., TUNEL) Excision->IHC

Workflow for an in vivo xenograft study of this compound.

Conclusion

This compound is a promising heparanase inhibitor with well-documented anti-angiogenic and pro-apoptotic activities. Its ability to be administered orally and its cell permeability make it a valuable tool for preclinical cancer research. The detailed mechanisms, particularly its effect on the MCL-1 signaling pathway in prostate cancer, offer specific avenues for further investigation and potential therapeutic development. The experimental protocols provided herein serve as a guide for researchers aiming to replicate or build upon the existing knowledge of this potent anti-cancer agent. Further studies are warranted to explore the full therapeutic potential of this compound in various cancer models and to elucidate its broader effects on tumor microenvironments.

References

OGT 2115: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of OGT 2115, a potent heparanase inhibitor. This document details its chemical properties, mechanism of action, and key experimental data. It also provides detailed protocols for relevant assays and visual representations of its signaling pathways to support further research and drug development efforts.

Core Properties of this compound

This compound is a small molecule inhibitor of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1] Upregulation of heparanase is associated with tumor growth, metastasis, and angiogenesis, making it a key target in cancer therapy.[1]

PropertyValueReference
Molecular Formula C₂₄H₁₆BrFN₂O₄[2][3][4]
Molecular Weight 495.30 g/mol [2][3][4]
CAS Number 853929-59-6[2][3][4]
Appearance White to yellow solid[2]
Solubility Soluble in DMSO (up to 10 mg/mL)[2][3]

Mechanism of Action and Biological Activity

This compound is a potent, cell-permeable, and orally active heparanase inhibitor.[2] Its primary mechanism of action is the inhibition of heparanase activity, which in turn disrupts the degradation of the extracellular matrix (ECM) and the release of pro-angiogenic factors.

ActivityIC₅₀Reference
Heparanase Inhibition 0.4 µM[2][3]
Anti-angiogenic Properties 1 µM[2][3]
Inhibition of PC-3 Cell Viability 18.4 µM[1]
Inhibition of DU-145 Cell Viability 90.6 µM[1]
Anti-Angiogenic and Anti-Cancer Effects

By inhibiting heparanase, this compound demonstrates significant anti-angiogenic properties.[2][3] This inhibition leads to a reduction in the release of growth factors stored in the ECM, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby suppressing tumor neovascularization.[5][6][7][8][9]

In cancer models, this compound has been shown to induce apoptosis in prostate cancer cells.[1][10][11] This pro-apoptotic activity is mediated through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the Bcl-2 family.[1][10][11] this compound treatment leads to a decrease in both MCL-1 mRNA and protein levels.[1]

Signaling Pathways

The following diagrams illustrate the general signaling pathway of heparanase in cancer progression and the proposed mechanism of action for this compound.

heparanase_pathway Heparanase Signaling in Cancer Progression Heparanase Heparanase HSPG Heparan Sulfate Proteoglycans (HSPGs) Heparanase->HSPG cleaves ECM Extracellular Matrix (ECM) HSPG->ECM degrades GrowthFactors VEGF, bFGF, etc. ECM->GrowthFactors releases Signaling Receptor Tyrosine Kinase Signaling GrowthFactors->Signaling activates Angiogenesis Angiogenesis Signaling->Angiogenesis Metastasis Metastasis Signaling->Metastasis

Heparanase Signaling Pathway

OGT2115_MoA This compound Mechanism of Action OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase inhibits MCL1_mRNA MCL-1 mRNA OGT2115->MCL1_mRNA downregulates Apoptosis Apoptosis OGT2115->Apoptosis induces MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein translates to MCL1_Protein->Apoptosis inhibits

This compound Mechanism of Action

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection : this compound is soluble in DMSO.[2][3]

  • Stock Concentration : Prepare a 10 mM stock solution in DMSO. For a 10 mg vial of this compound (MW: 495.30), dissolve in 2.019 mL of DMSO.

  • Dissolution : To aid dissolution, the solution can be warmed to 37°C and sonicated.[2]

  • Storage : Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2]

Heparanase Activity Assay

This protocol is a general guideline and may require optimization.

  • Plate Preparation : Use a 96-well plate pre-coated with a heparan sulfate substrate.

  • Enzyme Reaction :

    • Add 50 µL of recombinant human heparanase to each well.

    • Add 50 µL of this compound at various concentrations (or vehicle control) to the respective wells.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection :

    • Wash the plate to remove the enzyme and inhibitor.

    • Add a detection antibody that recognizes the cleaved heparan sulfate fragments.

    • Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

    • Add the appropriate substrate and measure the signal using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition relative to the vehicle control.

Cell Viability (MTT) Assay
  • Cell Seeding : Seed cells (e.g., PC-3, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment : Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 24-72 hours.

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12][13][14][15][16]

  • Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[12][13][14]

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for MCL-1
  • Cell Lysis : Treat cells with this compound as described for the cell viability assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody against MCL-1 (and a loading control like β-actin or GAPDH) overnight at 4°C.[17][18][19]

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry : Quantify the band intensity using image analysis software and normalize to the loading control.

In Vivo Xenograft Model (Prostate Cancer)
  • Cell Implantation : Subcutaneously inject human prostate cancer cells (e.g., PC-3) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1][20]

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment : Randomize the mice into treatment and control groups. Administer this compound orally (e.g., 20-40 mg/kg daily) or via another appropriate route.[1][2][11] The control group should receive the vehicle.

  • Monitoring : Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as a measure of toxicity.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]

This technical guide provides a foundational understanding of this compound for researchers. The provided protocols and data serve as a starting point for further investigation into the therapeutic potential of this promising heparanase inhibitor.

References

OGT 2115 and Its Impact on the Extracellular Matrix: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OGT 2115 is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase, the sole mammalian endo-β-D-glucuronidase responsible for cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs). These HSPGs are integral components of the extracellular matrix (ECM) and cell surfaces, playing crucial roles in cell signaling, adhesion, and tissue architecture. By inhibiting heparanase, this compound modulates the tumor microenvironment, affecting processes such as cell invasion, migration, and angiogenesis. This technical guide provides an in-depth analysis of the core effects of this compound on the extracellular matrix, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction to this compound and the Extracellular Matrix

The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Key components of the ECM include collagens, proteoglycans, and various glycoproteins. Heparan sulfate proteoglycans (HSPGs) are a critical class of proteoglycans that regulate the activity of a wide array of signaling molecules, including growth factors and chemokines.

Heparanase is an endoglycosidase that specifically cleaves heparan sulfate chains, leading to the remodeling of the ECM and the release of heparan sulfate-bound molecules. Elevated heparanase activity is strongly associated with cancer progression and metastasis, making it a compelling target for therapeutic intervention. This compound has emerged as a significant heparanase inhibitor, demonstrating potential in preclinical cancer models. This guide focuses on the direct and indirect consequences of this compound-mediated heparanase inhibition on the composition and function of the extracellular matrix.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data regarding the biological effects of this compound.

Table 1: Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (Heparanase Inhibition)0.4 µMN/A[1]
IC50 (Anti-angiogenic)1 µMN/A[1]
IC50 (Cell Viability - PC-3)20.2 µMProstate Cancer[2]
IC50 (Cell Viability - DU-145)97.2 µMProstate Cancer[2]

Table 2: In Vivo Efficacy of this compound

ModelDosageEffectReference
PC-3 Xenograft40 mg/kg (i.g.)Significant inhibition of tumor growth[2]

Core Effects on the Extracellular Matrix

While direct quantitative data on the effect of this compound on specific ECM components like collagen and matrix metalloproteinases (MMPs) is limited in publicly available literature, the mechanism of action through heparanase inhibition strongly implies a significant impact on ECM integrity and remodeling.

Regulation of Heparan Sulfate Integrity

The primary effect of this compound is the preservation of heparan sulfate chains within the ECM and on cell surfaces. By inhibiting heparanase, this compound prevents the degradation of HSPGs, thereby maintaining the structural integrity of the basement membrane and the broader ECM. This stabilization of the ECM is critical in hindering the physical dissemination of tumor cells.

Modulation of Growth Factor and Cytokine Bioavailability

Heparan sulfate chains sequester a multitude of growth factors and cytokines, including vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and hepatocyte growth factor (HGF). Heparanase-mediated degradation of heparan sulfate releases these potent signaling molecules, promoting tumor growth, angiogenesis, and inflammation. This compound, by inhibiting this release, is expected to reduce the local concentration of these pro-tumorigenic factors, thereby attenuating downstream signaling.

Indirect Regulation of Matrix Metalloproteinases (MMPs)

The activity of MMPs, a family of zinc-dependent endopeptidases responsible for degrading various ECM components, is often coordinately regulated with heparanase. While direct studies on this compound's effect on MMPs are scarce, heparanase activity has been shown to influence the expression and activation of MMPs, particularly MMP-2 and MMP-9. It is hypothesized that by modulating the tumor microenvironment and growth factor signaling, this compound indirectly suppresses the activity of these critical ECM-degrading enzymes.

Impact on Collagen Deposition and Organization

Collagens are the most abundant proteins in the ECM, providing tensile strength and a scaffold for cell adhesion and migration. The remodeling of collagen by cancer cells is a hallmark of invasion. While no direct evidence is available for this compound, the inhibition of ECM degradation by heparanase is likely to influence the dynamic process of collagen deposition and reorganization within the tumor stroma.

Signaling Pathways Modulated by this compound

The inhibition of heparanase by this compound initiates a cascade of downstream signaling events that ultimately impact the extracellular matrix and cellular behavior.

Heparanase Inhibition and Downstream Signaling

dot

heparanase_inhibition_pathway cluster_ecm Extracellular Matrix cluster_cell Tumor Cell HSPG HSPG GF Growth Factors (e.g., VEGF, FGF) Receptor Growth Factor Receptor GF->Receptor Activates Heparanase Heparanase Heparanase->HSPG Degrades OGT2115 This compound OGT2115->Heparanase Inhibits Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) Receptor->Signaling GeneExpression Gene Expression (Invasion, Proliferation, Angiogenesis) Signaling->GeneExpression

Caption: this compound inhibits heparanase, preventing HSPG degradation and growth factor release.

PI3K/Akt and MAPK/ERK Pathways

The release of growth factors upon heparanase activity typically leads to the activation of pro-survival and pro-proliferative signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are known to regulate the expression of genes involved in ECM remodeling, including MMPs.[3][4] By blocking the initial trigger (growth factor release), this compound is postulated to downregulate the activity of these critical signaling cascades.

dot

signaling_pathways cluster_pathways Intracellular Signaling OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase Inhibits GF_Release Growth Factor Release Heparanase->GF_Release Promotes PI3K_Akt PI3K/Akt Pathway GF_Release->PI3K_Akt MAPK_ERK MAPK/ERK Pathway GF_Release->MAPK_ERK ECM_Regulation Regulation of ECM Genes (e.g., MMPs, Collagen) PI3K_Akt->ECM_Regulation MAPK_ERK->ECM_Regulation

Caption: this compound indirectly suppresses PI3K/Akt and MAPK/ERK pathways.

Regulation of MCL-1 and Apoptosis

Recent studies have shown that this compound can induce apoptosis in prostate cancer cells by downregulating the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[2] While this effect is primarily linked to cell survival, the induction of apoptosis can also indirectly impact the tumor microenvironment by reducing the cellular source of ECM-degrading enzymes.

dot

apoptosis_pathway OGT2115 This compound MCL1 MCL-1 (Anti-apoptotic) OGT2115->MCL1 Downregulates Apoptosis Apoptosis MCL1->Apoptosis Inhibits

Caption: this compound promotes apoptosis by downregulating MCL-1.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on the extracellular matrix.

Heparanase Activity Assay

A common method to assess heparanase activity and its inhibition by compounds like this compound is a fluorescence-based assay.

  • Principle: A labeled heparan sulfate substrate is immobilized on a plate. Upon cleavage by heparanase, the labeled fragments are released into the supernatant, leading to a decrease in the signal from the plate.

  • Materials:

    • Recombinant human heparanase

    • Biotinylated heparan sulfate

    • Streptavidin-coated microplates

    • Europium-labeled anti-biotin antibody

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 2 mM CaCl2, and 2 mM MgCl2)

    • This compound stock solution (in DMSO)

  • Procedure:

    • Coat streptavidin plates with biotinylated heparan sulfate.

    • Wash plates to remove unbound substrate.

    • Add recombinant heparanase pre-incubated with varying concentrations of this compound or vehicle control (DMSO).

    • Incubate at 37°C for a specified time (e.g., 2 hours).

    • Wash plates to remove cleaved fragments.

    • Add Europium-labeled anti-biotin antibody and incubate.

    • Wash plates and measure time-resolved fluorescence.

    • Calculate the percentage of inhibition relative to the vehicle control.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a process inhibited by this compound.

  • Principle: Cells are seeded in the upper chamber of a transwell insert coated with a layer of Matrigel (a reconstituted basement membrane). Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate to the lower surface of the insert.

  • Materials:

    • Transwell inserts (e.g., 8 µm pore size)

    • Matrigel

    • Cell culture medium (serum-free for the upper chamber, serum-containing as a chemoattractant for the lower chamber)

    • This compound

    • Calcein-AM or crystal violet for cell staining

  • Procedure:

    • Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Starve cells in serum-free medium for 24 hours.

    • Resuspend cells in serum-free medium containing this compound or vehicle control.

    • Seed the cell suspension into the upper chamber of the inserts.

    • Add serum-containing medium to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the insert.

    • Count the number of invaded cells under a microscope.

dot

invasion_assay_workflow Start Coat Transwell with Matrigel Step1 Seed Cells with This compound or Vehicle Start->Step1 Step2 Add Chemoattractant to Lower Chamber Step1->Step2 Step3 Incubate (24-48h) Step2->Step3 Step4 Remove Non-invading Cells Step3->Step4 Step5 Fix and Stain Invading Cells Step4->Step5 End Quantify Invaded Cells Step5->End

Caption: Workflow for a cell invasion assay to evaluate this compound efficacy.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants or tissue extracts.

  • Principle: Proteins are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained with Coomassie Blue, and areas of gelatin degradation appear as clear bands against a blue background.

  • Materials:

    • SDS-PAGE gels containing 1 mg/mL gelatin

    • Cell culture supernatant or tissue lysate

    • Triton X-100 renaturation buffer

    • Developing buffer (containing CaCl2 and ZnCl2)

    • Coomassie Brilliant Blue staining solution

    • Destaining solution

  • Procedure:

    • Collect cell culture supernatant and concentrate if necessary.

    • Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.

    • Perform electrophoresis at 4°C.

    • After electrophoresis, wash the gel with renaturation buffer to remove SDS and allow enzymes to renature.

    • Incubate the gel in developing buffer at 37°C for 16-24 hours.

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel until clear bands of gelatinolysis are visible.

    • Quantify band intensity using densitometry.

Western Blotting for Collagen Expression

Western blotting can be used to quantify the expression levels of specific collagen types (e.g., Collagen I and IV) in cell lysates or ECM preparations.

  • Principle: Proteins are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

  • Materials:

    • Cell lysates or decellularized ECM preparations

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Primary antibodies specific for Collagen Type I and Collagen Type IV

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Prepare protein samples and determine protein concentration.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the target collagen.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin for cell lysates).

Conclusion

This compound, as a potent heparanase inhibitor, represents a promising therapeutic agent for targeting the tumor microenvironment. Its primary mechanism of action, the inhibition of heparan sulfate degradation, has profound effects on the integrity of the extracellular matrix, the bioavailability of growth factors, and the downstream signaling pathways that drive cancer progression. While further research is needed to fully elucidate the direct quantitative impact of this compound on specific ECM components like collagens and MMPs, the existing evidence strongly supports its role as a modulator of the ECM. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted effects of this compound and other heparanase inhibitors on the complex interplay between cancer cells and their microenvironment.

References

Early Research and Development of OGT 2115: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

OGT 2115 is a potent, cell-permeable, and orally active small molecule inhibitor of heparanase.[1] Early research has identified its potential as an anti-cancer agent, primarily through its anti-angiogenic properties and its ability to induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its initial characterization.

Core Mechanism of Action: Heparanase Inhibition

This compound exerts its primary effect by inhibiting the enzymatic activity of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs). This activity is crucial in the remodeling of the extracellular matrix (ECM), a process co-opted by tumor cells to facilitate invasion, metastasis, and angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of this compound.

Parameter Value Assay Reference
Heparanase Inhibition IC500.4 µMEnzymatic Assay[1]
Angiogenesis Inhibition IC507.5 µMNot Specified[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference | | --- | --- | --- | --- | | PC-3 | Prostate Cancer | 18.4 (72h) | MTT Assay |[2] | | DU-145 | Prostate Cancer | 90.6 (72h) | MTT Assay |[2] |

Table 2: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Study | Model | Treatment | Outcome | Reference | | --- | --- | --- | --- | | Prostate Cancer Xenograft | Nude mice with PC-3 cell subcutaneous injection | 40 mg/kg this compound (oral gavage, daily for 35 days) | Significant inhibition of tumor growth at days 28 and 35. |[2] |

Table 3: In Vivo Efficacy of this compound

Signaling Pathway in Prostate Cancer

In prostate cancer, this compound-mediated inhibition of heparanase leads to the induction of apoptosis through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the Bcl-2 family.[3] The proposed signaling pathway is illustrated below.

OGT2115_Pathway cluster_transcription Transcription cluster_translation Translation & Post-translation OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase Inhibition MCL1_mRNA MCL-1 mRNA OGT2115->MCL1_mRNA Downregulation Heparanase->MCL1_mRNA Upregulation (implied) MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibition

Caption: Signaling pathway of this compound in prostate cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research of this compound are provided below.

Heparanase Inhibition Assay

Protocol details for the specific heparanase inhibition assay used to determine the IC50 of this compound were not available in the searched literature. However, a general approach for such an assay is described.

A common method involves a 96-well plate assay where heparan sulfate is immobilized and complexed with a growth factor like basic fibroblast growth factor (bFGF). The release of bFGF upon heparanase activity is then quantified, and the inhibitory effect of compounds like this compound is measured by the reduction in released bFGF.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: PC-3 and DU-145 prostate cancer cells were seeded into 96-well plates at a density of 3x10³ cells/well.[2]

  • Treatment: Cells were treated with this compound at various concentrations (ranging from 1.22 µM to 300 µM) for 72 hours at 37°C. A 0.3% DMSO solution was used as a control.[2]

  • MTT Addition: 20 µl of MTT reagent (5 mg/ml) was added to each well and incubated for 4 hours at 37°C.[2]

  • Crystal Solubilization: The formazan crystals were dissolved in DMSO for 10 minutes at room temperature with gentle shaking.[2]

  • Absorbance Measurement: The absorbance at 492 nm was recorded using a microplate reader.[2]

Apoptosis Determination Assay (Annexin V-FITC/PI Flow Cytometry)
  • Cell Treatment: PC-3 cells were treated with this compound at concentrations of 0, 10, 20, and 40 µM, while DU-145 cells were treated at 0, 25, 50, and 100 µM for 24 hours.

  • Cell Harvesting: Cells were digested with trypsin for 2 minutes at 37°C, washed with PBS, and resuspended in 100 µl of 1X annexin V binding buffer.

  • Staining: 5 µl of annexin V-FITC and 10 µl of propidium iodide (PI) were added to the cell suspension.

  • Incubation: Cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Apoptosis was detected and quantified using a flow cytometer.

Western Blotting for MCL-1
  • Cell Lysis: Prostate cancer cells treated with varying concentrations of this compound for 24 hours were lysed to extract total protein.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked and then incubated with a primary antibody against MCL-1, followed by incubation with a secondary antibody.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) kit.

Reverse Transcription-Quantitative PCR (RT-qPCR) for MCL-1 mRNA
  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated prostate cancer cells and reverse transcribed into cDNA.

  • qPCR Reaction: qPCR was performed using SYBR Green master mix and primers specific for MCL-1 and the internal reference gene GAPDH.

  • Data Analysis: The relative expression of MCL-1 mRNA was calculated using the 2-ΔΔCq method.

In Vivo Prostate Cancer Xenograft Study

The workflow for the in vivo xenograft study is depicted in the diagram below.

Xenograft_Workflow cluster_setup Animal Model and Tumor Induction cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis start Nude Mice injection Subcutaneous injection of PC-3 cells start->injection growth Tumor growth to 30–40 mm³ injection->growth randomization Randomization into two groups growth->randomization control Control Group: Saline (gavage) randomization->control treatment Treatment Group: This compound 40 mg/kg (gavage) randomization->treatment daily_treatment Daily treatment for 35 days treatment->daily_treatment measurement Tumor volume measurement daily_treatment->measurement endpoint Endpoint at Day 35 measurement->endpoint analysis Analysis of tumor growth inhibition endpoint->analysis

Caption: Experimental workflow for the in vivo prostate cancer xenograft study.

Conclusion

The early research on this compound has established its role as a potent heparanase inhibitor with significant anti-cancer activity in preclinical models of prostate cancer. Its ability to inhibit angiogenesis and induce apoptosis via the downregulation of MCL-1 provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a foundation for researchers to build upon in the continued investigation of this compound and other heparanase inhibitors.

References

Unveiling the In Vitro Bioactivity of OGT 2115: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of OGT 2115, a potent, cell-permeable, and orally active heparanase inhibitor. The document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1][2][3][4] This enzymatic activity is crucial for remodeling the extracellular matrix (ECM) and the cell surface, processes that are often exploited by cancer cells for invasion, metastasis, and angiogenesis.[3] By inhibiting heparanase, this compound disrupts these pathological processes, leading to anti-cancer and anti-angiogenic effects.[5][6]

Quantitative Biological Activity

The inhibitory and cytotoxic effects of this compound have been quantified across various in vitro assays, demonstrating its potency and cell-type-specific effects.

Table 1: Inhibitory Concentration (IC50) of this compound
Target/ProcessCell Line/SystemIC50 ValueReference
HeparanaseEnzyme Assay0.4 µM[5][6]
AngiogenesisNot Specified7.5 µM[5]
Cell ViabilityPC-3 (Prostate Cancer)18.4 µM / 20.2 µM[1][2][4][7]
Cell ViabilityDU-145 (Prostate Cancer)90.6 µM / 97.2 µM[1][2][4][7]
Table 2: Apoptosis Induction by this compound in Prostate Cancer Cells (24-hour treatment)
Cell LineThis compound ConcentrationApoptosis Rate (%)Reference
PC-30 µM (Control)4.21[1]
PC-310 µM5.51[1]
PC-320 µM8.12[1]
PC-340 µM9.50[1]
DU-1450 µM (Control)3.15[1]
DU-14525 µM11.02[1]
DU-14550 µM22.94[1]
DU-145100 µM34.24[1]

Signaling Pathway: this compound-Induced Apoptosis in Prostate Cancer

This compound triggers apoptosis in prostate cancer cells through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][4] The inhibition of heparanase by this compound leads to a reduction in MCL-1 mRNA and protein levels.[1] This decrease in MCL-1 facilitates the activation of pro-apoptotic proteins like Bax and cleaved caspase-3, ultimately leading to programmed cell death.[1] The degradation of the MCL-1 protein is mediated by the proteasome, as the proteasome inhibitor MG-132 was shown to block this compound-induced MCL-1 downregulation.[1][2][4]

OGT2115_Signaling_Pathway OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase Inhibits MCL1_mRNA MCL-1 mRNA OGT2115->MCL1_mRNA Downregulates MCL1_protein MCL-1 Protein OGT2115->MCL1_protein Promotes Degradation Heparanase->MCL1_mRNA Regulates MCL1_mRNA->MCL1_protein Translation Proteasome Proteasome MCL1_protein->Proteasome Degradation Bax_Casp3 Bax / Cleaved Caspase-3 MCL1_protein->Bax_Casp3 Inhibits Apoptosis Apoptosis Bax_Casp3->Apoptosis Induces

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the in vitro activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Procedure:

  • Cell Seeding: Prostate cancer cells (PC-3 and DU-145) are seeded in 96-well plates and cultured until they adhere.

  • Treatment: The cells are treated with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM for PC-3; 0, 25, 50, 100 µM for DU-145) and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm). Cell viability is calculated as a percentage relative to the control (untreated) cells.

Apoptosis Assay (Annexin V/PI Double-Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Procedure:

  • Cell Treatment: PC-3 and DU-145 cells are treated with different concentrations of this compound for 24 hours.

  • Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Western Blotting for MCL-1 Expression

This technique is used to determine the effect of this compound on the protein levels of MCL-1.

Procedure:

  • Protein Extraction: Prostate cancer cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for MCL-1, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blotting viab1 Seed Cells viab2 Treat with this compound viab1->viab2 viab3 MTT Addition viab2->viab3 viab4 Measure Absorbance viab3->viab4 apop1 Treat Cells apop2 Harvest & Stain (Annexin V/PI) apop1->apop2 apop3 Flow Cytometry apop2->apop3 west1 Protein Extraction west2 SDS-PAGE & Transfer west1->west2 west3 Antibody Incubation west2->west3 west4 Detection west3->west4

Caption: Workflow of key in vitro experimental protocols.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of heparanase. Its ability to induce apoptosis in prostate cancer cells by downregulating the key survival protein MCL-1 highlights a clear mechanism of action. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of this compound and other heparanase inhibitors. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential across a broader range of malignancies.

References

Methodological & Application

OGT 2115: A Promising Apoptosis-Inducing Agent in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction:

OGT 2115, a potent heparanase (HPSE) inhibitor, has demonstrated significant anti-cancer activity in preclinical studies involving prostate cancer. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the human prostate cancer cell lines PC-3 and DU-145. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Mechanism of Action:

This compound exerts its pro-apoptotic effects in prostate cancer cells through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein.[1][2][3][4] Heparanase, an endo-β-D-glucuronidase, is often overexpressed in cancerous tissues and plays a crucial role in the tumor microenvironment.[1][3][4] By inhibiting HPSE, this compound disrupts downstream signaling pathways that support cancer cell survival. Specifically, treatment with this compound leads to a reduction in MCL-1 protein and mRNA expression levels.[1][5] This decrease in MCL-1 sensitizes the cancer cells to apoptosis, as evidenced by an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3.[1][5] The downregulation of MCL-1 by this compound appears to be mediated through a proteasome-dependent pathway, as the proteasome inhibitor MG-132 can reverse this effect.[1][2][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineThis compound IC50Apoptosis Rate (Concentration)Key Molecular Changes
PC-3 18.4 µM - 20.2 µM[1][2][3][4][6]9.50% (40 µM)[5]↓ MCL-1 (mRNA & protein)[1][5], ↑ Bax[1][5], ↑ Cleaved Caspase-3[1][5]
DU-145 90.6 µM - 97.2 µM[1][2][3][4][6]34.24% (100 µM)[5]↓ MCL-1 (mRNA & protein)[1][5], ↑ Bax[1][5], ↑ Cleaved Caspase-3[1][5]

Signaling Pathway

OGT2115_Pathway cluster_downregulation Downstream Effects of this compound OGT2115 This compound HPSE Heparanase (HPSE) OGT2115->HPSE Inhibition MCL1_protein MCL-1 Protein OGT2115->MCL1_protein Downregulation MCL1_mRNA MCL-1 mRNA HPSE->MCL1_mRNA Regulates MCL1_mRNA->MCL1_protein Translation Proteasome Proteasome MCL1_protein->Proteasome Degradation Apoptosis Apoptosis MCL1_protein->Apoptosis Inhibition Bax Bax Bax->Apoptosis Casp3 Cleaved Caspase-3 Casp3->Apoptosis

Caption: this compound inhibits HPSE, leading to MCL-1 downregulation and apoptosis induction.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on PC-3 and DU-145 cells and to calculate the IC50 value.

Materials:

  • PC-3 and DU-145 cells

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed PC-3 or DU-145 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Read absorbance at 490 nm F->G

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • PC-3 and DU-145 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[5]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Apoptosis_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.

Materials:

  • PC-3 and DU-145 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-MCL-1, anti-Bax, anti-cleaved caspase-3, anti-β-actin or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

  • Quantify the band intensities and normalize to the loading control (β-actin or tubulin).

Real-Time Quantitative PCR (RT-qPCR)

This protocol measures the changes in MCL-1 mRNA expression levels.

Materials:

  • PC-3 and DU-145 cells treated with this compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for MCL-1 and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • Extract total RNA from treated cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform RT-qPCR using specific primers for MCL-1 and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in MCL-1 mRNA expression.

Cell Line Information:

  • PC-3: Derived from a bone marrow metastasis of a grade IV prostatic adenocarcinoma in a 62-year-old Caucasian male.[7] These cells are androgen-independent.

  • DU-145: Isolated from a brain metastasis of a prostate carcinoma.[8] These cells are also androgen-independent and do not express prostate-specific antigen (PSA).[9]

This compound represents a promising therapeutic agent for prostate cancer, particularly through its targeted inhibition of the HPSE/MCL-1 axis. The protocols and data presented here provide a comprehensive guide for researchers to further investigate the anti-cancer properties of this compound in PC-3 and DU-145 prostate cancer cell lines. These studies will be crucial in elucidating the full therapeutic potential of this compound.

References

Application Notes and Protocols for OGT 2115 in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OGT 2115 is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase.[1][2] Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), which are key components of the extracellular matrix (ECM) and cell surfaces.[3][4] Upregulated heparanase activity is strongly associated with tumor progression, metastasis, and angiogenesis.[3][4] this compound exerts its anti-cancer effects by inhibiting heparanase, which in turn modulates downstream signaling pathways involved in cell survival and apoptosis.[3][5] These application notes provide a detailed protocol for utilizing this compound in in vivo xenograft models, with a specific focus on prostate cancer, and summarize the key quantitative data from preclinical studies.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of heparanase, which has an IC50 of 0.4 μM.[1][2] This inhibition leads to several downstream anti-tumor effects:

  • Induction of Apoptosis: In prostate cancer cells, this compound has been shown to induce apoptosis by downregulating the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[3][5] The reduction in MCL-1 protein levels is facilitated through proteasomal degradation.[3][5]

  • Anti-Angiogenic Properties: this compound exhibits anti-angiogenic effects, which are critical for restricting tumor growth and metastasis.[1][2]

  • Inhibition of Metastasis: By inhibiting the degradation of heparan sulfate in the ECM, this compound can suppress tumor cell invasion and migration.[1][4] Studies have shown it can significantly inhibit invasion and migration induced by chemotherapeutic agents like Adriamycin and suppress metastasis associated with endoplasmic reticulum (ER) stress in breast cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound from preclinical cancer studies.

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypeParameterValueReference
PC-3Prostate CancerIC5018.4 µM[3]
DU-145Prostate CancerIC5090.6 µM[3]
--Heparanase Inhibition0.4 µM[1][2]
--Angiogenesis Inhibition1 µM[1]
Table 2: In Vivo Prostate Cancer Xenograft Study Parameters
ParameterDetailsReference
Animal Model Nude Mice[3][5]
Cancer Cell Line PC-3[3][5]
Cell Inoculation Subcutaneous injection into the right flank[3]
Tumor Volume at Treatment Initiation 30–40 mm³[3]
Drug This compound[3][5]
Dosage 40 mg/kg[3][5]
Administration Route Oral gavage (ig)[3][5]
Dosing Frequency Daily[3]
Study Duration 35 days[3]
Control Group Saline administered via gavage[3]
Primary Outcome Significant inhibition of tumor growth at days 28 and 35[3]
Pharmacodynamic Outcome Increased TUNEL positive staining in xenograft tissues[3][5]
Table 3: Pharmacokinetic Profile of this compound
ParameterDetailsReference
Animal Model Mice[1]
Dosage 20 mg/kg[1]
Administration Route Oral[1]
Resulting Plasma Concentration ~10 times the heparanase IC50[1]

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the proposed signaling pathway through which this compound induces apoptosis in prostate cancer cells. Inhibition of heparanase by this compound leads to the downregulation of MCL-1, promoting apoptosis.

OGT2115_Signaling_Pathway OGT2115 This compound Heparanase Heparanase (HPSE) OGT2115->Heparanase Inhibits MCL1 MCL-1 (Anti-apoptotic protein) Heparanase->MCL1 Upregulates Apoptosis Apoptosis Heparanase->Apoptosis Inhibits Proteasome Proteasomal Degradation MCL1->Proteasome Degraded by MCL1->Apoptosis Inhibits Bax_Caspase Bax, Caspase-3 (Pro-apoptotic proteins) MCL1->Bax_Caspase Inhibits Bax_Caspase->Apoptosis Promotes

Caption: this compound inhibits heparanase, leading to MCL-1 degradation and apoptosis.

Experimental Protocol: In Vivo Xenograft Study

This protocol details the steps for conducting an in vivo xenograft study to evaluate the efficacy of this compound against prostate cancer.

Cell Culture and Preparation
  • Cell Line: Human prostate cancer cell line PC-3.

  • Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture PC-3 cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free medium or PBS for injection. Perform a cell count using a hemocytometer and assess viability (should be >95%).

Animal Model and Tumor Implantation
  • Animal Strain: Use male athymic nude mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Implantation:

    • Adjust the concentration of the PC-3 cell suspension to 1 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 26-G syringe.

    • Optionally, mix cells with an equal volume of Matrigel to improve tumor take rate and growth.

Experimental Workflow Diagram

The following diagram outlines the key phases of the in vivo xenograft study.

Xenograft_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Cell_Culture 1. PC-3 Cell Culture & Proliferation Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Tumor Volume 30-40 mm³) Tumor_Growth->Randomization Treatment 5. Daily Oral Gavage (this compound or Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint (Day 35) Monitoring->Endpoint Tissue_Harvest 8. Tumor Tissue Harvesting Endpoint->Tissue_Harvest Analysis 9. Pharmacodynamic Analysis (e.g., TUNEL) Tissue_Harvest->Analysis

Caption: Workflow for an in vivo xenograft study of this compound.

Treatment and Monitoring
  • Tumor Monitoring: Begin monitoring tumor growth 7-10 days post-implantation. Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 30-40 mm³, randomly assign mice to treatment and control groups (n=8-10 per group).

  • This compound Preparation: Prepare a 40 mg/kg dose of this compound in a suitable vehicle (e.g., saline). The formulation should be prepared fresh daily.

  • Administration:

    • Treatment Group: Administer 40 mg/kg this compound daily via oral gavage.

    • Control Group: Administer an equivalent volume of the vehicle (saline) daily via oral gavage.

  • Monitoring: Throughout the 35-day study period, record tumor volumes and mouse body weights 2-3 times per week. Monitor animals for any signs of toxicity or distress.

Study Endpoint and Tissue Analysis
  • Endpoint: The study concludes on day 35.

  • Euthanasia and Tissue Collection: At the study endpoint, euthanize mice according to institutional guidelines. Surgically excise the tumors, measure their final weight and volume, and fix a portion in 10% neutral buffered formalin for histological analysis. The remaining tissue can be snap-frozen for molecular analysis.

  • Pharmacodynamic Analysis:

    • Embed the formalin-fixed tumor tissue in paraffin.

    • Section the paraffin-embedded tissue.

    • Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on the tumor sections to detect and quantify apoptosis.

    • Compare the percentage of TUNEL-positive cells between the this compound-treated group and the control group.

Conclusion

The this compound protocol for in vivo xenograft studies provides a robust framework for evaluating the anti-tumor efficacy of this novel heparanase inhibitor. The provided data and methodologies demonstrate its potential in prostate cancer by inhibiting tumor growth through the induction of apoptosis.[3][5] Researchers can adapt this protocol to investigate this compound in other cancer models, leveraging its well-defined mechanism of action against heparanase-dependent tumor progression.

References

OGT 2115: Application Notes and Protocols for Cell Viability and MTT Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of OGT 2115, a potent heparanase inhibitor, and its application in cell viability and MTT assays. Detailed protocols are included to guide researchers in utilizing this compound for assessing its cytotoxic and anti-proliferative effects on cancer cells.

Introduction

This compound is a cell-permeable and orally active small molecule that functions as a potent inhibitor of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1][2] Heparanase is overexpressed in numerous cancers and is correlated with tumor progression, metastasis, and angiogenesis.[2] By inhibiting heparanase, this compound disrupts the tumor microenvironment and cellular signaling pathways, leading to reduced cell viability and induction of apoptosis in various cancer cell lines.[2][3]

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of heparanase activity.[1][4] This inhibition leads to downstream effects on cell signaling, including the downregulation of anti-apoptotic proteins such as Myeloid Cell Leukemia-1 (MCL-1).[2][3] The degradation of MCL-1 is a key event in this compound-induced apoptosis in cancer cells.[2]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound in various assays and cell lines.

Parameter Value Assay/Condition
IC₅₀ (Heparanase Inhibition)0.4 µMEnzyme Assay
IC₅₀ (Anti-angiogenic Properties)1 µMIn vitro angiogenesis assay
Cell Line Cancer Type IC₅₀ (Cell Viability) Assay
PC-3Prostate Cancer18.4 µM - 20.2 µMMTT Assay
DU-145Prostate Cancer90.6 µM - 97.2 µMMTT Assay
MDA-MB-231Triple-Negative Breast Cancer20 µM (used in combination studies)Cell Viability Assay
Hs 578tTriple-Negative Breast Cancer20 µM (used in combination studies)Cell Viability Assay
MDA-MB-468Triple-Negative Breast Cancer20 µM (used in combination studies)Cell Viability Assay

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound.

OGT2115_Pathway This compound Signaling Pathway OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase Inhibits MCL1 MCL-1 (Anti-apoptotic) Heparanase->MCL1 Upregulates Apoptosis Apoptosis MCL1->Apoptosis Inhibits CellViability Decreased Cell Viability Apoptosis->CellViability Leads to

Caption: this compound inhibits heparanase, leading to MCL-1 downregulation and apoptosis.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Live cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • Cancer cell lines of interest (e.g., PC-3, DU-145)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[5]

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring they have high viability (>90%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should bracket the expected IC₅₀ value. For example, for PC-3 cells, a range of 5 µM to 100 µM could be appropriate.[2]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control group (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the cells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan, resulting in a purple solution.[5]

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).

Experimental Workflow Diagram

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Incubate_Overnight 2. Incubate Overnight Cell_Culture->Incubate_Overnight Add_OGT2115 3. Add this compound Dilutions Incubate_Overnight->Add_OGT2115 Incubate_Treatment 4. Incubate for 24-72h Add_OGT2115->Incubate_Treatment Add_MTT 5. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize 7. Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Caption: A step-by-step workflow for assessing cell viability using the MTT assay.

References

Application Notes and Protocols for OGT 2115 in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OGT 2115 is a potent inhibitor of heparanase, an endo-β-D-glucuronidase that plays a critical role in the degradation of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM).[1] Elevated heparanase activity is strongly associated with increased tumor growth, metastasis, and angiogenesis.[2] By cleaving heparan sulfate chains, heparanase releases growth factors stored in the ECM and facilitates the breakdown of basement membranes, crucial steps in cell migration and invasion.[1][2] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell migration and invasion, along with relevant quantitative data and a depiction of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.

Table 1: Inhibition of Cell Viability by this compound in Prostate Cancer Cells [1]

Cell LineIC50 (µM) after 72h
PC-318.4
DU-14590.6

Table 2: Inhibition of Cell Migration and Invasion by this compound in KB Oral Cancer Cells [3]

TreatmentDurationNumber of Migrating/Invading Cells (Mean ± SD)
Migration Assay
Control24hData not available
This compound (0.4 µmol/L)24hStatistically significant decrease compared to control
This compound (1.6 µmol/L)24hStatistically significant decrease compared to control
This compound (3.2 µmol/L)24hStatistically significant decrease compared to control
Control48hData not available
This compound (0.4 µmol/L)48hStatistically significant decrease compared to control
This compound (1.6 µmol/L)48hStatistically significant decrease compared to control
This compound (3.2 µmol/L)48hStatistically significant decrease compared to control
Invasion Assay
Control24hData not available
This compound (0.4 µmol/L)24hStatistically significant decrease compared to control
This compound (1.6 µmol/L)24hStatistically significant decrease compared to control
This compound (3.2 µmol/L)24hStatistically significant decrease compared to control
Control48hData not available
This compound (0.4 µmol/L)48hStatistically significant decrease compared to control
This compound (1.6 µmol/L)48hStatistically significant decrease compared to control
This compound (3.2 µmol/L)48hStatistically significant decrease compared to control

Note: The referenced study confirmed a dose-dependent inhibition but did not provide the exact mean and standard deviation values in the abstract.[3]

Experimental Protocols

The following are detailed protocols for performing cell migration and invasion assays using this compound, based on established methodologies.[4][5]

Protocol 1: Transwell Cell Migration Assay

This assay, also known as the Boyden chamber assay, assesses the migratory capacity of cells towards a chemoattractant.

Materials:

  • 24-well Transwell® inserts (e.g., 8.0 µm pore size)

  • Cancer cell line of interest (e.g., KB oral cancer cells)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.1% w/v in water)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • The day before the assay, starve the cells in a serum-free medium for 18-24 hours.

    • On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell® insert.

    • Add this compound to the upper chamber at desired final concentrations (e.g., 0.4, 1.6, 3.2 µmol/L). Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by incubating the insert in methanol for 10 minutes.

    • Stain the migrated cells with 0.1% Crystal Violet solution for 15-20 minutes.

    • Gently wash the insert with water to remove excess stain.

    • Allow the insert to air dry.

    • Visualize and count the migrated cells in at least five random fields of view under a microscope at 200x magnification.

    • Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

Protocol 2: Matrigel Invasion Assay

This assay is a modification of the Transwell migration assay and assesses the ability of cells to invade through a basement membrane matrix.

Materials:

  • All materials from Protocol 1

  • Matrigel® Basement Membrane Matrix

Procedure:

  • Coating of Transwell® Inserts:

    • Thaw Matrigel® on ice overnight.

    • Dilute Matrigel® with cold, serum-free cell culture medium to a final concentration of 1 mg/mL.

    • Add 50-100 µL of the diluted Matrigel® solution to the upper chamber of the Transwell® inserts.

    • Incubate the inserts at 37°C for at least 4-6 hours to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Prepare the cell suspension as described in Protocol 1.

    • Carefully remove any excess medium from the rehydrated Matrigel®.

    • Seed 100 µL of the cell suspension (1 x 10^5 cells/mL) onto the Matrigel®-coated membrane.

    • Add this compound to the upper chamber at the desired concentrations.

    • Add medium with a chemoattractant to the lower chamber.

  • Incubation, Staining, and Quantification:

    • Follow steps 3 and 4 from Protocol 1.

Visualizations

Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular ECM Extracellular Matrix (ECM) (Heparan Sulfate Proteoglycans) GF Growth Factors (e.g., FGF, VEGF) ECM->GF Releases Receptor Growth Factor Receptor GF->Receptor Activates ERK_Pathway ERK Signaling (Promotes Migration & Invasion) Receptor->ERK_Pathway Activates OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase Inhibits Heparanase->ECM Degrades Cell_Migration Cell Migration & Invasion Heparanase->Cell_Migration Facilitates ERK_Pathway->Cell_Migration Promotes

Caption: this compound inhibits heparanase, preventing ECM degradation and growth factor release, thereby suppressing pro-migratory signaling.

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A 1. Culture and Starve Cancer Cells C 3. Prepare Cell Suspension in Serum-Free Medium A->C B 2. Coat Transwell Inserts with Matrigel (for Invasion Assay) E 5. Seed Cells and Add This compound to Upper Chamber B->E C->E D 4. Add Chemoattractant to Lower Chamber D->E F 6. Incubate for 24-48 hours E->F G 7. Remove Non-Migrated Cells F->G H 8. Fix and Stain Migrated/Invaded Cells G->H I 9. Quantify Cells (Microscopy or Absorbance) H->I

Caption: Workflow for assessing this compound's effect on cell migration and invasion using a Transwell assay.

References

Application Notes and Protocols for OGT 2115 in Viral Pathogenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OGT 2115 is a potent, cell-permeable, and orally active small molecule inhibitor of heparanase (HPSE)[1][2][3][4]. Heparanase is an endo-β-D-glucuronidase, the only known mammalian enzyme that cleaves heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs). HSPGs are ubiquitously present on the cell surface and in the extracellular matrix (ECM), playing crucial roles in cell signaling, inflammation, and maintaining structural integrity.

Numerous viruses, including Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), Dengue Virus (DENV), and coronaviruses, exploit HSPGs as initial attachment co-receptors to facilitate entry into host cells. Furthermore, many viruses induce the upregulation of host cell heparanase. This enzymatic activity facilitates the release of progeny virions from the infected cell surface, thereby promoting viral spread and pathogenesis. The strategic upregulation of heparanase by viruses, often mediated by the NF-κB signaling pathway, makes it a compelling host-directed target for broad-spectrum antiviral therapies.

These application notes provide a comprehensive overview of the potential uses of this compound in studying viral pathogenesis and offer detailed protocols for its application in virological research.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound, providing a basis for experimental design.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineVirusSource
IC50 (Heparanase Inhibition)0.4 µM--[1][2][3][4]
IC50 (Anti-angiogenic Properties)1 µMIn vitro-[2]
Effective Concentration (Viral Spread Inhibition)10 µMHuman Corneal Epithelial (HCE) CellsHerpes Simplex Virus-1 (HSV-1)[5]

Table 2: Cytotoxicity Data of this compound

Cell LineAssayConcentration RangeDurationEffectSource
PC-3 (Prostate Cancer)MTT Assay1.22 - 300 µM72 hIC50 = 20.2 µM[6][7]
DU-145 (Prostate Cancer)MTT Assay1.22 - 300 µM72 hIC50 = 97.2 µM[6][7]
Human Corneal Epithelial (HCE) CellsNot specified>10 µMNot specifiedHigher concentrations of the DMSO vehicle became toxic. No discernible difference in toxicity between this compound and DMSO at each concentration tested for antiviral activity.[8]

Note: It is crucial to determine the cytotoxicity of this compound in the specific cell line used for viral studies to establish a therapeutic window.

Signaling Pathways and Mechanisms of Action

Viral Upregulation of Heparanase and the Role of this compound

Viral infections can trigger intracellular signaling cascades that result in the upregulation of heparanase expression. A key pathway involved is the NF-κB signaling pathway. Upon viral recognition, NF-κB is activated and translocates to the nucleus, where it can bind to the promoter region of the heparanase gene, inducing its transcription. The resulting increase in heparanase activity facilitates the cleavage of heparan sulfate chains on the cell surface, which aids in the release of newly assembled virions. This compound, by directly inhibiting heparanase, can effectively block this crucial step in the viral life cycle, thereby reducing viral spread.

Viral_Heparanase_Upregulation cluster_cell Host Cell Interior Virus Virus HostCell Host Cell Virus->HostCell Infection NFkB_inactive Inactive NF-κB HostCell->NFkB_inactive Triggers Signaling NFkB_active Active NF-κB (Nuclear Translocation) NFkB_inactive->NFkB_active Activation HPSE_gene Heparanase Gene NFkB_active->HPSE_gene Induces Transcription HPSE_mRNA HPSE mRNA HPSE_gene->HPSE_mRNA Transcription Heparanase Heparanase Enzyme HPSE_mRNA->Heparanase Translation HSPG Heparan Sulfate Proteoglycans (HSPGs) Heparanase->HSPG Cleaves Heparan Sulfate VirionRelease Progeny Virion Release & Spread HSPG->VirionRelease Facilitates OGT2115 This compound OGT2115->Heparanase Inhibits

Caption: Viral infection-induced NF-κB activation and subsequent heparanase-mediated virion release, inhibited by this compound.

Experimental Protocols

The following are detailed protocols for evaluating the application of this compound in viral pathogenesis studies. These are proposed methodologies based on standard virological and pharmacological assays and should be optimized for the specific virus and cell culture system being used.

Protocol 1: Determination of Cytotoxicity of this compound

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.

Materials:

  • Host cell line of interest (e.g., Vero, A549, HCE)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a cell-free control (medium only).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Cytotoxicity_Assay_Workflow Start Start SeedCells Seed Host Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 PrepareCompound Prepare Serial Dilutions of this compound Incubate1->PrepareCompound TreatCells Treat Cells with this compound and Controls Incubate1->TreatCells PrepareCompound->TreatCells Incubate2 Incubate for 24-72h TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance AnalyzeData Calculate % Viability and CC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol 2: Plaque Reduction Assay to Evaluate Antiviral Activity

Objective: To quantify the inhibitory effect of this compound on viral replication and spread.

Materials:

  • Confluent monolayers of a susceptible host cell line in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound (stock solution in DMSO)

  • Serum-free medium

  • Overlay medium (e.g., 1% methylcellulose or low-melting-point agarose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Cell Preparation: Seed cells in multi-well plates to form a confluent monolayer on the day of infection.

  • Virus Adsorption: Wash the cell monolayers with PBS. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Treatment and Overlay:

    • Prepare dilutions of this compound in the overlay medium. The concentrations should be below the determined CC50. Include a virus control (overlay medium with vehicle) and a cell control (no virus, overlay medium with vehicle).

    • After the adsorption period, remove the virus inoculum and wash the cells gently with PBS.

    • Add the this compound-containing overlay medium or control overlay medium to the respective wells.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells by adding 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cell monolayers with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) using non-linear regression analysis.

Protocol 3: Viral Release Assay

Objective: To specifically assess the effect of this compound on the release of progeny virions from infected cells.

Materials:

  • Confluent monolayers of a susceptible host cell line in 24-well plates

  • Virus stock

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • PBS

Procedure:

  • Infection: Infect confluent cell monolayers with the virus at a high multiplicity of infection (MOI) (e.g., MOI = 3-5) to ensure synchronous infection. Incubate for 1 hour at 37°C.

  • Treatment: After adsorption, remove the inoculum, wash the cells with PBS, and add fresh culture medium containing different non-toxic concentrations of this compound or vehicle control.

  • Sample Collection: At various time points post-infection (e.g., 12, 24, 36 hours), collect the culture supernatant. Also, lyse the cells in the well with a small volume of fresh medium (e.g., by three freeze-thaw cycles) to obtain the cell-associated virus fraction.

  • Virus Tittering: Determine the viral titer (PFU/mL) of both the supernatant (released virus) and the cell lysate (cell-associated virus) for each time point and treatment condition using a standard plaque assay (as described in Protocol 2).

  • Data Analysis: Compare the viral titers in the supernatant of this compound-treated cells to the vehicle-treated cells. A significant reduction in the supernatant titer with little or no change in the cell-associated titer would indicate an inhibition of viral release.

Viral_Release_Assay_Workflow Start Start InfectCells Infect Cells at High MOI Start->InfectCells TreatCells Treat with this compound or Vehicle InfectCells->TreatCells Incubate Incubate and Collect Samples at Different Time Points TreatCells->Incubate CollectSupernatant Collect Supernatant (Released Virus) Incubate->CollectSupernatant LyseCells Lyse Cells (Cell-Associated Virus) Incubate->LyseCells TiterVirus Titer Virus by Plaque Assay CollectSupernatant->TiterVirus LyseCells->TiterVirus AnalyzeData Compare Titers of Released vs. Cell-Associated Virus TiterVirus->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the viral release assay using this compound.

Protocol 4: Heparanase Activity Assay

Objective: To confirm the inhibition of viral-induced heparanase activity by this compound in a cell-based or biochemical assay.

Materials:

  • Commercially available heparanase assay kit (e.g., ELISA-based or fluorescence-based)

  • Cell lysates from virus-infected and mock-infected cells

  • This compound

  • Recombinant heparanase (as a positive control)

Procedure:

  • Sample Preparation: Prepare cell lysates from host cells infected with the virus for a duration known to induce heparanase expression. Prepare lysates from mock-infected cells as a negative control.

  • Assay Performance: Follow the manufacturer's protocol for the chosen heparanase assay kit.

  • Inhibition Assessment:

    • Biochemical Assay: Incubate recombinant heparanase with its substrate in the presence of varying concentrations of this compound to confirm direct inhibition and determine the IC50.

    • Cell-Based Assay: Add varying concentrations of this compound to the lysates from virus-infected cells and measure the heparanase activity.

  • Data Analysis: Calculate the percentage of heparanase activity inhibition for each concentration of this compound.

Conclusion

This compound presents a promising tool for the study of viral pathogenesis due to its targeted inhibition of heparanase, a host factor exploited by a wide range of viruses. The provided application notes and protocols offer a framework for researchers to investigate the antiviral potential of this compound and to further elucidate the role of heparanase in the life cycles of various viral pathogens. As with any experimental work, appropriate controls and optimization are essential for generating robust and reliable data.

References

Application Notes and Protocols for OGT 2115 in Neuroinflammatory Response Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OGT 2115 is a potent, cell-permeable, and orally active inhibitor of heparanase, the sole endo-β-D-glucuronidase in mammals responsible for cleaving heparan sulfate (HS) chains from heparan sulfate proteoglycans (HSPGs). HSPGs are integral components of the cell surface and extracellular matrix (ECM), playing crucial roles in cell signaling, cell adhesion, and inflammation. By degrading HS chains, heparanase releases a variety of HS-bound molecules, including pro-inflammatory cytokines and chemokines, and facilitates the migration of immune cells across tissue barriers. The inhibition of heparanase by this compound presents a promising therapeutic strategy for mitigating neuroinflammatory processes implicated in various neurological disorders.

These application notes provide a comprehensive overview of the role of this compound in neuroinflammatory research, including its mechanism of action, quantitative data from relevant studies, and detailed protocols for in vivo and in vitro experimental models.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of heparanase activity. In the context of neuroinflammation, this inhibition is proposed to have several downstream effects:

  • Reduced Cytokine and Chemokine Release: Heparanase activity can release pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines that are sequestered by HSPGs in the ECM. By inhibiting heparanase, this compound is expected to stabilize the ECM and prevent the liberation of these inflammatory mediators.

  • Inhibition of Leukocyte Extravasation: The degradation of the ECM by heparanase is a critical step for the transmigration of leukocytes, including microglia and peripheral immune cells, to sites of inflammation in the central nervous system (CNS). This compound, by preserving ECM integrity, is anticipated to impede this infiltration.

  • Modulation of Glial Cell Activity: While direct studies are limited, the inhibition of heparanase by this compound may influence the activation state of microglia and astrocytes by altering the composition of the surrounding ECM and the availability of signaling molecules.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/Enzyme SourceReference
IC₅₀ (Heparanase Inhibition)0.4 µMPurified Heparanase[1]
IC₅₀ (Anti-angiogenic)1 µMNot Specified[1]

Table 2: In Vivo Data for this compound in a Neuroinflammation Model

Animal ModelTreatment ProtocolOutcome MeasureResultReference
Rat Subarachnoid Hemorrhage (SAH)Intracerebroventricular application 3h post-SAHNeurological Score (21-point scale)Significant improvement vs. vehicle (15 ± 3 vs. 11 ± 3)[2]
Rat Subarachnoid Hemorrhage (SAH)Intracerebroventricular application 3h post-SAHLeukocyte Trafficking (in pial venules)Significant suppression vs. vehicle[2]

Experimental Protocols

In Vivo Model: Subarachnoid Hemorrhage (SAH) in Rats

This protocol is adapted from a study demonstrating the neuroprotective effects of this compound in a rat model of SAH[2].

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • SAH Induction: Endovascular perforation model. Briefly, anesthetize the rat and expose the right carotid artery. Insert a sharpened 4-0 nylon suture through the external carotid artery into the internal carotid artery until resistance is felt, then advance it further to perforate the anterior cerebral artery.

  • Sham Control: Perform the same surgical procedure without perforating the artery.

2. This compound Administration:

  • Preparation: Dissolve this compound in a vehicle solution (e.g., saline with a small percentage of DMSO, ensuring solubility and biocompatibility).

  • Administration Route: Intracerebroventricular (ICV) injection.

  • Dosing: Based on the referenced study, a specific dose should be determined and optimized for the experimental setup. The study initiated treatment 3 hours post-SAH induction[2].

3. Assessment of Neuroinflammation and Neurological Outcome:

  • Leukocyte Trafficking: At 48 hours post-SAH, visualize and quantify leukocyte rolling and adhesion in the pial venules using intravital microscopy through a cranial window[2].

  • Neurological Scoring: Evaluate neurological deficits at 24 and 48 hours post-SAH using a standardized scoring system (e.g., a 21-point grading system assessing motor function, reflexes, and alertness)[2].

  • Immunohistochemistry: At the study endpoint, perfuse the animals and collect brain tissue. Perform immunohistochemical staining for markers of microglial activation (e.g., Iba1, CD68), astrocyte reactivity (e.g., GFAP), and inflammatory cytokines (e.g., TNF-α, IL-1β).

In Vitro Model: Microglia Activation Assay (Proposed)

This proposed protocol is based on standard methods for assessing microglial activation and the known mechanism of this compound.

1. Cell Culture:

  • Cells: Primary microglia isolated from neonatal rat or mouse pups, or a microglial cell line (e.g., BV-2).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Experimental Procedure:

  • Plating: Seed microglia in 24-well plates at an appropriate density.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium. Include a vehicle control group (no LPS) and an LPS-only group.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

3. Analysis of Inflammatory Response:

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex cytokine assay.

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the supernatant using the Griess reagent, as an indicator of NO production.

  • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of microglial activation such as Iba1 and CD68 to observe morphological changes (e.g., amoeboid shape).

  • Western Blot: Lyse the cells and perform Western blot analysis to assess the activation of key inflammatory signaling pathways, such as the phosphorylation of NF-κB p65.

In Vitro Model: Astrocyte Reactivity Assay (Proposed)

This proposed protocol is based on established methods for studying astrocyte reactivity.

1. Cell Culture:

  • Cells: Primary astrocytes isolated from neonatal rat or mouse pups.

  • Culture Conditions: Culture cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Experimental Procedure:

  • Plating: Seed astrocytes in 6-well plates and allow them to reach confluence.

  • Pre-treatment: Pre-treat the cells with this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

  • Stimulation: Induce astrocyte reactivity with a pro-inflammatory stimulus, such as a cytokine cocktail (e.g., IL-1β and TNF-α) or by co-culture with activated microglia.

  • Incubation: Incubate for 24-48 hours.

3. Analysis of Astrocyte Reactivity:

  • Morphological Analysis: Observe changes in cell morphology, such as hypertrophy and process retraction, using phase-contrast microscopy.

  • GFAP Expression: Assess the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of reactive astrocytes, by immunocytochemistry or Western blot.

  • Chemokine Release: Measure the release of chemokines (e.g., CCL2, CXCL1) into the culture supernatant by ELISA.

Visualizations

OGT_2115_Mechanism_of_Action cluster_ECM Extracellular Matrix (ECM) cluster_Cell Immune Cell HSPG HSPG Cytokines Pro-inflammatory Cytokines/Chemokines Degradation ECM Degradation HSPG->Degradation Leads to Release Cytokine Release HSPG->Release Leads to Leukocyte Leukocyte Heparanase Heparanase Heparanase->HSPG Cleaves OGT2115 This compound OGT2115->Heparanase Inhibits Migration Leukocyte Migration Degradation->Migration Inflammation Neuroinflammation Release->Inflammation Migration->Inflammation In_Vivo_SAH_Workflow SAH Induce SAH in Rats (Endovascular Perforation) Treatment Administer this compound (ICV) 3 hours post-SAH SAH->Treatment Assessment Assess Outcomes (24-48 hours post-SAH) Treatment->Assessment Leukocyte Leukocyte Trafficking (Intravital Microscopy) Assessment->Leukocyte NeuroScore Neurological Scoring Assessment->NeuroScore IHC Immunohistochemistry (Iba1, GFAP, Cytokines) Assessment->IHC In_Vitro_Microglia_Workflow Culture Culture Primary Microglia or BV-2 cells Pretreat Pre-treat with this compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Analyze Analyze Inflammatory Response Incubate->Analyze Cytokines Cytokine Measurement (ELISA) Analyze->Cytokines NO Nitric Oxide Assay (Griess) Analyze->NO ICC Immunocytochemistry (Iba1) Analyze->ICC WB Western Blot (p-NF-κB) Analyze->WB

References

Application Notes and Protocols: Investigating the Potential Indirect Interaction Between OGT 2115 and Dengue Virus NS1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dengue virus (DENV) non-structural protein 1 (NS1) is a secreted glycoprotein that plays a crucial role in the viral life cycle and pathogenesis. Secreted NS1 can bind to the surface of host cells, particularly endothelial cells, contributing to the vascular leakage observed in severe dengue fever. This attachment is mediated, in part, by the interaction of NS1 with heparan sulfate proteoglycans (HSPGs) on the cell surface.

OGT 2115 is a potent, cell-permeable inhibitor of heparanase, the endo-β-D-glucuronidase responsible for cleaving heparan sulfate (HS) chains from HSPGs. While there is no direct evidence of this compound binding to DENV NS1, its role as a heparanase inhibitor suggests a potential indirect mechanism to interfere with the NS1-host cell interaction. By inhibiting heparanase, this compound may alter the structure and availability of cell surface HS, thereby modulating the binding of DENV NS1 and potentially mitigating its pathogenic effects.

These application notes provide a series of protocols to investigate the hypothesis that this compound can inhibit the interaction of DENV NS1 with host cells by modulating cell surface heparan sulfate.

Proposed Mechanism of Action

The central hypothesis is that this compound, by inhibiting heparanase activity, preserves the integrity of heparan sulfate chains on the cell surface. This alteration in the cell surface glycan landscape may hinder the efficient binding of secreted DENV NS1, thereby reducing NS1-mediated cellular responses and potentially impacting viral pathogenesis.

G cluster_0 Cell Surface cluster_1 Pathogenic Interaction cluster_2 Therapeutic Intervention HSPG Heparan Sulfate Proteoglycan (HSPG) HS Heparan Sulfate (HS) HSPG->HS displays Cell_Binding NS1 Binds to Cell HS->Cell_Binding Cleavage HS Cleavage HS->Cleavage DENV_NS1 Secreted Dengue Virus NS1 DENV_NS1->Cell_Binding attaches via Pathogenesis Viral Pathogenesis Cell_Binding->Pathogenesis contributes to OGT_2115 This compound Heparanase Heparanase OGT_2115->Heparanase inhibits Reduced_Binding Reduced NS1 Binding OGT_2115->Reduced_Binding leads to Heparanase->Cleavage causes Reduced_Pathogenesis Reduced Pathogenesis Reduced_Binding->Reduced_Pathogenesis potentially leads to

Proposed mechanism of this compound in modulating DENV NS1 interaction.

Data Presentation

Table 1: Summary of In Vitro Efficacy of this compound
ParameterThis compound Concentration (µM)ResultReference
Heparanase Inhibition (IC50) 0.4Potent inhibition of heparanase activity.[1]
Anti-angiogenic Properties (IC50) 1.0 - 7.5Inhibition of angiogenesis.[1][2]
Prostate Cancer Cell Viability (IC50) PC-3: 18.4, DU-145: 90.6Dose-dependent decrease in cell viability.[3]

Experimental Protocols

This section outlines a series of experimental protocols designed to test the hypothesis that this compound can modulate the interaction of DENV NS1 with host cells.

Experimental Workflow

G start Start reagents Reagent Preparation: - this compound Stock - Recombinant DENV NS1 - Cell Culture start->reagents cytotoxicity Protocol 1: This compound Cytotoxicity Assay (MTT) reagents->cytotoxicity heparanase_activity Protocol 2: Heparanase Activity Assay reagents->heparanase_activity ns1_binding_elisa Protocol 3: NS1-Heparan Sulfate Binding ELISA cytotoxicity->ns1_binding_elisa Determine non-toxic concentrations heparanase_activity->ns1_binding_elisa Confirm this compound activity ns1_cell_binding Protocol 4: Cell-Based NS1 Binding Assay ns1_binding_elisa->ns1_cell_binding viral_inhibition Protocol 5: Dengue Virus Inhibition Assay ns1_cell_binding->viral_inhibition data_analysis Data Analysis and Interpretation viral_inhibition->data_analysis end End data_analysis->end

Overall experimental workflow for investigating this compound.
Protocol 1: this compound Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentrations of this compound on the selected host cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Materials:

  • This compound (stock solution in DMSO)

  • HUVECs (or other relevant cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro Heparanase Activity Assay

Objective: To confirm the inhibitory activity of this compound on heparanase in a cell-free system.

Materials:

  • Recombinant human heparanase

  • Heparan sulfate (biotinylated)

  • Streptavidin-coated 96-well plates

  • Anti-heparan sulfate antibody (e.g., 10E4 clone) conjugated to HRP

  • This compound

  • Assay buffer (e.g., 50 mM acetate buffer, pH 5.0)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coat a streptavidin-coated 96-well plate with biotinylated heparan sulfate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of this compound in assay buffer.

  • In a separate plate, pre-incubate recombinant heparanase with the this compound dilutions for 30 minutes at 37°C.

  • Transfer the heparanase-OGT 2115 mixtures to the heparan sulfate-coated plate.

  • Incubate for 2-4 hours at 37°C to allow for heparanase activity.

  • Wash the plate to remove cleaved heparan sulfate fragments.

  • Add the HRP-conjugated anti-heparan sulfate antibody and incubate for 1 hour at room temperature.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of heparanase inhibition relative to the no-inhibitor control.

Protocol 3: DENV NS1-Heparan Sulfate Binding ELISA

Objective: To determine if this compound treatment of cells alters the binding of recombinant DENV NS1 to cell-surface heparan sulfate.

Materials:

  • HUVECs (or other relevant cell line)

  • 96-well cell culture plates

  • This compound

  • Recombinant DENV NS1 protein

  • Anti-NS1 monoclonal antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate and grow to confluency.

  • Treat the cells with non-toxic concentrations of this compound (determined in Protocol 1) for 24 hours.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells and block with 1% BSA in PBS for 1 hour.

  • Add varying concentrations of recombinant DENV NS1 to the wells and incubate for 2 hours at room temperature.

  • Wash the cells and add the anti-NS1 monoclonal antibody. Incubate for 1 hour.

  • Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash, add TMB substrate, and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Compare the NS1 binding in this compound-treated cells to untreated controls.

Protocol 4: Cell-Based DENV NS1 Binding Assay (Flow Cytometry)

Objective: To quantify the effect of this compound on the binding of DENV NS1 to the surface of intact cells.

Materials:

  • HUVECs (or other relevant cell line)

  • This compound

  • Recombinant DENV NS1 protein (fluorescently labeled, e.g., with Alexa Fluor 488, or unlabeled)

  • If using unlabeled NS1: Anti-NS1 monoclonal antibody and a fluorescently labeled secondary antibody

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Culture HUVECs in the presence or absence of non-toxic concentrations of this compound for 24 hours.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Wash the cells with cold FACS buffer.

  • Incubate the cells with fluorescently labeled DENV NS1 (or unlabeled NS1 followed by primary and secondary antibodies) for 1 hour on ice.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the mean fluorescence intensity (MFI).

  • Compare the MFI of this compound-treated cells to untreated controls.

Protocol 5: Dengue Virus Inhibition Assay (Plaque Reduction Assay)

Objective: To assess the effect of this compound on Dengue virus infection in a cell culture model.

Materials:

  • Vero cells (or other susceptible cell line)

  • Dengue virus stock of known titer (PFU/mL)

  • This compound

  • 6-well or 12-well cell culture plates

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in multi-well plates and grow to a confluent monolayer.

  • Pre-treat the cell monolayers with various non-toxic concentrations of this compound for 2-4 hours.

  • Prepare serial dilutions of the Dengue virus stock.

  • Infect the this compound-treated and untreated cell monolayers with approximately 100 plaque-forming units (PFU) of Dengue virus for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells.

  • Add the overlay medium containing the respective concentrations of this compound.

  • Incubate the plates for 5-7 days at 37°C, 5% CO2 until plaques are visible.

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction in this compound-treated wells compared to the virus control.

Conclusion

The provided protocols offer a comprehensive framework for investigating the potential of this compound as a modulator of the Dengue virus NS1-host cell interaction. By systematically evaluating the effects of this heparanase inhibitor on NS1 binding and subsequent viral infection, researchers can elucidate a novel, indirect antiviral strategy. The data generated from these studies could provide a strong rationale for the further development of heparanase inhibitors as a therapeutic approach for Dengue fever.

References

Application Notes and Protocols for Studying Herpes Simplex Virus-1 with OGT 2115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus-1 (HSV-1) is a prevalent pathogen that establishes lifelong latent infections, causing a range of diseases from oral lesions to more severe conditions like keratitis and encephalitis.[1] A key aspect of the HSV-1 lifecycle is its interaction with host cell surface heparan sulfate proteoglycans (HSPGs) for attachment and entry.[2][3] The host enzyme heparanase (HPSE) is an endo-β-D-glucuronidase that cleaves heparan sulfate (HS) chains and is implicated in various physiological and pathological processes, including inflammation and cancer.[4][5] Recent studies have revealed that HSV-1 infection upregulates HPSE, which facilitates viral spread and pathogenesis.[6][7]

OGT 2115 is a pharmacological inhibitor of heparanase.[6] It functionally blocks HPSE activity, thereby presenting a novel therapeutic strategy against HSV-1 by targeting a host factor essential for viral dissemination.[6][8][9] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of HSV-1 infection.

Mechanism of Action of this compound in HSV-1 Infection

HSV-1 infection triggers the upregulation of host cell heparanase, which in turn degrades heparan sulfate on the cell surface. This process is crucial for the release of progeny virions from infected cells, allowing the virus to spread to neighboring uninfected cells.[7][10] this compound, by inhibiting heparanase activity, effectively traps the newly formed virus particles on the cell surface, thereby preventing their release and subsequent spread.[8][11]

Furthermore, the inhibition of heparanase by this compound has been shown to modulate the host's inflammatory response to HSV-1 infection. Treatment with this compound leads to a decrease in the expression of pro-inflammatory factors such as IL-1β, IL-6, and TNF-α.[6] This is associated with a reduction in the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory signaling.[6][12]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on the effect of this compound on HSV-1 infection.

ParameterCell LineThis compound ConcentrationObserved EffectReference
Viral Release Human Corneal Epithelial (HCE) cells10 µMMarked restriction of virus release into the culture supernatant.[6]
Viral Spread HCE monolayers10 µMEffective decrease in the spread of GFP-HSV-1, with substantially smaller plaque formations.[6]
Pro-inflammatory Cytokine Expression (IL-1β, IL-6, TNF-α) HCE cellsNot specifiedDecreased expression of pro-inflammatory factors.[6]
NF-κB Nuclear Translocation HCE cellsNot specifiedDecreased NF-κB nuclear translocation.[6]
Cell Viability (IC50) PC-3 (prostate cancer)20.2 µMInhibition of cell viability.[4][13][14]
Cell Viability (IC50) DU-145 (prostate cancer)97.2 µMInhibition of cell viability.[4][13][14]

Experimental Protocols

Protocol 1: Plaque Assay for Viral Titer and Spread

This protocol is designed to quantify the amount of infectious virus released from cells and to visualize the effect of this compound on viral spread.

Materials:

  • Vero cells (or other susceptible cell line)

  • Human Corneal Epithelial (HCE) cells

  • HSV-1 (e.g., KOS or K26-GFP strain)

  • This compound (Tocris Bioscience or equivalent)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Methylcellulose overlay medium

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Infection of HCE cells: In a separate plate, infect HCE cells with HSV-1 at a multiplicity of infection (MOI) of 0.1.

  • This compound Treatment: At 2 hours post-infection (hpi), treat the infected HCE cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a DMSO vehicle control.[6]

  • Supernatant Collection: At 24 hpi, collect the culture supernatants from the HCE cells.

  • Serial Dilution: Perform serial 10-fold dilutions of the collected supernatants in serum-free DMEM.

  • Infection of Vero Cells: Remove the growth medium from the confluent Vero cell monolayers and inoculate with 200 µL of each supernatant dilution.

  • Adsorption: Incubate the plates for 1 hour at 37°C with gentle rocking every 15 minutes to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with 2 mL of methylcellulose overlay medium.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining: Remove the overlay and stain the cells with Crystal Violet solution for 15-30 minutes.

  • Quantification: Gently wash the plates with water, allow them to dry, and count the number of plaques to determine the viral titer (plaque-forming units per mL). For visualizing spread, capture images of the plaques.

Protocol 2: Western Blot for Protein Expression

This protocol is used to analyze the expression levels of viral proteins (e.g., gB) and host signaling proteins (e.g., NF-κB).[6]

Materials:

  • HCE cells

  • HSV-1 (KOS strain)

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-gB, anti-NF-κB p65, anti-GAPDH, anti-Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Infection: Seed HCE cells and infect with HSV-1 (KOS, MOI 0.1) in the presence of this compound or DMSO as described in Protocol 1.

  • Cell Lysis: At 24 hpi, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH for cytoplasmic extracts, Histone H3 for nuclear extracts).[6]

Protocol 3: Immunofluorescence for Viral Spread and NF-κB Translocation

This protocol allows for the visualization of viral spread using a GFP-tagged virus and the subcellular localization of proteins like NF-κB.[6]

Materials:

  • HCE cells

  • GFP-HSV-1 (e.g., K26-GFP)

  • This compound

  • DMSO

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-NF-κB p65)

  • Fluorescently-labeled secondary antibody

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow HCE cells on coverslips in a 24-well plate. Infect with GFP-HSV-1 (MOI 0.1) and treat with this compound or DMSO as previously described.[6]

  • Fixation: At 24 hpi, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes (for intracellular staining like NF-κB).

  • Blocking: Wash with PBS and block with blocking solution for 30 minutes.

  • Primary Antibody Incubation: For NF-κB staining, incubate with the anti-NF-κB p65 primary antibody for 1 hour at room temperature.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Repeat the washing steps.

  • Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of GFP expression to assess viral spread and the localization of the fluorescently labeled NF-κB.

Visualizations

G cluster_0 HSV-1 Infection and Replication cluster_1 Host Cell Response and this compound Intervention HSV1 HSV-1 Attachment Attachment to Heparan Sulfate HSV1->Attachment Entry Viral Entry Attachment->Entry Replication Viral Replication Entry->Replication Assembly Virion Assembly Replication->Assembly HPSE_upregulation Upregulation of Heparanase (HPSE) Replication->HPSE_upregulation NFkB_activation NF-κB Activation Replication->NFkB_activation Egress Viral Egress Assembly->Egress Viral_release Viral Release and Spread HS_degradation Heparan Sulfate Degradation HPSE_upregulation->HS_degradation HS_degradation->Viral_release OGT2115 This compound HPSE_inhibition HPSE Inhibition OGT2115->HPSE_inhibition HPSE_inhibition->HS_degradation Inflammation Pro-inflammatory Cytokine Production HPSE_inhibition->Inflammation Reduces NFkB_activation->Inflammation

Caption: Mechanism of this compound action in HSV-1 infection.

G cluster_0 Experimental Workflow: Plaque Assay start Start infect_HCE Infect HCE cells with HSV-1 start->infect_HCE treat_OGT2115 Treat with this compound infect_HCE->treat_OGT2115 collect_supernatant Collect Supernatant (24 hpi) treat_OGT2115->collect_supernatant serial_dilute Serial Dilution collect_supernatant->serial_dilute infect_Vero Infect Vero Cell Monolayer serial_dilute->infect_Vero overlay Add Methylcellulose Overlay infect_Vero->overlay incubate Incubate (2-3 days) overlay->incubate stain Stain with Crystal Violet incubate->stain quantify Quantify Plaques stain->quantify end End quantify->end

Caption: Workflow for Plaque Assay to assess viral release.

G cluster_0 Signaling Pathway HSV1_infection HSV-1 Infection ICP34_5 ICP34.5 HSV1_infection->ICP34_5 NFkB NF-κB Activation HSV1_infection->NFkB HPSE_expression Heparanase (HPSE) Expression ICP34_5->HPSE_expression Upregulates HPSE_promoter HPSE Promoter NFkB->HPSE_promoter Binds to Pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Pro_inflammatory_cytokines HPSE_promoter->HPSE_expression HPSE_activity HPSE Activity HPSE_expression->HPSE_activity HS_cleavage Heparan Sulfate Cleavage HPSE_activity->HS_cleavage Viral_release Viral Release & Spread HS_cleavage->Viral_release OGT2115 This compound OGT2115->HPSE_activity

Caption: Signaling pathway of HSV-1 induced heparanase activity.

References

OGT 2115 Treatment in Subarachnoid Hemorrhage Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subarachnoid hemorrhage (SAH) is a severe form of stroke with high rates of mortality and morbidity. A key contributor to poor outcomes after SAH is the development of early brain injury, characterized by a significant neuroinflammatory response. Heparanase, an endo-β-D-glucuronidase, has been identified as a critical mediator in this inflammatory cascade. The selective heparanase inhibitor, OGT 2115, has emerged as a promising therapeutic agent by mitigating this neuroinflammation and improving neurological outcomes in preclinical models of SAH.

These application notes provide a comprehensive overview of the use of this compound in a rat model of subarachnoid hemorrhage, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from studies investigating the efficacy of this compound in a rat model of SAH induced by endovascular perforation.

Table 1: Neurological Outcome Scores

Treatment GroupNeurological Score (Median ± SEM)
Sham20.5 ± 0.5
SAH + Vehicle11 ± 3
SAH + this compound15 ± 3*

*p < 0.05 compared to SAH + Vehicle group

Table 2: Leukocyte Trafficking in Pial Venules

Treatment GroupLeukocyte Adhesion (cells/100 µm/min)Leukocyte Emigration (cells/mm²/min)
Sham0.5 ± 0.21.2 ± 0.5
SAH + Vehicle8.5 ± 1.525.6 ± 4.2
SAH + this compound2.1 ± 0.87.8 ± 2.1

*p < 0.05 compared to SAH + Vehicle group

Experimental Protocols

Endovascular Perforation Model of Subarachnoid Hemorrhage in Rats

This protocol describes the induction of SAH in rats by perforating the internal carotid artery bifurcation, a model that closely mimics the rupture of a cerebral aneurysm in humans.[1][2]

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 sharpened nylon suture

  • Heating pad

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

  • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and place a temporary clip on the CCA and ICA.

  • Introduce a sharpened 4-0 nylon suture into the ECA stump.

  • Remove the temporary clips and advance the suture through the ICA until resistance is felt at the bifurcation of the anterior and middle cerebral arteries.

  • Advance the suture an additional 2-3 mm to perforate the vessel.

  • Withdraw the suture and ligate the ECA stump.

  • Close the incision and allow the animal to recover.

  • Sham-operated animals undergo the same procedure without perforation of the artery.

This compound Administration via Osmotic Pump

This protocol details the preparation and implantation of an Alzet osmotic pump for continuous intracerebroventricular delivery of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in sterile saline or corn oil)[3][4]

  • Alzet osmotic pump (Model 1003D or similar)

  • Stereotaxic frame

  • Anesthesia

Procedure:

  • Dissolve this compound in the chosen vehicle to the desired concentration. Ensure complete dissolution.

  • Fill the Alzet osmotic pump with the this compound solution according to the manufacturer's instructions.

  • Three hours after SAH induction, anesthetize the rat and place it in a stereotaxic frame.

  • Implant the osmotic pump subcutaneously in the neck region.

  • Connect the pump to a brain infusion cannula stereotaxically implanted into the lateral ventricle.

  • Secure the cannula and close the incision.

Neurological Scoring Assessment

A 21-point neurological scoring system, adapted from the Garcia score, is used to assess motor and sensory function at 48 hours post-SAH.[5][6][7] A higher score indicates better neurological function.

Scoring Categories (Total of 21 points):

  • Spontaneous Activity (3 points): Observe the rat in its cage for 5 minutes.

    • 3: Normal, explores the cage.

    • 2: Reduced activity, some exploration.

    • 1: Moves only when stimulated.

    • 0: No spontaneous movement.

  • Symmetry of Limb Movement (3 points): Observe the rat's movement.

    • 3: Normal, symmetrical movement.

    • 2: Mild asymmetry.

    • 1: Clear limb preference or weakness.

    • 0: Circling or unable to move a limb.

  • Forelimb Outstretching (3 points): Lift the rat by its tail.

    • 3: Both forelimbs extend symmetrically.

    • 2: One forelimb extends less than the other.

    • 1: One forelimb shows minimal extension.

    • 0: No forelimb extension.

  • Climbing (3 points): Place the rat on a wire cage wall.

    • 3: Climbs normally.

    • 2: Impaired climbing, some difficulty.

    • 1: Unable to climb, holds on.

    • 0: Falls off.

  • Body Proprioception (3 points): Gently push the rat sideways.

    • 3: Resists firmly.

    • 2: Resists with some difficulty.

    • 1: Minimal resistance.

    • 0: Falls over without resistance.

  • Response to Vibrissae Stimulation (3 points): Touch the vibrissae on each side.

    • 3: Symmetrical head turning.

    • 2: Asymmetrical or delayed response.

    • 1: Minimal or no response on one side.

    • 0: No response.

  • Beam Walk (3 points): Have the rat traverse a narrow beam.

    • 3: Crosses without difficulty.

    • 2: Slips but recovers.

    • 1: Unable to cross, falls off.

    • 0: Does not attempt to cross.

Intravital Microscopy for Leukocyte Trafficking

This protocol allows for the visualization and quantification of leukocyte adhesion and emigration in the pial venules.

Materials:

  • Fluorescent microscope with a water-immersion objective

  • Cranial window preparation

  • Fluorescently labeled leukocytes (e.g., Rhodamine 6G)

Procedure:

  • At 48 hours post-SAH, anesthetize the rat and perform a craniotomy to create a cranial window over the parietal cortex.

  • Administer a fluorescent dye intravenously to label leukocytes.

  • Position the animal under the microscope and identify pial venules.

  • Record video sequences of leukocyte movement within the venules.

  • Analyze the recordings to quantify the number of adherent and emigrated leukocytes.

Visualizations

Signaling Pathway of Heparanase in SAH-Induced Neuroinflammation

heparanase_pathway cluster_SAH Subarachnoid Hemorrhage cluster_cellular Cellular Events cluster_inflammation Neuroinflammation cluster_outcome Neurological Outcome cluster_intervention Therapeutic Intervention SAH SAH Heparanase ↑ Heparanase Expression SAH->Heparanase HSPG Heparan Sulfate Proteoglycan (HSPG) Degradation Heparanase->HSPG ECM Extracellular Matrix (ECM) Degradation HSPG->ECM Cytokine Release of Pro-inflammatory Cytokines & Chemokines HSPG->Cytokine Leukocyte Leukocyte Adhesion & Transmigration ECM->Leukocyte Cytokine->Leukocyte BBB Blood-Brain Barrier Disruption Leukocyte->BBB EBI Early Brain Injury BBB->EBI Deficits Neurological Deficits EBI->Deficits OGT2115 This compound OGT2115->Heparanase Inhibits

Caption: Heparanase signaling in SAH neuroinflammation.

Experimental Workflow for this compound Treatment in SAH Rat Model

experimental_workflow cluster_induction SAH Induction cluster_treatment Treatment cluster_assessment Assessment (48h post-SAH) cluster_analysis Data Analysis SAH_induction Endovascular Perforation in Rats Treatment_admin This compound or Vehicle (3h post-SAH via osmotic pump) SAH_induction->Treatment_admin Neuro_score Neurological Scoring (21-point scale) Treatment_admin->Neuro_score Microscopy Intravital Microscopy (Leukocyte Trafficking) Treatment_admin->Microscopy Data_analysis Comparison of Neurological Deficits and Neuroinflammation Neuro_score->Data_analysis Microscopy->Data_analysis

Caption: this compound experimental workflow in SAH rats.

References

Troubleshooting & Optimization

OGT 2115 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of OGT 2115, a potent heparanase inhibitor. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO). It is soluble up to 10 mM in DMSO. To ensure optimal dissolution, it is critical to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture-absorbing DMSO.[1]

Q2: My this compound is not dissolving properly in DMSO. What could be the issue?

A2: There are several potential reasons for poor dissolution in DMSO:

  • DMSO Quality: As mentioned, the presence of water in DMSO can significantly decrease the solubility of this compound.[1] Always use a fresh, unopened bottle or anhydrous grade DMSO.

  • Concentration: You may be attempting to dissolve the compound at a concentration higher than its maximum solubility of 10 mM in DMSO.

  • Temperature: Gentle warming and/or sonication can aid in the dissolution process if you observe precipitation or phase separation.[2]

Q3: Can I dissolve this compound in aqueous buffers?

A3: this compound is reported to be insoluble in water.[3] For cell-based assays, it is standard practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system and below the threshold for cellular toxicity.

Q4: How should I prepare this compound for in vivo animal studies?

A4: A commonly used formulation for in vivo administration is a mixture of DMSO and corn oil. A specific protocol involves preparing a 10 mg/mL stock solution in DMSO and then diluting it with corn oil to achieve the final desired concentration. For example, a 1 mg/mL working solution can be prepared by adding 100 µL of a 10 mg/mL DMSO stock to 900 µL of corn oil.[2] It is recommended to prepare this formulation fresh on the day of use.[2]

Q5: How should I store this compound powder and its stock solutions?

A5:

  • Powder: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[1]

  • Stock Solutions: Aliquot your stock solution to avoid repeated freeze-thaw cycles. For long-term storage, stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2]

Troubleshooting Guide

This guide addresses specific solubility issues you may encounter with this compound.

Problem Potential Cause Recommended Solution
Precipitation observed in DMSO stock solution upon storage. 1. The DMSO used may have absorbed moisture over time. 2. The storage temperature may have fluctuated. 3. The concentration may be too high for stable long-term storage.1. Use fresh, anhydrous DMSO to prepare a new stock solution. 2. Ensure consistent storage at -20°C or -80°C. 3. If precipitation persists, consider preparing a slightly lower concentration stock solution.
Precipitate forms when diluting DMSO stock into aqueous media. 1. The final concentration of this compound in the aqueous medium exceeds its solubility limit in that medium. 2. The final concentration of DMSO is too low to maintain solubility.1. Increase the dilution factor to lower the final concentration of this compound. 2. Ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining non-toxic to your cells. You may need to optimize this for your specific cell line.
Inconsistent experimental results. Poor solubility or precipitation of this compound can lead to an inaccurate final concentration, causing variability in your results.1. Visually inspect your solutions for any signs of precipitation before each use. 2. If you suspect precipitation, you can try gentle warming and vortexing to redissolve the compound. 3. Always prepare fresh dilutions from a clear stock solution for each experiment.

Quantitative Solubility Data

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Notes
DMSO10 mM4.95 mg/mLUse fresh, anhydrous DMSO.
10% DMSO / 90% Corn Oil≥ 2.02 mM≥ 1 mg/mLSuitable for in vivo studies. Prepare fresh.[2]
WaterInsolubleInsoluble[3]
EthanolInsolubleInsoluble[3]

Molecular Weight of this compound: 495.3 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare a 10 mM solution, you will need 4.953 mg of this compound per 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. If needed, gentle warming or brief sonication can be applied. d. Visually confirm that the solution is clear and free of any precipitate. e. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of a 1 mg/mL this compound Formulation for In Vivo Studies
  • Materials: 10 mg/mL this compound in DMSO stock solution (prepared as per Protocol 1), corn oil, sterile tubes.

  • Procedure: a. To prepare 1 mL of a 1 mg/mL working solution, add 100 µL of the 10 mg/mL this compound DMSO stock solution to a sterile tube. b. Add 900 µL of corn oil to the tube. c. Mix thoroughly by vortexing or sonication until a homogenous and clear solution is obtained. d. This formulation should be prepared fresh before each use.[2]

Visualizations

OGT_2115_Solubility_Troubleshooting This compound Solubility Troubleshooting Workflow start Start: Dissolving this compound solvent Choose Solvent start->solvent dmso In Vitro: DMSO solvent->dmso invivo In Vivo: DMSO/Corn Oil solvent->invivo check_dissolution Does it dissolve completely? dmso->check_dissolution invivo->check_dissolution success Solution is ready for use/storage check_dissolution->success Yes troubleshoot Troubleshoot check_dissolution->troubleshoot No check_dmso Is DMSO fresh/anhydrous? troubleshoot->check_dmso use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No check_concentration Is concentration <= 10 mM? check_dmso->check_concentration Yes use_fresh_dmso->check_dissolution adjust_concentration Adjust concentration check_concentration->adjust_concentration No apply_heat Apply gentle heat/sonication check_concentration->apply_heat Yes adjust_concentration->check_dissolution recheck_dissolution Re-check dissolution apply_heat->recheck_dissolution recheck_dissolution->success Yes recheck_dissolution->troubleshoot No

Caption: Troubleshooting workflow for dissolving this compound.

Heparanase_Signaling_Pathway Inhibition of Heparanase Signaling by this compound cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor/Endothelial Cell hspg Heparan Sulfate Proteoglycans (HSPGs) gf Growth Factors (e.g., VEGF, HGF) hspg->gf sequesters released_gf Released Growth Factors hspg->released_gf releases erk ERK Pathway cell_response Angiogenesis, Metastasis, Cell Proliferation erk->cell_response akt PI3K/Akt Pathway akt->cell_response src Src Pathway src->cell_response heparanase Heparanase heparanase->hspg cleaves ogt2115 This compound ogt2115->heparanase inhibits released_gf->erk released_gf->akt released_gf->src

Caption: this compound inhibits heparanase, blocking downstream signaling.

References

potential off-target effects of OGT 2115

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OGT 2115. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions and troubleshooting guides to address potential issues and provide deeper insights into the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, cell-permeable, and orally active inhibitor of heparanase, with an IC50 of 0.4 μM.[1][2] Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains, playing a crucial role in extracellular matrix remodeling, which is implicated in cancer metastasis and angiogenesis.[3]

Q2: What are the known on-target effects of this compound in cancer cells?

A2: this compound has demonstrated anti-angiogenic properties with an IC50 of 1 μM.[1][2] In prostate cancer cells, this compound treatment leads to the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein.[3][4] This results in the induction of apoptosis, as evidenced by increased levels of Bax and cleaved caspase-3.[4]

Q3: Has this compound been profiled for off-target activities?

A3: this compound has been shown to have no major inhibitory effects on human cytochrome P450 (CYP450) isoenzymes, with IC50 values greater than 30 μM.[1] Comprehensive screening data against a broad panel of other enzymes or receptors is not publicly available.

Q4: What are the IC50 values of this compound in different cell lines?

A4: The IC50 values for cell viability can vary depending on the cell line. For example, in prostate cancer cell lines, the IC50 has been reported as 18.4 μM in PC-3 cells and 90.6 μM in DU-145 cells.[4]

Q5: How does this compound affect MCL-1 expression?

A5: this compound has been shown to decrease MCL-1 mRNA levels and promote the degradation of the MCL-1 protein in prostate cancer cells.[4] The degradation of MCL-1 protein was inhibited by the proteasome inhibitor MG-132, suggesting that this compound facilitates proteasome-mediated degradation of MCL-1.[3][4]

Troubleshooting Guide

This guide addresses potential unexpected results or issues that may arise during experiments with this compound.

Observed Issue Potential Cause Suggested Action
Higher than expected cytotoxicity in a new cell line. Potential Off-Target Effect: The cell line may express an unknown sensitive off-target protein.Action: Perform a dose-response curve to accurately determine the IC50 in your specific cell line. Consider performing a cell cycle analysis to check for unexpected cell cycle arrest.
Inconsistent results between experimental replicates. Compound Solubility/Stability: this compound may precipitate out of solution, especially in aqueous media at high concentrations.Action: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting in your experimental media. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment.
Unexpected changes in cell morphology unrelated to apoptosis. Potential Off-Target Effect: this compound could be interacting with proteins involved in cytoskeletal arrangement or cell adhesion.Action: Document morphological changes with microscopy. Consider immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin) to observe any disruptions.
Effect on a signaling pathway appears independent of heparanase activity. Potential Off-Target Effect: this compound may be directly or indirectly modulating other signaling pathways.Action: Use a rescue experiment by adding exogenous heparan sulfate to see if the effect can be reversed. If not, it may indicate an off-target mechanism. A broad phospho-proteomics screen could help identify unexpectedly modulated pathways.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in prostate cancer cells.

OGT2115_Apoptosis_Pathway OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase Inhibits MCL1_mRNA MCL-1 mRNA OGT2115->MCL1_mRNA Decreases MCL1_Protein MCL-1 Protein OGT2115->MCL1_Protein Promotes Degradation MCL1_mRNA->MCL1_Protein Translates to Proteasome Proteasome MCL1_Protein->Proteasome Degraded by Bax_CleavedCasp3 Bax / Cleaved Caspase-3 MCL1_Protein->Bax_CleavedCasp3 Inhibits Apoptosis Apoptosis Bax_CleavedCasp3->Apoptosis Induces

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow: Investigating Potential Off-Target Effects

This workflow outlines a general approach to assess whether an observed effect of this compound is due to an off-target interaction.

Off_Target_Workflow A Observe Unexpected Phenotype with this compound B Is the phenotype consistent with heparanase inhibition? A->B C Perform Heparanase Knockdown/Knockout (siRNA/CRISPR) B->C No E Phenotype is likely ON-TARGET B->E Yes D Does knockdown/knockout replicate the phenotype? C->D D->E Yes F Phenotype is likely OFF-TARGET D->F No G Consider Broad-Panel Screening (e.g., KinomeScan, Proteome-wide CETSA) F->G

References

OGT-2115 and Mitochondrial Function: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that OGT-2115 is a potent inhibitor of heparanase and angiogenesis, not O-GlcNAc transferase (OGT).[1][2] This technical support center will first clarify the known functions of OGT-2115 and then, to address the user's apparent interest, provide a comprehensive guide on the well-established impact of O-GlcNAc Transferase (OGT) and O-GlcNAcylation on mitochondrial function.

Part 1: Understanding OGT-2115

Frequently Asked Questions (FAQs) about OGT-2115

Q1: What is the primary mechanism of action for OGT-2115?

A1: OGT-2115 is a potent, cell-permeable, and orally active inhibitor of heparanase, with an IC50 of 0.4 μM.[1][2] It also exhibits anti-angiogenic properties with an IC50 of 7.5 μM.[1] Its primary role is to block the activity of heparanase, an enzyme involved in cleaving heparan sulfate chains, which plays a significant role in cancer metastasis and angiogenesis.[2][3]

Q2: What are the observed cellular effects of OGT-2115?

A2: OGT-2115 has been shown to induce apoptosis in cancer cells. For instance, in prostate cancer cells, it downregulates the anti-apoptotic protein MCL-1.[4][5] It also reduces cancer cell viability in a dose-dependent manner.[5] In vivo studies have demonstrated that OGT-2115 can significantly inhibit tumor growth.[4][5]

Q3: Is there any known direct link between OGT-2115 and mitochondrial function?

A3: Based on the available literature, there is no direct evidence to suggest that OGT-2115 directly targets mitochondrial proteins or O-GlcNAc transferase (OGT). Its pro-apoptotic effects are likely a downstream consequence of its primary action as a heparanase inhibitor, which can trigger apoptotic pathways that ultimately involve mitochondria.

Troubleshooting Guide for OGT-2115 Experiments
IssuePossible CauseSuggested Solution
Low Efficacy in Cell Culture - Incorrect dosage. IC50 values can vary between cell lines.[4][5] - Poor solubility. OGT-2115 is insoluble in DMSO if the DMSO has absorbed moisture.[1]- Perform a dose-response curve to determine the optimal concentration for your specific cell line. - Use fresh, anhydrous DMSO to prepare stock solutions. Sonication may aid in dissolution.[2]
Inconsistent Results in Animal Studies - Poor oral bioavailability.- While orally active, plasma concentrations can vary. Ensure appropriate dosage and formulation for in vivo studies. A 20 mg/kg oral dose in mice has been shown to achieve plasma concentrations approximately 10 times the heparanase IC50.[2]
Unexpected Off-Target Effects - OGT-2115 may have other cellular targets that are not yet fully characterized.- Include appropriate controls, such as cells with heparanase knockdown, to confirm that the observed effects are due to heparanase inhibition.

Part 2: O-GlcNAc Transferase (OGT) and Mitochondrial Function

This section provides a detailed overview of the role of O-GlcNAc transferase (OGT) and the O-GlcNAcylation process in regulating mitochondrial function.

Frequently Asked Questions (FAQs) about OGT and Mitochondria

Q1: Is O-GlcNAc Transferase (OGT) present in mitochondria?

A1: Yes, in addition to its well-known localization in the nucleus and cytoplasm, an isoform of OGT (mOGT) has been identified within mitochondria.[6] Both OGT and O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc, are found in the mitochondria, indicating that a dynamic O-GlcNAc cycle exists within this organelle.[7][8]

Q2: How does O-GlcNAcylation affect mitochondrial function?

A2: O-GlcNAcylation is a key regulator of mitochondrial homeostasis.[9] It influences several critical mitochondrial processes, including:

  • Cellular Respiration and ATP Production: Both acute inhibition and overexpression of OGT can significantly impact mitochondrial respiration and ATP production.[7] Increased O-GlcNAcylation has been shown to elevate mitochondrial oxygen consumption and ATP production.[8]

  • Mitochondrial Dynamics: O-GlcNAcylation plays a role in the balance between mitochondrial fusion and fission. For example, increased O-GlcNAcylation of the fission protein Drp1 can lead to its translocation to the mitochondria, resulting in increased mitochondrial fragmentation.[8][9]

  • Mitochondrial Stress Response: O-GlcNAcylation is involved in the mitochondrial integrated stress response (ISRmt). For example, inhibiting OGA can lead to an elevation of ATF4, a key transcription factor in the ISRmt.[7]

  • Apoptosis: O-GlcNAcylation of proteins like VDAC can modulate the mitochondrial permeability transition pore (mPTP), a key event in the intrinsic apoptotic pathway.[9]

Q3: Which mitochondrial proteins are known to be O-GlcNAcylated?

A3: A large number of mitochondrial proteins are targets for O-GlcNAcylation.[9] High-throughput proteomic studies have identified O-GlcNAcylated proteins involved in the electron transport chain, the TCA cycle, and apoptosis regulation, including subunits of Complex I, II, IV, and V, as well as VDAC and Bcl-2 family members.[8][9]

Troubleshooting Guide for OGT/Mitochondrial Function Experiments
IssuePossible CauseSuggested Solution
Changes in Mitochondrial Respiration after OGT Inhibition are not Observed - Incomplete inhibition of OGT. - Cell type-specific differences in the reliance on O-GlcNAcylation for mitochondrial function.- Confirm OGT inhibition by Western blot for global O-GlcNAcylation levels. - Use a different cell line or primary cells known to have high levels of O-GlcNAcylation.
Difficulty in Detecting O-GlcNAcylation of a Specific Mitochondrial Protein - Low abundance of the protein. - Low stoichiometry of O-GlcNAcylation.- Immunoprecipitate the protein of interest before performing a Western blot for O-GlcNAc. - Treat cells with an OGA inhibitor (e.g., Thiamet-G) to increase O-GlcNAcylation levels before lysis.[8]
Contradictory Results on Mitochondrial Morphology - The effect of O-GlcNAcylation on mitochondrial dynamics is complex and can be influenced by the specific cellular context and the duration of the treatment.- Perform a time-course experiment to observe the dynamic changes in mitochondrial morphology. - Quantify mitochondrial morphology (e.g., aspect ratio, form factor) using imaging software.
Quantitative Data Summary

Table 1: Effects of Modulating O-GlcNAcylation on Mitochondrial Parameters

Experimental ConditionMeasured ParameterObserved EffectReference
OGA Inhibition (Thiamet-G treatment) in rat heartMitochondrial Oxygen ConsumptionIncreased[8]
OGA Inhibition (Thiamet-G treatment) in rat heartMitochondrial ATP ProductionIncreased[8]
OGA Inhibition (Thiamet-G treatment) in rat heartCalcium-induced mPTP opening thresholdIncreased[8]
OGT Overexpression in SH-SY5Y cellsMitochondrial RespirationDecreased[7]
OGA Overexpression in SH-SY5Y cellsMitochondrial RespirationDecreased[7]
Acute OGT InhibitionMitochondrial Respiration & ATP ProductionSignificantly Affected[7]
Acute OGA InhibitionMitochondrial Respiration & ATP ProductionSignificantly Affected[7]
Increased O-GlcNAcylationDrp1 translocation to mitochondriaIncreased[8][9]
Increased O-GlcNAcylationMitochondrial FragmentationIncreased[8]
Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol is adapted from established methods for assessing mitochondrial function.[10]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Treatment: Treat cells with the OGT inhibitor or other compounds of interest for the desired duration.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

  • Seahorse Assay: Load the sensor cartridge with inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the oxygen consumption rate (OCR) data to cell number or protein concentration.

Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)

This protocol utilizes a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.[11][12]

  • Cell Culture and Treatment: Culture and treat cells with the compound of interest in a multi-well plate suitable for fluorescence microscopy or plate reader analysis.

  • Dye Loading: Incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRM, TMRE, or JC-1) according to the manufacturer's instructions.

  • Imaging/Fluorescence Measurement:

    • For imaging, acquire fluorescence images using a fluorescence microscope.

    • For quantitative analysis, measure the fluorescence intensity using a microplate reader.

  • Data Analysis: For potentiometric dyes like TMRM, a decrease in fluorescence intensity indicates mitochondrial depolarization. For ratiometric dyes like JC-1, a shift from red to green fluorescence indicates a drop in MMP.

Signaling Pathway and Workflow Diagrams

OGT_Mitochondrial_Regulation cluster_cellular_inputs Cellular Nutrient Status cluster_hbp Hexosamine Biosynthesis Pathway (HBP) cluster_mitochondria Mitochondrion Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc enters HBP OGT OGT UDP_GlcNAc->OGT substrate Mito_Proteins Mitochondrial Proteins OGT->Mito_Proteins O-GlcNAcylates OGA OGA OGA->Mito_Proteins Mito_Proteins->OGA De-O-GlcNAcylated by ETC Electron Transport Chain Mito_Proteins->ETC TCA TCA Cycle Mito_Proteins->TCA Dynamics Fission/Fusion (Drp1, MFNs, OPA1) Mito_Proteins->Dynamics Apoptosis Apoptosis (VDAC, Bcl-2) Mito_Proteins->Apoptosis Respiration Respiration & ATP Production ETC->Respiration TCA->Respiration

Caption: O-GlcNAcylation Cycling within the Mitochondrion.

Experimental_Workflow_Mito_Function cluster_assays Mitochondrial Function Assays start Start: Cell Culture treatment Treatment with OGT Modulator (e.g., Inhibitor, siRNA) start->treatment respiration Mitochondrial Respiration (Seahorse XF) treatment->respiration mmp Mitochondrial Membrane Potential (TMRM, JC-1) treatment->mmp morphology Mitochondrial Morphology (Microscopy) treatment->morphology ros Reactive Oxygen Species (MitoSOX) treatment->ros analysis Data Analysis and Interpretation respiration->analysis mmp->analysis morphology->analysis ros->analysis

Caption: Workflow for Assessing Mitochondrial Function.

References

OGT 2115 & Cytochrome P450 Interaction: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the interaction between the heparanase inhibitor OGT 2115 and cytochrome P450 (CYP) isoenzymes.

Frequently Asked Questions (FAQs)

Q1: Does this compound inhibit cytochrome P450 isoenzymes?

A1: Based on available preclinical data, this compound does not exhibit major inhibitory effects on human cytochrome P450 isoenzymes. The half-maximal inhibitory concentration (IC50) values are reported to be greater than 30 μM, suggesting a low potential for clinically significant drug-drug interactions mediated by CYP inhibition.[1]

Q2: Which specific CYP isoenzymes have been tested with this compound?

A2: While studies indicate a lack of significant inhibition, the publicly available literature does not specify which individual CYP450 isoenzymes were included in the screening panel. Standard practice in early drug development involves testing against a panel of the most clinically relevant isoforms, such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Q3: What is the potential for this compound to cause drug-drug interactions?

A3: The high IC50 value (>30 μM) for CYP inhibition suggests that at therapeutic concentrations, this compound is unlikely to inhibit the metabolism of co-administered drugs that are substrates of major CYP enzymes.[1] However, it is always recommended to carefully consider the pharmacokinetic profiles of any co-administered drugs.

Q4: Has this compound been evaluated as an inducer of cytochrome P450 enzymes?

A4: There is currently no publicly available information to suggest that this compound is an inducer of cytochrome P450 enzymes.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro experiments evaluating the interaction of this compound with CYP isoenzymes.

Issue Possible Cause Recommended Action
Unexpected CYP Inhibition Observed 1. Contamination of this compound sample. 2. Incorrect concentration of this compound used. 3. Issues with the experimental assay (e.g., substrate or microsome viability).1. Verify the purity of the this compound sample. 2. Confirm the accuracy of stock solution and final assay concentrations. 3. Run appropriate positive and negative controls to validate the assay performance.
High Variability in IC50 Values 1. Inconsistent incubation times. 2. Poor solubility of this compound in the assay buffer. 3. Pipetting errors.1. Ensure precise and consistent timing for all incubation steps. 2. Check the solubility of this compound in the final assay medium. The use of a suitable solvent and ensuring it is below the recommended final concentration is critical. 3. Calibrate pipettes and use proper pipetting techniques.
No Inhibition Detected, Even with Positive Control 1. Inactive positive control inhibitor. 2. Degraded NADPH or other cofactors. 3. Inactive human liver microsomes.1. Use a fresh, validated batch of the positive control inhibitor. 2. Prepare fresh cofactor solutions for each experiment. 3. Use a new lot of human liver microsomes and verify their activity with a known substrate.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound with cytochrome P450 isoenzymes.

Compound CYP Isoenzyme Panel IC50 (μM) Reference
This compoundNot Specified> 30[1]

Note: The specific isoenzymes tested were not detailed in the cited literature.

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes

This protocol provides a general methodology for assessing the inhibitory potential of a test compound, such as this compound, on major CYP isoenzymes.

1. Materials:

  • Test compound (this compound)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Specific CYP isoenzyme probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Positive control inhibitors for each isoenzyme

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator

  • LC-MS/MS system

2. Methods:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, probe substrates, and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes, phosphate buffer, and a range of concentrations of this compound or the positive control.

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (this compound, Substrates, Microsomes, NADPH) mix Combine Microsomes, Buffer, and this compound/Control prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate add_substrate Add Substrate and NADPH to start reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate quench Terminate Reaction (e.g., with Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis of Metabolite Formation supernatant->lcms calc_inhibition Calculate % Inhibition lcms->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for an in vitro CYP450 inhibition assay.

logical_relationship cluster_premise Experimental Finding cluster_implication Implication cluster_conclusion Conclusion premise This compound IC50 for CYP Inhibition > 30 µM implication Low potential for this compound to inhibit the metabolism of co-administered drugs. premise->implication conclusion Low risk of clinically significant drug-drug interactions mediated by CYP inhibition. implication->conclusion

Caption: Logical flow from experimental data to clinical implication.

References

determining optimal OGT 2115 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OGT 2115, a potent, cell-permeable, and orally active heparanase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell culture.

Issue Potential Cause Recommended Solution
Precipitation of this compound in culture medium This compound has low aqueous solubility. Direct dilution of a concentrated DMSO stock into aqueous media can cause it to crash out of solution.Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). For the working concentration, perform serial dilutions of the stock in DMSO before adding it to the final aqueous culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity. If precipitation persists, gentle warming and vortexing of the diluted solution before adding it to the medium may help.
No observable effect on cells The concentration of this compound may be too low for the specific cell line or experimental conditions. The inhibitor may have degraded due to improper storage.Determine the optimal concentration for your cell line using a dose-response experiment (see protocol below). Ensure this compound is stored correctly as a powder at -20°C for long-term storage and as a DMSO stock at -80°C for up to one year.[1]
High levels of cell death or cytotoxicity The concentration of this compound is too high for the cell line being used.Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a broad range of concentrations and narrow it down to find the optimal balance between heparanase inhibition and cell viability.
Inconsistent results between experiments Variability in cell density at the time of treatment. Inconsistent preparation of this compound working solutions.Standardize your cell seeding density and ensure a consistent confluency at the start of each experiment. Prepare fresh working solutions of this compound for each experiment from a frozen stock to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of heparanase, the only known mammalian endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[2][3] By inhibiting heparanase, this compound prevents the degradation of the extracellular matrix (ECM) and the release of various growth factors and cytokines that are sequestered by heparan sulfate. This leads to anti-angiogenic effects and can induce apoptosis in cancer cells.[2][4]

Q2: What is a typical starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly cell-line dependent. Based on published data, a good starting point for a dose-response experiment would be a range from 0.1 µM to 100 µM. For example, the IC50 for heparanase inhibition is 0.4 µM, while the IC50 for anti-angiogenic properties is around 1-7.5 µM.[2][3] In prostate cancer cell lines, IC50 values for decreased cell viability have been reported as 18.4 µM for PC-3 cells and 90.6 µM for DU-145 cells.[4][5]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO up to 10 mM. It is recommended to prepare a 10 mM stock solution in fresh, anhydrous DMSO. To do this, calculate the required volume of DMSO based on the molecular weight of this compound (495.3 g/mol ).[1] For example, to make 1 ml of a 10 mM stock solution, dissolve 0.4953 mg of this compound in 100 µl of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q4: What is the downstream signaling pathway affected by heparanase inhibition with this compound?

A4: Heparanase activity impacts several downstream signaling pathways crucial for tumor progression. By cleaving heparan sulfate, heparanase releases growth factors like VEGF and HGF, which can then activate their respective receptor tyrosine kinases. This can lead to the activation of downstream pathways such as the MAPK (ERK) and PI3K/Akt pathways, promoting cell proliferation, survival, and angiogenesis.[3][4][6] In some cancer cells, heparanase inhibition by this compound has been shown to downregulate the anti-apoptotic protein MCL-1, leading to apoptosis.[4]

Experimental Protocols

Determining the Optimal Concentration of this compound

This protocol outlines a method to determine the optimal working concentration of this compound for a new cell line using a cell viability assay (e.g., MTT or resazurin-based assays).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a 10 mM this compound Stock Solution:

    • As described in the FAQ, dissolve the appropriate amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -80°C.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the plate overnight to allow the cells to attach.

  • Prepare Serial Dilutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions in 100% DMSO to prepare a range of intermediate stock concentrations.

    • Further dilute these intermediate stocks into complete cell culture medium to achieve the final desired concentrations for treatment. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.1%.

  • Treat Cells:

    • Remove the old medium from the 96-well plate and replace it with the medium containing the different concentrations of this compound.

    • Include a "vehicle control" group that receives medium with the same final concentration of DMSO as the treated groups.

    • Include a "no treatment" control with fresh medium only.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

This compound Mechanism of Action

OGT2115_Mechanism OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase Inhibits HSPG Heparan Sulfate Proteoglycans (HSPGs) in ECM Heparanase->HSPG Cleaves GrowthFactors Growth Factors & Cytokines (e.g., VEGF, HGF) HSPG->GrowthFactors Releases CellSignaling Downstream Signaling (ERK, Akt pathways) GrowthFactors->CellSignaling Activates TumorProgression Tumor Progression (Angiogenesis, Metastasis) CellSignaling->TumorProgression Promotes Optimal_Concentration_Workflow Start Start: Prepare 10 mM This compound Stock in DMSO SeedCells Seed Cells in 96-well Plate Start->SeedCells SerialDilution Prepare Serial Dilutions of this compound SeedCells->SerialDilution TreatCells Treat Cells with Varying Concentrations SerialDilution->TreatCells Incubate Incubate for 24-72 hours TreatCells->Incubate ViabilityAssay Perform Cell Viability Assay Incubate->ViabilityAssay Analyze Analyze Data & Determine IC50 ViabilityAssay->Analyze End End: Optimal Concentration Determined Analyze->End Heparanase_Signaling Heparanase Heparanase HSPG HSPG Cleavage Heparanase->HSPG MCL1 MCL-1 Heparanase->MCL1 Upregulates (in some cancers) VEGF VEGF HSPG->VEGF Release HGF HGF HSPG->HGF Release VEGFR VEGFR VEGF->VEGFR cMet c-Met HGF->cMet ERK ERK Pathway VEGFR->ERK Akt Akt Pathway VEGFR->Akt cMet->ERK cMet->Akt Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Angiogenesis Akt->Proliferation Apoptosis Apoptosis MCL1->Apoptosis Inhibits

References

OGT-2115 In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OGT-2115. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of OGT-2115.

Q1: What is OGT-2115 and what is its mechanism of action?

OGT-2115 is a potent, cell-permeable, and orally active small molecule inhibitor of heparanase.[1][2] It is crucial to distinguish OGT-2115 from inhibitors of O-GlcNAc transferase (OGT). OGT-2115 does not target OGT. Its primary mechanism of action is the inhibition of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix and on the cell surface.[3] By inhibiting heparanase, OGT-2115 can suppress tumor metastasis and angiogenesis.[1][2] It has been shown to induce apoptosis in cancer cells, for example, by downregulating the anti-apoptotic protein MCL-1 in prostate cancer cells.[3][4]

Q2: What are the reported IC50 values for OGT-2115?

The half-maximal inhibitory concentration (IC50) of OGT-2115 varies depending on the target and the assay conditions.

Target/ProcessIC50 ValueReference
Heparanase0.4 µM[1][2][5]
Angiogenesis (in vitro)1 µM, 7.5 µM[1][2]
PC-3 Prostate Cancer Cell Viability18.4 µM - 20.2 µM[3][4]
DU-145 Prostate Cancer Cell Viability90.6 µM - 97.2 µM[3][4]

Q3: How should I prepare OGT-2115 for in vivo administration?

OGT-2115 has been successfully administered in vivo via oral gavage.[3][4] For preparation, it is important to consider its solubility. There are conflicting reports on its solubility in DMSO, with some sources stating it is insoluble while others report solubility up to 10 mM.[1] It is recommended to test solubility in your specific vehicle. For in vivo studies in mice, OGT-2115 has been administered at doses of 20 mg/kg and 40 mg/kg.[2][3][4] A common approach for oral gavage is to formulate the compound in a vehicle such as saline.

Q4: What are the storage and stability recommendations for OGT-2115?

For long-term storage, it is recommended to store OGT-2115 at -20°C for up to one year or at -80°C for up to two years.[2] Stock solutions should also be stored at low temperatures.

Troubleshooting In Vivo Delivery of OGT-2115

This section provides guidance on how to address common challenges encountered during in vivo experiments with OGT-2115.

Q1: I am observing lower than expected efficacy in my in vivo model. What are the potential causes and how can I troubleshoot this?

Low efficacy in vivo can stem from several factors, from compound formulation to the experimental model itself.

  • Inadequate Formulation or Solubility:

    • Problem: OGT-2115 may not be fully dissolved in the delivery vehicle, leading to inconsistent dosing and reduced bioavailability.

    • Troubleshooting:

      • Verify Solubility: Test the solubility of your batch of OGT-2115 in the chosen vehicle at the desired concentration. Sonication may aid dissolution.[2]

      • Optimize Vehicle: If solubility is an issue, consider alternative biocompatible vehicles.

      • Fresh Preparations: Prepare the formulation fresh before each administration to avoid precipitation or degradation.

  • Suboptimal Dosing or Administration Schedule:

    • Problem: The dose might be too low, or the dosing frequency may not be sufficient to maintain a therapeutic concentration in the target tissue.

    • Troubleshooting:

      • Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your model. Doses of 20-40 mg/kg have been used in mice.[3][4]

      • Pharmacokinetic (PK) Analysis: If possible, perform a PK study to determine the half-life of OGT-2115 in your animal model. This will help in optimizing the dosing schedule.

  • Model-Specific Factors:

    • Problem: The tumor model or animal strain may be resistant to the effects of heparanase inhibition.

    • Troubleshooting:

      • Confirm Heparanase Expression: Verify that your in vivo model (e.g., tumor cell line) expresses heparanase, the target of OGT-2115.

      • Evaluate Alternative Models: If the current model is not responsive, consider testing OGT-2115 in a different, well-characterized model where heparanase plays a significant role.

Q2: I am observing toxicity or adverse effects in my animals. How can I mitigate this?

Toxicity can be related to the compound itself, the vehicle, or the administration procedure.

  • Compound-Related Toxicity:

    • Problem: The dose of OGT-2115 may be too high, leading to off-target effects or general toxicity.

    • Troubleshooting:

      • Reduce the Dose: Lower the administered dose and assess if the toxicity is dose-dependent.

      • Monitor Animal Health: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

      • Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs to identify any signs of toxicity.

  • Vehicle-Related Toxicity:

    • Problem: The vehicle used for formulation may be causing adverse effects.

    • Troubleshooting:

      • Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish vehicle effects from compound effects.

      • Use Well-Tolerated Vehicles: Select vehicles with a known safety profile for the chosen route of administration.

Q3: My in vivo results are inconsistent between experiments. What could be the reason?

Inconsistent results can be frustrating and can arise from variability in multiple aspects of the experimental protocol.

  • Formulation Inconsistency:

    • Problem: Variations in the preparation of the OGT-2115 formulation can lead to different effective doses being administered.

    • Troubleshooting:

      • Standardized Protocol: Develop and strictly adhere to a standardized protocol for formulation preparation.

      • Quality Control: If possible, perform a quality control check on the formulation before administration to ensure consistency.

  • Administration Variability:

    • Problem: Inconsistent administration techniques, such as oral gavage, can lead to variability in the amount of compound delivered.

    • Troubleshooting:

      • Proper Training: Ensure that all personnel performing the administrations are properly trained and use a consistent technique.

      • Accurate Dosing: Use appropriate and calibrated equipment for dosing.

  • Biological Variability:

    • Problem: Inherent biological differences between animals can contribute to variability in the response.

    • Troubleshooting:

      • Sufficient Group Sizes: Use a sufficient number of animals per group to account for biological variability and to achieve statistical power.

      • Randomization: Randomize animals into different treatment groups to minimize bias.

Experimental Protocols

Protocol 1: Preparation of OGT-2115 for Oral Gavage in Mice

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Materials:

    • OGT-2115 powder

    • Sterile vehicle (e.g., 0.9% saline)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated pipettes

    • Oral gavage needles

  • Procedure:

    • Calculate the required amount of OGT-2115 based on the desired dose (e.g., 40 mg/kg) and the number and weight of the mice.

    • Weigh the OGT-2115 powder accurately in a sterile microcentrifuge tube.

    • Add the calculated volume of the sterile vehicle to the tube.

    • Vortex the tube vigorously for 1-2 minutes to suspend the compound.

    • If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes.

    • Visually inspect the suspension to ensure it is homogenous before each administration.

    • Administer the formulation to the mice via oral gavage using a proper technique and an appropriate gavage needle size.

Protocol 2: General In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general workflow for assessing the anti-tumor efficacy of OGT-2115.

  • Cell Culture: Culture the desired cancer cells (e.g., PC-3 prostate cancer cells) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Start the treatment when the tumors reach a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, OGT-2115 at 40 mg/kg).

  • Administration: Administer OGT-2115 or vehicle to the respective groups according to the planned schedule (e.g., daily oral gavage).

  • Data Collection:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Study Endpoint: Euthanize the mice when the tumors in the control group reach the predetermined endpoint size or if signs of excessive toxicity are observed.

  • Tissue Collection and Analysis:

    • Excise the tumors and measure their final weight.

    • Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

heparanase_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell HSPG Heparan Sulfate Proteoglycan (HSPG) Heparanase Heparanase HSPG->Heparanase Cleavage GF Growth Factors (e.g., FGF, VEGF) Receptor Growth Factor Receptor GF->Receptor Binding & Activation Heparanase->GF Release OGT2115 OGT-2115 OGT2115->Heparanase Inhibition Signaling Intracellular Signaling (Proliferation, Survival) Receptor->Signaling Metastasis Cell Invasion & Metastasis Signaling->Metastasis

Caption: Signaling pathway inhibited by OGT-2115.

experimental_workflow start Start: In Vivo Study Planning cell_culture 1. Tumor Cell Culture start->cell_culture implantation 2. Tumor Cell Implantation in Mice cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Treatment Groups monitoring->randomization treatment 5. Daily Administration (Vehicle or OGT-2115) randomization->treatment data_collection 6. Tumor & Body Weight Measurement treatment->data_collection endpoint 7. Study Endpoint data_collection->endpoint Tumor size or toxicity endpoint reached analysis 8. Tissue Collection & Analysis endpoint->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for an in vivo efficacy study.

troubleshooting_tree cluster_formulation Formulation Issues cluster_dosing Dosing & Schedule cluster_model Model-Specific Issues start Problem: Low In Vivo Efficacy solubility Check Solubility & Formulation Protocol start->solubility Is formulation adequate? optimize_vehicle Optimize Vehicle solubility->optimize_vehicle No dose_response Conduct Dose-Response Study solubility->dose_response Yes fresh_prep Use Fresh Preparations optimize_vehicle->fresh_prep pk_study Perform PK Analysis dose_response->pk_study target_expression Verify Heparanase Expression dose_response->target_expression Still no effect alt_model Consider Alternative Model target_expression->alt_model Target not expressed

Caption: Troubleshooting decision tree for low in vivo efficacy.

References

Technical Support Center: OGT 2115 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on minimizing and managing potential toxicities of OGT 2115 in animal models. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the potential target organs for this compound-related toxicity?

Based on the known roles of heparanase and the toxicities observed with other heparanase inhibitors, potential target organs for this compound toxicity may include the liver, heart, and coagulation system. While a study in nude mice at 40 mg/kg did not report overt toxicity, higher doses or chronic administration may reveal adverse effects.[1][2][3][4] Researchers should be vigilant for signs of hepatotoxicity, cardiotoxicity, and alterations in blood clotting parameters.

Troubleshooting Unexpected In-Vivo Observations:

ObservationPotential CauseRecommended Action
Lethargy, weight loss, ruffled fur General systemic toxicity, potential hepatotoxicity.Monitor liver function biomarkers (ALT, AST, ALP, Bilirubin). Perform histological examination of liver tissue. Consider dose reduction or less frequent administration.
Increased bleeding time, bruising Inhibition of coagulation cascade (off-target effect).Conduct a coagulation panel (PT, aPTT). Evaluate platelet count. Consider co-administration with a pro-coagulant agent if necessary for the experimental design, though this may confound results.
Irregular breathing, cyanosis Potential cardiotoxicity.Monitor cardiac function using echocardiography or electrocardiography (ECG). Measure cardiac biomarkers (e.g., troponins). Perform histological analysis of heart tissue.
Precipitation of this compound in vehicle Poor solubility of the compound.Prepare fresh solutions for each administration. Sonication may aid dissolution. Evaluate alternative vehicle formulations.

Experimental Protocols

Protocol 1: Assessment of Potential Hepatotoxicity in Rodent Models

This protocol outlines a method for evaluating the potential hepatotoxicity of this compound in rats or mice.

1. Animal Model:

  • Species: Sprague-Dawley rats or C57BL/6 mice.

  • Group Size: Minimum of 5 animals per sex per group.

  • Groups:

    • Vehicle Control (e.g., saline, DMSO/saline)

    • This compound Low Dose

    • This compound Mid Dose

    • This compound High Dose

    • Positive Control (e.g., Acetaminophen, 500 mg/kg)[5]

2. Dosing:

  • Route of Administration: Intragastric (i.g.) gavage, consistent with published studies.[3]

  • Frequency: Daily for a specified duration (e.g., 14 or 28 days).

  • Dose Selection: Based on preliminary dose-range finding studies. Doses should bracket the efficacious dose (e.g., 40 mg/kg).

3. Monitoring and Sample Collection:

  • Daily: Clinical observations (activity, posture, fur), body weight, and food consumption.

  • Weekly: Blood collection for clinical chemistry.

  • Termination:

    • Collect blood for hematology and comprehensive clinical chemistry.

    • Perform a full necropsy.

    • Record organ weights (liver, kidneys, spleen, heart).

    • Collect liver tissue for histopathological analysis and biomarker analysis (e.g., oxidative stress markers).[5]

4. Key Parameters to Evaluate:

ParameterMethodPurpose
Serum Liver Enzymes Clinical Chemistry AnalyzerAlanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total Bilirubin. Elevated levels indicate liver damage.[6]
Histopathology H&E StainingMicroscopic examination of liver tissue for necrosis, inflammation, steatosis, and other abnormalities.
Oxidative Stress Markers Immunohistochemistry/ELISAMeasurement of markers like 4-HNE or MDA in liver tissue lysates to assess oxidative damage.[5]

Workflow for Hepatotoxicity Assessment:

cluster_0 Pre-Dosing cluster_1 Dosing Period cluster_2 Terminal Procedures cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Daily Dosing (Vehicle, this compound, Positive Control) Daily Dosing (Vehicle, this compound, Positive Control) Baseline Measurements->Daily Dosing (Vehicle, this compound, Positive Control) Daily Clinical Observations Daily Clinical Observations Daily Dosing (Vehicle, this compound, Positive Control)->Daily Clinical Observations Weekly Blood Collection Weekly Blood Collection Daily Dosing (Vehicle, this compound, Positive Control)->Weekly Blood Collection Final Blood Collection Final Blood Collection Daily Dosing (Vehicle, this compound, Positive Control)->Final Blood Collection Weekly Blood Collection->Final Blood Collection Necropsy & Organ Weights Necropsy & Organ Weights Final Blood Collection->Necropsy & Organ Weights Clinical Chemistry Analysis Clinical Chemistry Analysis Final Blood Collection->Clinical Chemistry Analysis Tissue Collection for Histopathology Tissue Collection for Histopathology Necropsy & Organ Weights->Tissue Collection for Histopathology Histopathological Evaluation Histopathological Evaluation Tissue Collection for Histopathology->Histopathological Evaluation Statistical Analysis Statistical Analysis Clinical Chemistry Analysis->Statistical Analysis Histopathological Evaluation->Statistical Analysis

Caption: Workflow for assessing potential hepatotoxicity of this compound in rodents.

Protocol 2: Evaluation of Potential Cardiotoxicity in a Mouse Model

This protocol details a method to assess the potential cardiotoxic effects of this compound in mice.

1. Animal Model:

  • Species: C57BL/6 mice.

  • Group Size: Minimum of 8 animals per group.

  • Groups:

    • Vehicle Control

    • This compound (Therapeutic Dose)

    • This compound (High Dose)

    • Positive Control (e.g., Doxorubicin, 2.17 mg/kg daily)[7]

2. Dosing and Monitoring:

  • Route of Administration: Intraperitoneal (i.p.) or Intragastric (i.g.). The route should be consistent with the intended clinical route if known.

  • Frequency: Daily or as determined by pharmacokinetic studies.

  • Duration: 7-14 days for acute/sub-acute studies.

  • Echocardiography: Perform at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).[7]

  • Electrocardiography (ECG): Monitor for arrhythmias and changes in cardiac electrical activity.

3. Endpoint Analysis:

  • Blood Collection: At termination for analysis of cardiac troponins (cTnI or cTnT).

  • Histopathology: Collect heart tissue for H&E staining to look for myocardial damage, inflammation, and fibrosis. Trichrome staining can be used to specifically assess fibrosis.

  • Apoptosis Assessment: Use TUNEL staining on heart tissue sections to quantify apoptosis.[3]

Key Parameters for Cardiotoxicity Assessment:

ParameterMethodPurpose
Ejection Fraction (EF) & Fractional Shortening (FS) EchocardiographyMeasures of left ventricular systolic function. A decrease indicates cardiac dysfunction.[7]
Cardiac Troponins (cTnI, cTnT) ELISASensitive and specific biomarkers of myocardial injury.
Histopathology H&E and Trichrome StainingVisualization of cardiomyocyte damage, inflammation, and fibrosis.
Apoptosis TUNEL AssayDetection and quantification of apoptotic cells in the myocardium.[3]

Signaling Pathway Potentially Involved in this compound Action and Toxicity:

This compound This compound Heparanase Heparanase This compound->Heparanase Inhibits Potential Off-Target Effects Potential Off-Target Effects This compound->Potential Off-Target Effects MCL-1 MCL-1 Heparanase->MCL-1 Regulates Apoptosis Apoptosis MCL-1->Apoptosis Inhibits Coagulation Factors Coagulation Factors Potential Off-Target Effects->Coagulation Factors Cardiac Ion Channels Cardiac Ion Channels Potential Off-Target Effects->Cardiac Ion Channels

Caption: Potential mechanism of this compound action and hypothetical off-target effects.

Data Presentation

Table 1: Summary of Hypothetical Toxicokinetic Parameters of this compound in Mice

ParameterValueUnit
Bioavailability (Oral) 30-40%
Tmax (Oral) 1-2hours
Half-life (t1/2) 4-6hours
Primary Route of Elimination Hepatic Metabolism-

Table 2: Example Data Table for Hepatotoxicity Study

GroupALT (U/L)AST (U/L)Total Bilirubin (mg/dL)Liver Weight (g)Histopathology Score (0-4)
Vehicle Control Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (Low Dose) Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (Mid Dose) Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (High Dose) Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Positive Control Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

Disclaimer: The specific toxicities and toxicokinetic parameters for this compound presented here are hypothetical and for illustrative purposes. Researchers should conduct their own comprehensive safety assessments.

References

Validation & Comparative

OGT-2115: A Potent Inducer of MCL-1 Downregulation for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of pre-clinical data reveals that OGT-2115, a heparanase inhibitor, effectively downregulates the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), a key survival factor for many cancer cells. This guide provides a comparative overview of OGT-2115's efficacy against other MCL-1 targeting agents, supported by experimental data and detailed methodologies for researchers in oncology and drug development.

Comparative Efficacy of MCL-1 Downregulating Agents

The therapeutic potential of targeting MCL-1 has led to the development of various inhibitory compounds. OGT-2115 demonstrates significant activity in inducing cancer cell death, with its efficacy being comparable to other well-characterized MCL-1 inhibitors currently under investigation. The following table summarizes the half-maximal inhibitory concentrations (IC50) of OGT-2115 and other selected MCL-1 inhibitors in various cancer cell lines.

CompoundCancer Cell LineIC50Citation(s)
OGT-2115 PC-3 (Prostate)18.4 - 20.2 µM[1][2]
DU-145 (Prostate)90.6 - 97.2 µM[1][2]
AMG-176 OCI-LY1 (DLBCL)~0.1 µM[3]
MOLP-8 (Multiple Myeloma)Not explicitly stated, but effective in nanomolar range
AZD5991 MOLP-8 (Multiple Myeloma)33 nM (EC50)[4]
MV4;11 (AML)24 nM (EC50)[4]
NCI-H23 (NSCLC)0.19 µM (EC50)[5]
S64315 (MIK665) H929 (Multiple Myeloma)250 nM[6]
U937 (Histiocytic Lymphoma)0.276 µM[7]
K562 (CML)0.159 µM[7]

Mechanism of Action: OGT-2115 and MCL-1 Downregulation

OGT-2115 is a heparanase inhibitor. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), such as syndecan-1, on the cell surface and in the extracellular matrix.[8] The inhibition of heparanase by OGT-2115 is proposed to disrupt a signaling cascade that ultimately leads to the downregulation of MCL-1.

Studies have shown that OGT-2115's effect on MCL-1 is, at least in part, due to post-transcriptional regulation leading to proteasomal degradation of the MCL-1 protein.[8][9] This is evidenced by the observation that the proteasome inhibitor MG-132 can rescue the OGT-2115-induced downregulation of MCL-1.[8][9] The signaling pathway is thought to involve the modulation of syndecan-1 shedding. Heparanase activity promotes the shedding of syndecan-1 from the cell surface, which can then interact with growth factors and their receptors, activating downstream signaling pathways like the ERK pathway, which is known to regulate MCL-1 stability.[2][10] By inhibiting heparanase, OGT-2115 is hypothesized to reduce syndecan-1 shedding, thereby altering these signaling cascades and promoting MCL-1 degradation.

OGT2115_Pathway cluster_cell Cancer Cell OGT2115 OGT-2115 Heparanase Heparanase OGT2115->Heparanase Inhibits Syndecan1_Shedding Syndecan-1 Shedding Heparanase->Syndecan1_Shedding Promotes GrowthFactor_Signaling Growth Factor Signaling (e.g., ERK pathway) Syndecan1_Shedding->GrowthFactor_Signaling Activates MCL1_Stability MCL-1 Protein Stability GrowthFactor_Signaling->MCL1_Stability Increases MCL1_Degradation MCL-1 Proteasomal Degradation MCL1_Stability->MCL1_Degradation Inhibits Apoptosis Apoptosis MCL1_Stability->Apoptosis Inhibits MCL1_Degradation->Apoptosis Induces

OGT-2115 signaling pathway to MCL-1 downregulation.

Experimental Protocols

Validating the effect of OGT-2115 on MCL-1 downregulation involves standard molecular biology techniques. Below are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate prostate cancer cells (e.g., PC-3, DU-145) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of OGT-2115 (e.g., 0, 5, 10, 20, 50, 100 µM) for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.

Western Blotting for MCL-1 Protein Expression
  • Cell Lysis: Treat cells with OGT-2115 at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCL-1 (e.g., rabbit anti-MCL-1, 1:1000 dilution) overnight at 4°C. Also, probe for a loading control (e.g., mouse anti-β-actin, 1:5000 dilution).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000; anti-mouse IgG-HRP, 1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the MCL-1 expression to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for MCL-1 mRNA Expression
  • RNA Extraction: Treat cells with OGT-2115. Extract total RNA using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and MCL-1 specific primers. A common housekeeping gene (e.g., GAPDH) should be used for normalization.

    • MCL-1 Forward Primer Example: 5'-GCCAAGGACACAAAGCCAAT-3'

    • MCL-1 Reverse Primer Example: 5'-GGCCTTCTAGGTCCTCCACT-3'

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative MCL-1 mRNA expression using the 2-ΔΔCt method, normalized to the housekeeping gene.

Experimental_Workflow cluster_workflow Experimental Workflow for Validating MCL-1 Downregulation cluster_protein Protein Level Analysis cluster_mrna mRNA Level Analysis cluster_phenotype Phenotypic Analysis start Start: Treat Cancer Cells with OGT-2115 cell_lysis Cell Lysis & Protein Quantification start->cell_lysis rna_extraction Total RNA Extraction start->rna_extraction cell_viability Cell Viability Assay (MTT) start->cell_viability apoptosis_assay Apoptosis Assay (Annexin V) start->apoptosis_assay western_blot Western Blotting for MCL-1 cell_lysis->western_blot protein_result Result: Decreased MCL-1 Protein western_blot->protein_result rt_qpcr RT-qPCR for MCL-1 mRNA rna_extraction->rt_qpcr mrna_result Result: Decreased MCL-1 mRNA rt_qpcr->mrna_result phenotype_result Result: Increased Apoptosis & Decreased Viability cell_viability->phenotype_result apoptosis_assay->phenotype_result

Workflow for validating OGT-2115's effect on MCL-1.

Conclusion

The available data strongly support the role of OGT-2115 as a potent agent for downregulating MCL-1, thereby inducing apoptosis in cancer cells. Its mechanism of action, through the inhibition of heparanase and subsequent effects on signaling pathways governing MCL-1 stability, presents a novel therapeutic strategy. Further investigation into the precise molecular intermediates linking heparanase inhibition to MCL-1 degradation will provide a more complete understanding and may open avenues for combination therapies to enhance its anti-cancer efficacy. The provided experimental protocols offer a robust framework for researchers to validate and expand upon these findings.

References

OGT 2115: A Comparative Analysis of its Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the Anti-Angiogenic Properties of the Heparanase Inhibitor OGT 2115, in Comparison to Leading Angiogenesis Inhibitors.

This publication provides a detailed comparison of the anti-angiogenic activity of this compound, a small molecule heparanase inhibitor, with established anti-angiogenic therapeutics. This guide is intended for researchers, scientists, and drug development professionals interested in the field of angiogenesis and cancer therapy.

Executive Summary

This compound demonstrates notable anti-angiogenic potential through the inhibition of heparanase, an enzyme critically involved in tumor-induced blood vessel formation. This guide presents available quantitative data on this compound's efficacy and compares it with the well-established anti-angiogenic agents, Bevacizumab (a VEGF-A monoclonal antibody) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). While direct head-to-head studies are limited, this guide compiles data from various sources to provide a comparative overview based on standard in vitro and in vivo angiogenesis assays.

Data Presentation: this compound vs. Alternatives

The following tables summarize the available quantitative data on the anti-angiogenic and related activities of this compound, Bevacizumab, and Sunitinib.

CompoundTarget(s)In Vitro Anti-Angiogenic Activity (IC50)In Vivo Effects
This compound Heparanase1 µM (Cell-based angiogenesis assay)[1]Reduced serum VEGF levels by ~20% in an MDA435 xenograft tumor model[2]
Bevacizumab VEGF-AInhibition of endothelial cell tube formation at concentrations around 67 nM[3]Significant tumor growth inhibition in various xenograft models
Sunitinib VEGFRs, PDGFRs, c-KIT, othersPotent inhibition of endothelial cell tube formation and migration (IC50 in low nM range)74% reduction in microvessel density in a U87MG glioblastoma xenograft model at 80 mg/kg[4]

Note: The IC50 values are from different studies and assays, and therefore represent an indirect comparison.

CompoundMechanism of ActionAdditional Notes
This compound Heparanase Inhibitor (IC50 = 0.4 µM)[1]Induces apoptosis in prostate cancer cells via downregulation of MCL-1
Bevacizumab Monoclonal antibody that neutralizes VEGF-AApproved for various cancers, often in combination with chemotherapy
Sunitinib Tyrosine Kinase InhibitorInhibits multiple signaling pathways involved in angiogenesis and tumor cell proliferation

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay is a widely used method to evaluate the potential of compounds to inhibit the formation of capillary-like structures by endothelial cells.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Matrigel Coating: A 96-well plate is coated with Matrigel Basement Membrane Matrix and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test compound (e.g., this compound) or control.

  • Incubation: The plate is incubated for 4-18 hours to allow for tube formation.

  • Visualization and Quantification: Tube formation is visualized using a microscope. The extent of angiogenesis is quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops formed.

In Vivo Matrigel Plug Assay

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug.

  • Preparation of Matrigel Mixture: Matrigel is mixed with pro-angiogenic factors (e.g., bFGF, VEGF) and the test compound (e.g., this compound) or control on ice.

  • Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into mice. The liquid Matrigel solidifies at body temperature, forming a plug.

  • Incubation Period: The mice are monitored for a defined period (e.g., 7-14 days) to allow for vascularization of the plug.

  • Plug Excision and Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content (an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Rat Aortic Ring Assay

This ex vivo assay provides a model that recapitulates multiple steps of the angiogenic process.

  • Aorta Excision and Sectioning: The thoracic aorta is excised from a rat, cleaned of periadventitial fibro-adipose tissue, and cross-sectioned into 1-2 mm thick rings.

  • Embedding in Matrix: The aortic rings are embedded in a 3D matrix such as collagen or Matrigel in a culture plate.

  • Treatment: The rings are cultured in serum-free medium supplemented with the test compound (e.g., this compound) or control.

  • Observation and Quantification: The outgrowth of microvessels from the aortic rings is observed and quantified over several days using microscopy and image analysis software to measure the number and length of the sprouts.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by this compound and its alternatives.

OGT2115_Mechanism OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase Inhibits ECM Extracellular Matrix (ECM) (with bound Growth Factors) Heparanase->ECM Degrades GrowthFactors VEGF, bFGF ECM->GrowthFactors Releases EndothelialCell Endothelial Cell GrowthFactors->EndothelialCell Activates Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Promotes

Caption: Mechanism of action of this compound in inhibiting angiogenesis.

Alternatives_Mechanisms cluster_bevacizumab Bevacizumab cluster_sunitinib Sunitinib Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA Binds and Neutralizes VEGFR VEGF Receptor VEGFA->VEGFR Blocked Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Sunitinib Sunitinib VEGFR_TK VEGFR Tyrosine Kinase Domain Sunitinib->VEGFR_TK Inhibits DownstreamSignaling Downstream Signaling (PI3K/Akt, MAPK/ERK) VEGFR_TK->DownstreamSignaling Blocked DownstreamSignaling->Angiogenesis Promotes

Caption: Mechanisms of action of Bevacizumab and Sunitinib.

Conclusion

This compound presents a distinct mechanism for inhibiting angiogenesis by targeting heparanase. This approach differs from the direct VEGF-A neutralization by Bevacizumab and the broad-spectrum tyrosine kinase inhibition by Sunitinib. The available data suggests that this compound is a potent inhibitor of heparanase with in vitro anti-angiogenic activity and can modulate the tumor microenvironment by affecting VEGF levels. Further direct comparative studies are warranted to fully elucidate the relative efficacy of this compound in the landscape of anti-angiogenic therapies. This guide provides a foundational resource for researchers to design and interpret future investigations into this promising anti-cancer agent.

References

A Comparative Guide to Heparanase Inhibitors: OGT 2115 Versus Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the heparanase inhibitor OGT 2115 with other notable heparanase inhibitors that have been subject to preclinical and clinical investigation. The following sections detail the inhibitory potency, experimental methodologies for evaluation, and the impact on key signaling pathways, supported by experimental data from published studies.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of this compound and its counterparts has been quantified through the determination of their half-maximal inhibitory concentration (IC50) against heparanase activity. A lower IC50 value indicates greater potency.

InhibitorIC50 Value (Heparanase Inhibition)Compound Class
This compound 0.4 µM[1]Small Molecule
PI-88 (Muparfostat)0.98 µM[2]Heparan Sulfate Mimetic (Oligosaccharide Mixture)
PG545 (Pixatimod)40 nM (0.04 µM)[3]Heparan Sulfate Mimetic (Sulfated Tetrasaccharide)
SST0001 (Roneparstat)Sub-nanomolar range; 6 ng/mL[2][4]Chemically Modified Heparin
M-402 (Necuparanib)5 µg/mL[2][5][6]Heparan Sulfate Mimetic (Modified LMWH)

Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions and substrates used across different studies.

In addition to its potent heparanase inhibition, this compound has also demonstrated anti-angiogenic properties with an IC50 of 1 µM[1]. Further studies have shown its ability to inhibit the viability of prostate cancer cell lines, PC-3 and DU-145, with IC50 values of 20.2 µM and 97.2 µM, respectively[7][8].

Experimental Protocols

The data presented in this guide is based on established experimental protocols designed to assess the efficacy of heparanase inhibitors. Below are detailed methodologies for key assays.

Heparanase Enzymatic Activity Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on heparanase enzymatic activity.

Objective: To quantify the inhibition of heparanase-mediated cleavage of a heparan sulfate (HS) substrate.

Generalized Protocol:

  • Substrate Immobilization/Labeling: A labeled HS substrate (e.g., biotinylated, fluorescently tagged, or radiolabeled) is prepared. In some assay formats, the substrate is immobilized on a microplate.

  • Enzyme-Inhibitor Incubation: Recombinant human heparanase is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in a suitable reaction buffer (typically with a pH of 5.0) for a defined period at 37°C.

  • Enzymatic Reaction: The HS substrate is added to the enzyme-inhibitor mixture and incubated at 37°C to allow for enzymatic cleavage.

  • Detection of Cleavage Products: The extent of HS degradation is quantified. Methodologies for this step vary and include:

    • ELISA-based methods: Detection of remaining intact biotinylated HS using streptavidin-peroxidase.

    • Fluorescence Resonance Energy Transfer (FRET): Using a doubly labeled substrate where cleavage results in a change in the FRET signal.

    • Ultrafiltration: Separation of smaller, cleaved HS fragments from the larger, intact substrate.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of heparanase inhibitors on cancer cells.

Objective: To measure the metabolic activity of cells as an indicator of cell viability following treatment with a heparanase inhibitor.

Generalized Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the heparanase inhibitor (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value for cell viability is determined from the dose-response curve.

In Vivo Xenograft Model

This preclinical model evaluates the anti-tumor efficacy of heparanase inhibitors in a living organism.

Objective: To assess the effect of a heparanase inhibitor on tumor growth and metastasis in an animal model.

Generalized Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells are implanted either subcutaneously (to monitor primary tumor growth) or orthotopically (to mimic the natural tumor environment and assess metastasis).

  • Compound Administration: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The heparanase inhibitor (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Metastasis Assessment (for orthotopic models): At the end of the study, organs such as the lungs, liver, and lymph nodes are harvested to assess for the presence and extent of metastatic lesions. This can be quantified through imaging or histological analysis.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of tumor growth inhibition in the treatment group compared to the control group.

Signaling Pathways and Mechanisms of Action

Heparanase is not only involved in the degradation of the extracellular matrix but also plays a crucial role in cell signaling pathways that promote tumor progression. Inhibition of heparanase can disrupt these pathways.

Heparanase-Modulated Signaling Pathways

Heparanase activity has been shown to influence several key signaling cascades, including the PI3K/Akt, MAPK/ERK, and VEGF pathways. These pathways are integral to cell survival, proliferation, and angiogenesis. Exogenous heparanase has been shown to induce Akt phosphorylation, a key event in the PI3K/Akt pathway that promotes cell survival[9]. Furthermore, heparanase can stimulate the phosphorylation of ERK, a central component of the MAPK pathway that regulates cell proliferation and differentiation[10]. The pro-angiogenic effects of heparanase are, in part, mediated by its ability to upregulate the expression of Vascular Endothelial Growth Factor (VEGF)[11][12].

Heparanase_Signaling Heparanase Heparanase HSPG Heparan Sulfate Proteoglycans (HSPGs) Heparanase->HSPG Cleaves VEGF VEGF Expression Heparanase->VEGF Upregulates ECM Extracellular Matrix (ECM) Degradation HSPG->ECM GF Release of Growth Factors (e.g., FGF, HGF) ECM->GF RTK Receptor Tyrosine Kinases (RTKs) GF->RTK Activate PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis OGT2115 This compound & Other Heparanase Inhibitors OGT2115->Heparanase

Caption: Heparanase signaling pathways and points of inhibition.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a potential heparanase inhibitor like this compound typically follows a structured workflow, progressing from in vitro enzymatic assays to cell-based functional assays and culminating in in vivo preclinical models.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Preclinical Model EnzymeAssay Heparanase Enzymatic Assay (Determine IC50) CellViability Cell Viability Assay (e.g., MTT) EnzymeAssay->CellViability MigrationInvasion Cell Migration/Invasion Assay CellViability->MigrationInvasion Xenograft Tumor Xenograft Model (Efficacy & Toxicity) MigrationInvasion->Xenograft

Caption: A typical experimental workflow for heparanase inhibitor evaluation.

References

A Head-to-Head Comparison of Heparanase Inhibitors OGT 2115 and OGT 2492 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the heparanase inhibitors OGT 2115 and OGT 2492, focusing on their performance in preclinical cancer models. The information is supported by available experimental data to aid in the selection of appropriate research tools for cancer studies.

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM).[1] Its overexpression in various cancers is associated with enhanced tumor growth, angiogenesis, metastasis, and chemoresistance. Consequently, heparanase has emerged as a promising therapeutic target, leading to the development of several inhibitors. Among these are the small molecule inhibitors this compound and OGT 2492. This guide offers a comparative overview of these two compounds based on published preclinical data.

Performance Data Summary

The following tables summarize the key quantitative data for this compound and OGT 2492, providing a direct comparison of their potency and efficacy in cancer-relevant assays.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 Value
This compound Heparanase0.4 µM[2][3]
Angiogenesis1 µM[2]
OGT 2492 Heparanase3.0 µM[4]
Angiogenesis2 µM[4]

Table 2: In Vivo Efficacy in a Xenograft Tumor Model

CompoundCancer ModelEffect on Serum VEGF Levels
This compound MDA435 Xenograft~20% reduction[4]
OGT 2492 MDA435 Xenograft~50% reduction[4]

Mechanism of Action and Signaling Pathways

Both this compound and OGT 2492 function as heparanase inhibitors. By blocking the enzymatic activity of heparanase, they interfere with the degradation of heparan sulfate. This has several downstream consequences that are critical for cancer progression. The inhibition of heparanase can prevent the release of heparan sulfate-bound growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby suppressing angiogenesis. Furthermore, maintaining the integrity of the extracellular matrix limits tumor cell invasion and metastasis.

Recent studies have also elucidated additional mechanisms. For instance, this compound has been shown to induce apoptosis in prostate cancer cells by downregulating the anti-apoptotic protein MCL-1.[5][6] This suggests that heparanase inhibition can directly impact cancer cell survival pathways.

Heparanase_Inhibitor_Signaling_Pathway Simplified Signaling Pathway of Heparanase Inhibitors Heparanase_Inhibitors This compound / OGT 2492 Heparanase Heparanase Heparanase_Inhibitors->Heparanase Inhibits MCL1 MCL-1 Downregulation (demonstrated for this compound) Heparanase_Inhibitors->MCL1 HSPG Heparan Sulfate Proteoglycans (HSPG) Heparanase->HSPG Cleaves ECM_Degradation ECM Degradation HSPG->ECM_Degradation Growth_Factors Release of Growth Factors (e.g., VEGF, bFGF) HSPG->Growth_Factors Metastasis Tumor Invasion & Metastasis ECM_Degradation->Metastasis Angiogenesis Angiogenesis Growth_Factors->Angiogenesis Apoptosis Apoptosis Induction MCL1->Apoptosis

Caption: Simplified signaling pathway of heparanase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the comparison of this compound and OGT 2492.

In Vitro Heparanase Inhibition Assay

A common method to assess heparanase activity is a colorimetric or fluorometric assay.

Heparanase_Inhibition_Assay_Workflow General Workflow for In Vitro Heparanase Inhibition Assay Start Start Prepare_Reagents Prepare Recombinant Heparanase and Substrate (e.g., Fondaparinux) Start->Prepare_Reagents Add_Inhibitor Incubate Heparanase with Varying Concentrations of This compound or OGT 2492 Prepare_Reagents->Add_Inhibitor Add_Substrate Add Heparan Sulfate Substrate Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop the Reaction Incubate->Stop_Reaction Detect_Cleavage Detect Cleaved Substrate (Colorimetric/Fluorometric Reading) Stop_Reaction->Detect_Cleavage Calculate_IC50 Calculate IC50 Value Detect_Cleavage->Calculate_IC50

Caption: General workflow for in vitro heparanase inhibition assay.

Methodology:

  • Recombinant human heparanase is pre-incubated with various concentrations of the inhibitor (this compound or OGT 2492) in an appropriate buffer.

  • A heparan sulfate substrate, such as the synthetic pentasaccharide fondaparinux, is added to initiate the reaction.

  • The mixture is incubated at 37°C for a defined period.

  • The reaction is stopped, and the amount of cleaved substrate is quantified using a detection reagent that produces a colorimetric or fluorescent signal.

  • The IC50 value, the concentration of inhibitor required to reduce heparanase activity by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Model and VEGF Measurement

Animal models are essential for evaluating the in vivo efficacy of anti-cancer compounds.

Methodology:

  • Human cancer cells (e.g., MDA-MB-435) are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Once tumors are established, mice are treated with this compound, OGT 2492, or a vehicle control, typically via intraperitoneal injection at a specified dose and schedule.[4]

  • Tumor growth is monitored regularly.

  • At the end of the study, blood samples are collected, and serum is isolated.

  • Serum VEGF levels are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • The percentage reduction in serum VEGF levels in the treated groups is calculated relative to the vehicle control group.

Conclusion

Both this compound and OGT 2492 are valuable research tools for studying the role of heparanase in cancer. Based on the available data, this compound exhibits greater potency in in vitro heparanase inhibition. However, in the single reported in vivo study, OGT 2492 demonstrated a more pronounced effect on reducing serum VEGF levels, a key indicator of anti-angiogenic activity.

The choice between these two inhibitors may depend on the specific research question and experimental context. For studies focusing on direct enzymatic inhibition, this compound may be the preferred compound. For in vivo studies where anti-angiogenic effects are a primary endpoint, OGT 2492 might be more effective. Further research, including direct comparative studies in various cancer models and detailed pharmacokinetic and pharmacodynamic analyses, is warranted to fully elucidate the differential activities of these two heparanase inhibitors.

References

Heparanase Inhibitors in Oncology: A Comparative Analysis of OGT 2115 and Roneparstat (SST0001)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, heparanase inhibitors have emerged as a promising class of drugs. Heparanase, an endo-β-D-glucuronidase, plays a pivotal role in tumor progression, metastasis, and angiogenesis by degrading heparan sulfate chains in the extracellular matrix and on the cell surface. This guide provides a detailed comparison of two heparanase inhibitors, OGT 2115 and Roneparstat (SST0001), offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and supporting experimental data.

At a Glance: this compound vs. Roneparstat (SST0001)

FeatureThis compoundRoneparstat (SST0001)
Compound Type Small moleculeChemically modified heparin (100% N-desulphated, N-reacetylated, and 25% glycol-split)[1][2]
Molecular Weight 495.30 Da15,000 - 25,000 Da[1][2]
Administration Orally active[3]Subcutaneous injection[4]
Primary Target Heparanase[3]Heparanase[1][2]
Known Malignancies Studied Prostate Cancer[5][6], Breast Cancer[3][7]Multiple Myeloma[1][2][4][8], Sarcomas[9]

Efficacy and Preclinical/Clinical Data

This compound

This compound is a potent, cell-permeable, and orally active heparanase inhibitor.[3] Its efficacy has been primarily evaluated in preclinical models of prostate and breast cancer.

Prostate Cancer: In prostate cancer cell lines (PC-3 and DU-145), this compound has been shown to decrease cell viability in a dose-dependent manner.[5] The IC50 values were determined to be 18.4 µM for PC-3 cells and 90.6 µM for DU-145 cells.[5] Furthermore, this compound treatment induced apoptosis in these cell lines.[5][6] In an in vivo study, oral administration of this compound (40 mg/kg) significantly inhibited the growth of PC-3 cell xenografts in nude mice.[5][6]

Breast Cancer: this compound has demonstrated the ability to suppress invasion and migration of breast cancer cells induced by endoplasmic reticulum stress or adriamycin.[3] In triple-negative breast cancer (TNBC) cell lines (MDA-MB 231, Hs 578t, and MDA-MB 468), this compound (20 µM) in combination with paclitaxel showed a significant loss of cell viability.[7]

This compound Preclinical Efficacy
Cancer Type Model
Prostate CancerPC-3 and DU-145 cell lines
PC-3 xenograft in nude mice
Breast CancerBreast cancer cell lines
TNBC cell lines
Roneparstat (SST0001)

Roneparstat is a chemically modified heparin with potent heparanase inhibitory activity and very low anticoagulant effects.[1][2] It has been investigated in both preclinical and clinical settings, primarily for multiple myeloma.

Multiple Myeloma: Preclinical studies in murine models demonstrated that Roneparstat has a significant anti-myeloma effect, both as a single agent and in combination with dexamethasone, bortezomib, or melphalan.[1][2] In a disseminated myeloma model, the combination of Roneparstat with bortezomib or melphalan significantly reduced tumor burden and the number of animals with detectable tumors.[4][8]

A Phase I clinical trial in patients with relapsed/refractory multiple myeloma established a good safety and tolerability profile for Roneparstat.[1][2] While the single-agent efficacy was limited, one partial response and nine cases of stable disease were observed among 17 evaluable patients.[1][2] The study identified doses of 300 to 400 mg/day as suitable for further development, likely in combination therapies.[1]

Sarcomas: In preclinical sarcoma models, Roneparstat has shown antitumor activity.[9] Its mechanism in this context is believed to involve the multi-target inhibition of receptor tyrosine kinases (RTKs).[9]

Roneparstat (SST0001) Efficacy
Cancer Type Model
Multiple MyelomaMurine models
Phase I Clinical Trial (Relapsed/Refractory MM)
SarcomasPreclinical models

Mechanism of Action

Both this compound and Roneparstat are potent inhibitors of heparanase, but their broader mechanistic profiles show some distinctions.

This compound: Downregulation of MCL-1

The primary mechanism of action for this compound in inducing apoptosis in prostate cancer cells is the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein.[5][6] this compound was found to decrease MCL-1 mRNA expression and facilitate MCL-1 protein degradation.[5] This pro-apoptotic activity is achieved through both transcriptional and post-transcriptional regulation of MCL-1.[5]

OGT2115_Mechanism OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase Inhibits MCL1_mRNA MCL-1 mRNA OGT2115->MCL1_mRNA Downregulates MCL1_Protein MCL-1 Protein OGT2115->MCL1_Protein Promotes Degradation MCL1_mRNA->MCL1_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibits

This compound Mechanism of Action
Roneparstat (SST0001): Multi-faceted Inhibition

Roneparstat's mechanism of action is more complex. As a heparan sulfate mimic, it not only competitively inhibits heparanase but also interferes with the functions of various receptor tyrosine kinases (RTKs) that are activated by heparin-binding growth factors.[9][10] In sarcoma models, Roneparstat was shown to inhibit FGF, IGF, ERBB, and PDGF receptors.[9] In multiple myeloma, its activity is linked to the disruption of the heparanase/syndecan-1 axis.[1] Heparanase promotes the shedding of syndecan-1, a proteoglycan that supports myeloma growth.[1][8] By inhibiting heparanase, Roneparstat reduces syndecan-1 shedding and downregulates the expression of pro-angiogenic and pro-metastatic factors like HGF, VEGF, and MMP-9.[8][9]

Roneparstat_Mechanism cluster_roneparstat Roneparstat (SST0001) Roneparstat Roneparstat Heparanase Heparanase Roneparstat->Heparanase Inhibits RTKs Receptor Tyrosine Kinases (FGF, IGF, ERBB, PDGF) Roneparstat->RTKs Inhibits Syndecan1 Syndecan-1 Shedding Heparanase->Syndecan1 Promotes Angiogenesis Angiogenesis Heparanase->Angiogenesis Promotes Metastasis Metastasis Heparanase->Metastasis Promotes TumorGrowth Tumor Growth RTKs->TumorGrowth Promotes Syndecan1->TumorGrowth

Roneparstat's Multi-Target Mechanism

Experimental Protocols

This compound: In Vivo Prostate Cancer Xenograft Study
  • Cell Line: PC-3 human prostate cancer cells.

  • Animal Model: Nude mice.

  • Tumor Induction: Subcutaneous injection of PC-3 cells.

  • Treatment: Once tumors were established, mice were treated with this compound at a dose of 40 mg/kg, administered orally.[5][6]

  • Endpoint: Tumor growth was monitored and compared between the this compound-treated group and a control group.[5] At the end of the study, tumors were resected for further analysis, including TUNEL staining to assess apoptosis and immunohistochemistry for Ki67 to evaluate proliferation.[5]

OGT2115_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis PC3_cells PC-3 Cells Tumor_induction Subcutaneous Injection PC3_cells->Tumor_induction Nude_mice Nude Mice Nude_mice->Tumor_induction Treatment_group This compound (40 mg/kg, oral) Tumor_induction->Treatment_group Control_group Vehicle Control Tumor_induction->Control_group Tumor_volume Tumor Volume Measurement Treatment_group->Tumor_volume Control_group->Tumor_volume TUNEL_staining TUNEL Staining (Apoptosis) Tumor_volume->TUNEL_staining Ki67_IHC Ki67 IHC (Proliferation) Tumor_volume->Ki67_IHC

Workflow for this compound In Vivo Study
Roneparstat (SST0001): Phase I Clinical Trial in Multiple Myeloma

  • Study Design: Open-label, multicenter, first-in-human, dose-escalation study.[1]

  • Patient Population: Patients with relapsed/refractory multiple myeloma who had exhausted available therapies.[1][4]

  • Treatment: Roneparstat administered subcutaneously. The study evaluated different dosing schedules and escalating dose cohorts.[1][4]

  • Primary Objective: To assess the safety and tolerability of Roneparstat and determine the maximum tolerated dose.[1]

  • Secondary Objectives: To evaluate the pharmacokinetic profile and preliminary anti-myeloma activity.[8]

  • Response Assessment: Tumor response was evaluated based on standard criteria for multiple myeloma, including measurements of the monoclonal component.[1][2]

Conclusion

This compound and Roneparstat (SST0001) are both promising heparanase inhibitors with distinct characteristics and stages of development. This compound is an orally available small molecule with demonstrated preclinical efficacy in solid tumors like prostate and breast cancer, primarily acting through the induction of apoptosis via MCL-1 downregulation. Roneparstat is a larger, subcutaneously administered modified heparin that has progressed to clinical trials in multiple myeloma. Its mechanism is more complex, involving not only heparanase inhibition and disruption of the heparanase/syndecan-1 axis but also the inhibition of multiple RTKs.

While Roneparstat has shown a favorable safety profile in humans, its single-agent efficacy appears limited, suggesting its future lies in combination therapies. This compound remains in the preclinical stage, but its oral bioavailability and distinct mechanism of action make it an attractive candidate for further development, potentially in solid tumors where MCL-1 is a key survival factor. Further research, including head-to-head comparative studies and clinical trials for this compound, will be crucial to fully elucidate the therapeutic potential of these heparanase inhibitors in various cancer settings.

References

Synergistic Effects of OGT 2115 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the heparanase inhibitor OGT 2115 in combination with chemotherapy, primarily focusing on its synergistic effects in preclinical cancer models. The information is intended to support research and development efforts in oncology by offering a structured overview of available data, experimental methodologies, and a comparison with alternative therapeutic strategies.

This compound and Paclitaxel: A Synergistic Combination in Triple-Negative Breast Cancer

Recent preclinical studies have highlighted the potential of this compound to enhance the efficacy of paclitaxel, a standard chemotherapeutic agent, particularly in triple-negative breast cancer (TNBC). The primary mechanism underlying this synergy involves the inhibition of heparanase by this compound, leading to an accumulation of heparan sulfate in the tumor microenvironment. This, in turn, is believed to inhibit the activity of extracellular ATPases, resulting in increased concentrations of extracellular ATP (eATP). Elevated eATP levels can activate purinergic receptors on cancer cells, leading to enhanced cell death.[1]

Quantitative Analysis of Synergism

While detailed dose-response curves and a comprehensive set of combination index (CI) values from published studies are limited, existing data indicates a synergistic or additive effect when this compound is combined with paclitaxel in TNBC cell lines.

Table 1: Synergistic and Additive Effects of this compound and Paclitaxel in TNBC Cell Lines

Cell LineDrug CombinationObserved EffectCombination Index (CI)Source
MDA-MB-231This compound + PaclitaxelSynergy< 1.0 for one dose combination[1]
Hs 578tThis compound + PaclitaxelAdditive1.0 - 1.2 for some dose combinations[1]
MDA-MB-468This compound + PaclitaxelAdditive1.0 - 1.2 for some dose combinations[1]

Note: The Bliss independence model was used to determine synergy. A CI value < 1 indicates synergy, a value of 1 indicates an additive effect, and a value > 1 indicates antagonism.

Comparison with Alternative Combination Therapies for Triple-Negative Breast Cancer

To provide a broader context for the potential of this compound, this section compares its preclinical data with established and investigational combination therapies involving paclitaxel for the treatment of TNBC. The following tables summarize clinical trial data for these alternative combinations.

Table 2: Efficacy of Paclitaxel-Based Combination Therapies in TNBC (Clinical Trial Data)

Combination TherapyClinical Trial PhaseObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Paclitaxel + CarboplatinPhase III (PATTERN)-5-year DFS: 86.5%5-year OS: 93.4%
Paclitaxel + BevacizumabPhase II65.2%10.3 months25.7 months
Paclitaxel + Olaparib (PARP inhibitor)Phase I37% (Partial Response)--

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing cell viability, which can be adapted for studying the effects of this compound and chemotherapy.

  • Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, Hs 578t, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound, paclitaxel, or the combination of both. Include a vehicle-only control group. For the combination treatment, cells can be pre-incubated with this compound for a specific period (e.g., 48 hours) before adding paclitaxel for a shorter duration (e.g., the final 6 hours).[2]

  • Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes a common method for detecting apoptosis, which can be used to evaluate the pro-apoptotic effects of this compound in combination with chemotherapy.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination as described for the cell viability assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for this compound and Paclitaxel Synergy

The following diagram illustrates the proposed mechanism of synergistic action between this compound and paclitaxel in TNBC.

cluster_membrane Cell Membrane cluster_cell Cancer Cell OGT2115 OGT2115 Heparanase Heparanase OGT2115->Heparanase inhibits HeparanSulfate HeparanSulfate Heparanase->HeparanSulfate degrades eATPases eATPases HeparanSulfate->eATPases inhibits eATP eATP eATPases->eATP degrades P2RX P2RX eATP->P2RX activates CellDeath CellDeath P2RX->CellDeath promotes Paclitaxel Paclitaxel Paclitaxel->CellDeath induces

Caption: Proposed mechanism of this compound and paclitaxel synergy.

Experimental Workflow for Assessing Synergy

The diagram below outlines the typical workflow for a preclinical study evaluating the synergistic effects of this compound and a chemotherapeutic agent.

CellCulture Cell Culture (e.g., TNBC cell lines) DrugTreatment Drug Treatment - this compound - Chemotherapy - Combination CellCulture->DrugTreatment Viability Cell Viability Assay (e.g., MTT) DrugTreatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) DrugTreatment->Apoptosis DataAnalysis Data Analysis (Combination Index) Viability->DataAnalysis Apoptosis->DataAnalysis Results Synergy Assessment DataAnalysis->Results

References

A Comparative Guide to OGT 2115 and Paclitaxel Combination Therapy in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the combination therapy of OGT 2115 and paclitaxel for the treatment of breast cancer, with a focus on triple-negative breast cancer (TNBC). It includes an analysis of preclinical data, a detailed examination of the synergistic mechanism of action, and a comparison with alternative therapeutic strategies.

Executive Summary

The combination of the heparanase inhibitor this compound with the microtubule-stabilizing agent paclitaxel presents a promising therapeutic strategy for triple-negative breast cancer. Preclinical studies have demonstrated that this compound enhances the cytotoxic effects of paclitaxel in TNBC cell lines. The proposed synergistic mechanism involves the modulation of the tumor microenvironment by this compound, leading to increased extracellular ATP levels and subsequent potentiation of paclitaxel-induced cell death. This guide offers a detailed overview of the available data, experimental protocols, and a comparison with existing treatment options for paclitaxel-resistant breast cancer.

Preclinical Performance of this compound in Combination with Paclitaxel

In vitro studies have investigated the efficacy of combining this compound with paclitaxel in various triple-negative breast cancer cell lines. The data consistently demonstrates a significant increase in cancer cell death when the two agents are used together compared to monotherapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study by Manouchehri et al. on the effects of this compound and paclitaxel on TNBC cell lines.

Table 1: Effect of this compound and Paclitaxel on the Viability of Triple-Negative Breast Cancer Cell Lines [1]

Cell LineTreatmentConcentration% Loss of Cell Viability (Mean ± SD)
MDA-MB-231 Paclitaxel10 µM25 ± 5%
This compound20 µM10 ± 3%
Paclitaxel + this compound10 µM + 20 µM55 ± 7%
Hs 578t Paclitaxel10 µM30 ± 6%
This compound20 µM12 ± 4%
Paclitaxel + this compound10 µM + 20 µM62 ± 8%
MDA-MB-468 Paclitaxel10 µM20 ± 4%
This compound20 µM8 ± 2%
Paclitaxel + this compound10 µM + 20 µM48 ± 6%**
  • *p < 0.05, **p < 0.01 when comparing the combination to paclitaxel alone.

  • Data is illustrative and based on graphical representations in the source.

Table 2: Effect of this compound and Paclitaxel on Extracellular ATP Concentrations in Triple-Negative Breast Cancer Cell Lines [2]

Cell LineTreatmentConcentrationExtracellular ATP (Fold Change vs. Vehicle)
MDA-MB-231 Paclitaxel10 µM~2.5
This compound20 µM~1.5
Paclitaxel + this compound10 µM + 20 µM~4.5
Hs 578t Paclitaxel10 µM~3.0
This compound20 µM~1.8
Paclitaxel + this compound10 µM + 20 µM~5.5
MDA-MB-468 Paclitaxel10 µM~2.0
This compound20 µM~1.3
Paclitaxel + this compound10 µM + 20 µM~4.0**
  • *p < 0.05, **p < 0.01 when comparing the combination to paclitaxel alone.

  • Data is illustrative and based on graphical representations in the source.

Synergistic Mechanism of Action

The enhanced efficacy of the this compound and paclitaxel combination therapy is attributed to a novel synergistic mechanism that targets the tumor microenvironment.

Individual Mechanisms of Action
  • Paclitaxel: As a member of the taxane family, paclitaxel is a potent anti-cancer agent that works by stabilizing microtubules. This interference with the normal dynamics of microtubules disrupts the process of cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[3]

  • This compound: This compound is a small molecule inhibitor of heparanase, an enzyme that is often overexpressed in cancerous tissues. Heparanase degrades heparan sulfate proteoglycans (HSPGs) in the extracellular matrix, which plays a role in cell signaling, inflammation, and metastasis. By inhibiting heparanase, this compound helps to maintain the integrity of the extracellular matrix and modulates the tumor microenvironment.

The Synergistic Pathway

The combination of this compound and paclitaxel creates a synergistic effect through the following proposed pathway:

SynergyPathway cluster_TME Tumor Microenvironment cluster_Cell Cancer Cell OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase Inhibits HSPG Heparan Sulfate Proteoglycans (HSPGs) Heparanase->HSPG Degrades eATPases Extracellular ATPases HSPG->eATPases Inhibits eATP Extracellular ATP (eATP) eATPases->eATP Degrades P2X_receptors P2X Receptors (P2RX4/P2RX7) eATP->P2X_receptors Activates Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest CellDeath Apoptosis/ Cell Death P2X_receptors->CellDeath Potentiates CellCycleArrest->CellDeath

Caption: Synergistic mechanism of this compound and paclitaxel.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Manouchehri et al.

Cell Viability Assay

Objective: To determine the effect of this compound, paclitaxel, and their combination on the viability of triple-negative breast cancer cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, Hs 578t, MDA-MB-468)

  • Non-tumorigenic mammary epithelial cells (e.g., MCF-10A) as a control

  • Cell culture medium and supplements

  • Paclitaxel (stock solution)

  • This compound (stock solution)

  • 96-well plates

  • PrestoBlue™ HS Cell Viability Reagent

  • Microplate reader

Procedure:

  • Seed the TNBC and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with vehicle (control), this compound (20 µM), paclitaxel (10 µM), or a combination of this compound and paclitaxel for 48 hours. For the final 6 hours of the incubation period, add paclitaxel to the designated wells.

  • Following the treatment period, add PrestoBlue™ HS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for a specified time at 37°C.

  • Measure the fluorescence or absorbance using a microplate reader at the recommended wavelengths.

  • Calculate the percentage loss of cell viability relative to the vehicle-treated control cells.

  • Perform statistical analysis (e.g., one-way ANOVA with Tukey's HSD) to determine the significance of the observed differences.

Extracellular ATP Measurement

Objective: To quantify the concentration of extracellular ATP in the supernatant of TNBC cells treated with this compound, paclitaxel, and their combination.

Materials:

  • Treated cell culture supernatants from the cell viability experiment

  • ATP bioluminescent assay kit

  • Luminometer

Procedure:

  • Collect the supernatants from the treated cells in the 96-well plates used for the viability assay.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ATP assay on the clarified supernatants using a commercial bioluminescent assay kit, following the manufacturer's protocol. This typically involves mixing the supernatant with a reagent containing luciferase and luciferin.

  • Measure the luminescence using a luminometer.

  • Generate a standard curve using known concentrations of ATP to determine the ATP concentration in the samples.

  • Normalize the extracellular ATP concentrations to the cell number or protein concentration.

  • Express the results as fold change relative to the vehicle-treated control.

  • Conduct statistical analysis to assess the significance of the results.

Comparison with Alternative Treatments

Paclitaxel is a cornerstone of chemotherapy for breast cancer, but resistance is a significant clinical challenge. The combination of this compound and paclitaxel offers a potential strategy to overcome this resistance. Below is a comparison with other therapeutic options for paclitaxel-resistant or advanced breast cancer.

Table 3: Comparison of this compound + Paclitaxel with Other Therapies for Advanced/Resistant Breast Cancer

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantages/Limitations
This compound + Paclitaxel Heparanase inhibition, microtubule stabilization, and modulation of the tumor microenvironment.Potential to overcome paclitaxel resistance; novel synergistic mechanism.Preclinical stage of development; lack of clinical data on efficacy and safety.
Anthracyclines (e.g., Doxorubicin) DNA intercalation and inhibition of topoisomerase II.Broadly effective in many breast cancer subtypes.Cardiotoxicity, myelosuppression.
Platinum Agents (e.g., Carboplatin, Cisplatin) Form DNA adducts, leading to apoptosis.Particularly effective in BRCA-mutated and triple-negative breast cancer.Nephrotoxicity, neurotoxicity, myelosuppression.
PARP Inhibitors (e.g., Olaparib, Talazoparib) Inhibit poly (ADP-ribose) polymerase, particularly effective in BRCA-mutated cancers.Targeted therapy with high efficacy in a specific patient population.Limited to patients with BRCA mutations; potential for hematological toxicities.
Immune Checkpoint Inhibitors (e.g., Pembrolizumab) Block inhibitory pathways (e.g., PD-1/PD-L1) to enhance the anti-tumor immune response.Durable responses in some patients; a novel mechanism of action.Only effective in a subset of patients (e.g., PD-L1 positive); immune-related adverse events.
Antibody-Drug Conjugates (e.g., Sacituzumab govitecan) Deliver a cytotoxic payload directly to cancer cells expressing a specific antigen (e.g., Trop-2).Targeted delivery can increase efficacy and reduce systemic toxicity.Potential for "on-target, off-tumor" toxicities; resistance can develop.

Conclusion and Future Directions

The preclinical evidence for the combination of this compound and paclitaxel in triple-negative breast cancer is compelling. The synergistic mechanism, involving the modulation of the tumor microenvironment and enhancement of chemotherapy-induced cell death, offers a promising new avenue for treating this aggressive and often chemoresistant disease.

Further research is warranted to:

  • Investigate the efficacy of this combination in in vivo models of breast cancer.

  • Elucidate the detailed downstream signaling pathways activated by P2X receptor stimulation in this context.

  • Evaluate the potential for this combination to overcome acquired resistance to paclitaxel.

  • Ultimately, translate these promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this compound and paclitaxel in patients with advanced breast cancer.

This guide provides a foundational understanding of the current state of research on this combination therapy. As new data emerges, this information will be critical for guiding future drug development efforts and designing effective clinical trials.

References

Validating the Pro-Apoptotic Power of OGT 2115: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis of the pro-apoptotic mechanism of OGT 2115, a heparanase (HPSE) inhibitor. We will delve into its performance, supported by experimental data, and compare its effects. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the critical evaluation of this compound.

This compound: Inducing Apoptosis Through MCL-1 Downregulation

Recent studies have identified this compound as an effective inducer of apoptosis in prostate cancer cells.[1][2][3][4][5] The primary mechanism of action involves the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] MCL-1 is crucial for cell survival, and its inhibition can trigger the apoptotic cascade. This compound has been shown to significantly decrease MCL-1 protein and mRNA expression levels, leading to increased levels of the pro-apoptotic protein Bax and cleaved caspase-3.[1][2]

The pro-apoptotic activity of this compound has been demonstrated in prostate cancer cell lines, PC-3 and DU-145, both in vitro and in vivo.[1][2][3][4]

Performance Data: this compound in Prostate Cancer Cell Lines

The efficacy of this compound in reducing cell viability and inducing apoptosis has been quantified in PC-3 and DU-145 prostate cancer cell lines.

Cell LineThis compound IC50Apoptosis Rate (Control)Apoptosis Rate (this compound - 40 µM)Apoptosis Rate (this compound - 100 µM)
PC-3 18.4 µM - 20.2 µM[2][3][4][5][6]4.21%[1]9.50%[1]Not Reported
DU-145 90.6 µM - 97.2 µM[2][3][4][5][6]3.15%[1]Not Reported34.24%[1]

Synergistic Effects with MCL-1 Downregulation

To further validate the role of MCL-1 in this compound-induced apoptosis, experiments using RNA interference to downregulate MCL-1 were performed. These studies demonstrated a synergistic increase in apoptosis when MCL-1 knockdown was combined with this compound treatment in both PC-3 and DU-145 cells.[1][2][3][4]

Cell LineTreatmentCell Death Rate
DU-145 si-NC (Control)7.24%[1]
DU-145 si-MCL-112.8%[1]
DU-145 si-NC + this compound (100 µM)22.68%[1]
DU-145 si-MCL-1 + this compound (100 µM)24.63%[1]

In Vivo Efficacy

In a PC-3 cell xenograft model in nude mice, this compound administered at 40 mg/kg significantly inhibited tumor growth and increased the rate of apoptosis, as measured by TUNEL staining.[1][2][3][4] This demonstrates the potential of this compound as an anti-cancer therapeutic in a living organism.

Signaling Pathway of this compound-Induced Apoptosis

OGT2115_Apoptosis_Pathway OGT2115 This compound HPSE Heparanase (HPSE) OGT2115->HPSE inhibits MCL1_mRNA MCL-1 mRNA HPSE->MCL1_mRNA downregulates MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Bax Bax MCL1_Protein->Bax inhibits Caspase3 Cleaved Caspase-3 MCL1_Protein->Caspase3 inhibits Apoptosis Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Apoptosis Validation

Apoptosis_Validation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Prostate Cancer Cells (PC-3, DU-145) Treatment This compound Treatment CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Annexin V/PI Staining (Apoptosis Assay) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB qPCR RT-qPCR (mRNA Expression) Treatment->qPCR Xenograft PC-3 Xenograft Model InVivoTreatment This compound (40 mg/kg) Xenograft->InVivoTreatment TUNEL TUNEL Staining (Apoptosis in Tissue) InVivoTreatment->TUNEL

Caption: Workflow for validating this compound's pro-apoptotic effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed prostate cancer cells (PC-3 or DU-145) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM for PC-3; 0, 25, 50, 100 µM for DU-145) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[7][8][9]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[7][8] Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against MCL-1, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform real-time PCR using SYBR Green master mix and primers specific for MCL-1 and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method.

In Vivo Xenograft Model and TUNEL Staining
  • Tumor Implantation: Subcutaneously inject PC-3 cells into the flank of nude mice.

  • Treatment: Once tumors reach a palpable size, randomly assign mice to a control group (vehicle) and a treatment group (this compound, 40 mg/kg, administered intragastrically).

  • Tumor Monitoring: Measure tumor volume regularly throughout the treatment period.

  • Tissue Harvesting and Staining: At the end of the experiment, excise the tumors, fix them in formalin, and embed in paraffin. Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on tissue sections to detect apoptotic cells.

  • Analysis: Quantify the percentage of TUNEL-positive cells to determine the extent of apoptosis in the tumor tissue.[1]

References

OGT 2115: A Comparative Guide to its Heparanase Inhibitory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the heparanase inhibitor OGT 2115 with other relevant alternatives. The information is compiled from preclinical data to support research and development decisions in the field of oncology and beyond.

This compound: Mechanism of Action and Therapeutic Potential

This compound is a potent, cell-permeable, and orally active small molecule inhibitor of heparanase.[1] Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell surfaces. Upregulation of heparanase is strongly associated with tumor growth, metastasis, and angiogenesis, making it a compelling target for cancer therapy.

The primary mechanism of action of this compound involves the inhibition of heparanase activity, which in turn disrupts the degradation of the ECM, a critical step in tumor cell invasion and metastasis. Furthermore, heparanase releases various growth factors stored in the ECM, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). By inhibiting heparanase, this compound can reduce the bioavailability of these pro-angiogenic factors, thereby exerting anti-angiogenic effects.

A notable pathway affected by this compound has been identified in prostate cancer. Studies have shown that this compound induces apoptosis in prostate cancer cells by downregulating the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[2][3][4] This suggests a dual role for this compound in not only preventing cell invasion but also directly promoting cancer cell death.

Performance Comparison of Heparanase Inhibitors

This section provides a comparative overview of this compound and other heparanase inhibitors that have been evaluated in preclinical or clinical studies. The data highlights the inhibitory potency and other relevant biological activities.

InhibitorChemical ClassHeparanase IC50Anti-Angiogenic IC50Other Relevant Activities & Notes
This compound Small Molecule0.4 µM1 µMOrally active. Inhibits prostate cancer cell viability (PC-3 IC50: 20.2 µM; DU-145 IC50: 97.2 µM).[2] Reduces serum VEGF levels by ~20% in an MDA435 xenograft model.[2]
OGT 2492 Small Molecule3.0 µM2 µMReduces serum VEGF levels by ~50% in an MDA435 xenograft model, showing a more pronounced effect than this compound in this specific study.[2]
Roneparstat (SST0001) Glycosaminoglycan (GAG) Mimetic~3 nM-A high molecular weight heparin derivative. Has been evaluated in Phase I clinical trials for multiple myeloma.[5][6]
Pixatimod (PG545) Glycosaminoglycan (GAG) MimeticPotent inhibitor (specific IC50 not provided in reviewed sources)-A synthetic heparan sulfate mimetic. Has been in clinical trials for various cancers. Also exhibits anti-viral activity.[1][7]
M-402 (Necuparanib) Glycosaminoglycan (GAG) Mimetic)5 µg/mL-A low molecular weight heparin derivative. Has undergone clinical evaluation.
PI-88 (Muparfostat) Oligosaccharide MixtureAnalogues have IC50 of ~1 µM-A mixture of sulfated mannan oligosaccharides. One of the first heparanase inhibitors to enter clinical trials.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.4, 0.8, 1.6, 3.2, and 6.4 µmol/L for KB oral cancer cells) and a vehicle control.[8] Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Coat the upper chamber of a Transwell insert with a layer of Matrigel or another basement membrane extract to serve as an invasion barrier.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

  • Compound and Chemoattractant Addition: Add this compound at various concentrations to the upper chamber. In the lower chamber, add a medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Staining and Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with a dye such as crystal violet.

  • Analysis: Count the number of stained cells in several microscopic fields to quantify the extent of invasion.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., MCL-1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Visualizing the Impact of this compound

The following diagrams illustrate the signaling pathways and experimental workflows associated with the inhibitory effects of this compound.

heparanase_signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell HSPG Heparan Sulfate Proteoglycans (HSPGs) GF Growth Factors (VEGF, bFGF) HSPG->GF bound Receptor Growth Factor Receptor GF->Receptor activates Heparanase Heparanase Heparanase->HSPG cleaves OGT2115 This compound OGT2115->Heparanase Signaling Pro-survival & Angiogenesis Signaling Receptor->Signaling

Caption: General Heparanase Signaling Pathway and this compound Inhibition.

OGT2115_MCL1_pathway cluster_legend Legend OGT2115 This compound Heparanase Heparanase OGT2115->Heparanase inhibits MCL1_mRNA MCL-1 mRNA Heparanase->MCL1_mRNA upregulates (in prostate cancer) MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein translates to Apoptosis Apoptosis MCL1_Protein->Apoptosis inhibits Inhibitor Inhibitor Enzyme Enzyme Protein Protein Process Cellular Process

Caption: this compound-Mediated Downregulation of MCL-1 in Prostate Cancer.

experimental_workflow cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treatment with this compound (various concentrations) start->treatment viability Cell Viability (MTT Assay) treatment->viability invasion Cell Invasion (Transwell Assay) treatment->invasion protein Protein Expression (Western Blot) treatment->protein

Caption: Experimental Workflow for Evaluating this compound's Inhibitory Effects.

References

Safety Operating Guide

OGT 2115: Protocols for Safe Disposal and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information for OGT 2115

This document provides comprehensive guidance on the proper disposal and safe handling of this compound, a potent, cell-permeable, and orally active heparanase inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference. This information is essential for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Molecular Weight 495.3 g/mol [1][2][3][4]
Molecular Formula C₂₄H₁₆BrFN₂O₄[1]
CAS Number 853929-59-6[1][2]
Purity ≥97%[1]
Solubility Soluble to 10 mM in DMSO[1][5]
Storage (Solid) Store at -20°C for up to 3 years or at 4°C for up to 2 years.[6]
Storage (In Solvent) Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Experimental Protocols: Safe Handling and Disposal

While a specific Safety Data Sheet (SDS) with official disposal procedures for this compound is not publicly available, the following protocols are based on general best practices for handling and disposing of similar research-grade chemical compounds.

Personal Protective Equipment (PPE)

When handling this compound in either solid or solution form, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Spill Procedures

In the event of a spill:

  • Isolate the Area: Restrict access to the spill area.

  • Absorb the Spill: For solutions, use an absorbent material appropriate for the solvent (e.g., DMSO). For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Area: Decontaminate the spill area with a suitable laboratory cleaner.

  • Dispose of Waste: All contaminated materials (absorbent pads, paper towels, gloves, etc.) must be disposed of as chemical waste.

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its physical state (solid or in solution) and local institutional and governmental regulations.

1. Unused Solid this compound:

  • Waste Collection: Place the original vial or a securely sealed container with the solid this compound into a designated chemical waste container for solid organic compounds.

  • Labeling: Ensure the waste container is clearly labeled with the chemical name ("this compound") and any known hazard information.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.

2. This compound in Solution (e.g., dissolved in DMSO):

  • Waste Collection: Collect all solutions containing this compound, including experimental waste, in a designated, leak-proof container for halogenated organic solvent waste (due to the bromine in this compound's structure).

    • Note: Do not mix with aqueous waste or other incompatible waste streams.

  • Labeling: Clearly label the waste container with "Waste this compound in DMSO" and list the approximate concentrations.

  • Storage: Store the liquid waste container in a designated satellite accumulation area, ensuring the lid is securely fastened.

3. Contaminated Labware:

  • Solid Contamination: Labware (e.g., weigh boats, spatulas) contaminated with solid this compound should be rinsed with a suitable solvent (such as DMSO), and the rinsate collected as chemical waste. The cleaned labware can then be washed normally.

  • Liquid Contamination: Disposable labware (e.g., pipette tips) that has come into contact with this compound solutions should be placed in a designated solid chemical waste container. Reusable glassware should be rinsed with a small amount of clean solvent, with the rinsate collected as chemical waste, before being washed with detergent and water.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Assess this compound Waste is_solid Is the waste in solid form? start->is_solid solid_waste Dispose as Solid Chemical Waste is_solid->solid_waste Yes in_solution Is the waste in a solvent? is_solid->in_solution No end Follow Institutional EHS Guidelines solid_waste->end liquid_waste Dispose as Halogenated Organic Waste in_solution->liquid_waste Yes contaminated_labware Is it contaminated labware? in_solution->contaminated_labware No liquid_waste->end decontaminate Decontaminate and collect rinsate as liquid waste contaminated_labware->decontaminate Yes decontaminate->end

Caption: Decision tree for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OGT 2115
Reactant of Route 2
Reactant of Route 2
OGT 2115

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.